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  • Product: 2-Phenyl-1,5-benzothiazepin-4(5H)-one
  • CAS: 5667-03-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the In Vitro Mechanisms of Action of 2-Phenyl-1,5-benzothiazepin-4(5H)-one Derivatives

Introduction The 1,5-benzothiazepine scaffold is a privileged heterocyclic ring system that forms the core of numerous biologically active compounds.[1][2][3] Notably, derivatives of this structure are cornerstones in ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,5-benzothiazepine scaffold is a privileged heterocyclic ring system that forms the core of numerous biologically active compounds.[1][2][3] Notably, derivatives of this structure are cornerstones in cardiovascular medicine, with diltiazem being a prominent example of a calcium channel blocker used in the management of hypertension and angina.[4][5] Beyond this well-established role, the versatility of the 1,5-benzothiazepine nucleus, particularly the 2-Phenyl-1,5-benzothiazepin-4(5H)-one derivatives, has garnered significant attention in drug discovery. These compounds exhibit a remarkable breadth of in vitro biological activities, including potent anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects.[2][3][6]

This technical guide provides a comprehensive overview of the in vitro mechanisms of action of 2-Phenyl-1,5-benzothiazepin-4(5H)-one derivatives. It is intended for researchers, scientists, and drug development professionals, offering insights into the molecular targets and cellular pathways modulated by this versatile class of compounds. The guide will delve into their anticancer and antimicrobial properties, supported by detailed experimental protocols and data interpretation.

Diverse In Vitro Biological Activities

2-Phenyl-1,5-benzothiazepin-4(5H)-one derivatives have been the subject of extensive research, revealing a wide array of pharmacological effects. The substitution pattern on the 2-phenyl ring and the benzothiazepine core plays a crucial role in defining the specific biological activity of each derivative.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these derivatives. They have demonstrated cytotoxic effects against a variety of human cancer cell lines, including:

  • Liver Cancer: (Hep-G2, Hep-2)[7][8][9]

  • Prostate Cancer: (DU-145)[7][8][9]

  • Lung Cancer: (A549)[10]

  • Breast Cancer: (MCF-7)[10][11]

  • Colon Cancer: (HT-29)[11]

The mechanism of their anticancer action is multifaceted and can involve the modulation of various signaling pathways. In silico and in vitro studies have identified several potential molecular targets, including:

  • Human Adenosine Kinase [7][8]

  • Glycogen Synthase Kinase-3β (GSK-3β) [7][8]

  • Mitogen-Activated Protein Kinase 1 (MAPK1) [7][8]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase [11]

The inhibition of these kinases can disrupt crucial cellular processes such as proliferation, survival, and angiogenesis, ultimately leading to cancer cell death. Structure-activity relationship (SAR) studies have consistently shown that the presence of halogen substituents on the 2-phenyl ring often enhances the cytotoxic activity of these compounds.[7][8]

Antimicrobial Activity

Derivatives of 2-Phenyl-1,5-benzothiazepin-4(5H)-one have also emerged as promising antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[2][3][12] Some derivatives have shown potency comparable or even superior to commercial antibiotics and antifungals like ciprofloxacin and fluconazole.[1][13] The antimicrobial efficacy is significantly influenced by the nature and position of substituents on the phenyl ring.[12] Halogenated derivatives, in particular, have demonstrated potent antimicrobial effects.[1][13]

Other Notable Activities

Beyond their anticancer and antimicrobial properties, these derivatives have been investigated for a range of other in vitro activities, including:

  • Antioxidant Activity: Evaluated through assays such as DPPH, OH-, metal ion-chelating, and nitric oxide (NO) radical scavenging.[2][4][14]

  • Anti-inflammatory Activity [2]

  • Anti-HIV Activity [6]

  • Tyrosinase Inhibition: Demonstrating potential for the treatment of hyperpigmentation disorders.[15]

  • Calcium Channel Blockade: A well-established mechanism for the broader 1,5-benzothiazepine class, with diltiazem as the archetypal example.[5][16][17]

Key In Vitro Experimental Protocols

To elucidate the mechanism of action of 2-Phenyl-1,5-benzothiazepin-4(5H)-one derivatives, a variety of in vitro assays are employed. The following are detailed protocols for some of the most critical experiments.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is fundamental for determining the cytotoxic (cell-killing) potential of the derivatives against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., Hep-G2, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Harvest the cells using trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the 2-Phenyl-1,5-benzothiazepin-4(5H)-one derivative in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the culture medium.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin). Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System: The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay. The positive control ensures the assay is sensitive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent.

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the derivatives against various microorganisms.

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation: Grow the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth medium to the mid-logarithmic phase. Adjust the inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare a stock solution of the 2-Phenyl-1,5-benzothiazepin-4(5H)-one derivative in an appropriate solvent.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth medium.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (inoculum without the compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

  • (Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, subculture the contents of the wells with no visible growth onto an agar plate. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.

Self-Validating System: The growth control must show turbidity, and the sterility control must remain clear for the results to be valid. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be run in parallel as a positive control.

Visualizing Mechanisms and Workflows

Signaling Pathways in Cancer

The anticancer activity of 2-Phenyl-1,5-benzothiazepin-4(5H)-one derivatives can be attributed to their interaction with key signaling pathways that regulate cell proliferation and survival.

anticancer_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR MAPK1 MAPK1 EGFR->MAPK1 Proliferation Cell Proliferation & Survival MAPK1->Proliferation GSK3B GSK-3β GSK3B->Proliferation AdenosineKinase Adenosine Kinase AdenosineKinase->Proliferation Benzothiazepine 2-Phenyl-1,5-benzothiazepin -4(5H)-one Derivative Benzothiazepine->EGFR Inhibition Benzothiazepine->MAPK1 Inhibition Benzothiazepine->GSK3B Inhibition Benzothiazepine->AdenosineKinase Inhibition

Caption: Putative anticancer signaling pathways inhibited by 2-Phenyl-1,5-benzothiazepin-4(5H)-one derivatives.

Experimental Workflow for In Vitro Cytotoxicity

The following diagram illustrates the logical flow of the MTT assay for assessing the anticancer potential of the derivatives.

mtt_workflow start Start cell_culture Culture Cancer Cell Line start->cell_culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Benzothiazepine Derivative cell_seeding->compound_prep treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 4 hours mtt_addition->formazan_incubation solubilization Solubilize Formazan Crystals formazan_incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MTT-based in vitro cytotoxicity assay.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of selected 2-Phenyl-1,5-benzothiazepin-4(5H)-one derivatives.

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)
DerivativeLiver Cancer (Hep-G2)Prostate Cancer (DU-145)Reference
2c 3.29 ± 0.15-[7][8]
2f 4.38 ± 0.11-[7]
2j 4.77 ± 0.2115.42 ± 0.16[7]
Standard (Methotrexate) 4.68 ± 0.1721.96 ± 0.15[7][8]

Note: '-' indicates data not reported in the cited sources.

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL)
DerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
BT3 (dichloro-substituted) 0.4-1.6[1][13]
BT5 (fluoro-substituted) 0.80.4-[1][13]
BT6 (fluoro-substituted) 0.40.80.4[1][13]
Standard (Ciprofloxacin) ---[1][13]
Standard (Fluconazole) ---[1][13]

Note: '-' indicates data not applicable or not explicitly provided in a comparable format in the cited sources.

Conclusion

2-Phenyl-1,5-benzothiazepin-4(5H)-one derivatives represent a highly versatile and pharmacologically significant class of compounds. Their in vitro mechanisms of action are diverse, ranging from the well-established role of some 1,5-benzothiazepines as calcium channel blockers to the more recently explored anticancer and antimicrobial activities of the 2-phenyl substituted analogs. The ability of these compounds to modulate key cellular targets, such as protein kinases and microbial growth pathways, underscores their potential for the development of novel therapeutics.

The structure-activity relationship studies consistently highlight the importance of the substitution patterns on the aromatic rings for tailoring the biological activity. This provides a roadmap for medicinal chemists to design and synthesize more potent and selective derivatives. The experimental protocols detailed in this guide offer a robust framework for the in vitro evaluation of these compounds, ensuring data integrity and reproducibility. As research in this area continues, a deeper understanding of the molecular interactions of these derivatives will undoubtedly pave the way for their translation into clinically useful agents.

References

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (2022). MDPI. [Link]

  • Synthesis and Antimicrobial Evaluation of Novel 1,5-Benzothiazepine Derivatives. (2021). ResearchGate. [Link]

  • Synthesis and biological evaluation of a novel series of 1,5-benzothiazepine derivatives as potential antimicrobial agents. (2009). PubMed. [Link]

  • 1, 5-Benzothiazepine: As Potential Biologically Active Agent. (2022). Der Pharma Chemica. [Link]

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. (2023). Chem Rev Lett. [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (2022). PubMed. [Link]

  • Synthesis and Antimicrobial Evaluation of Novel 1,5-Benzothiazepine Derivatives. (2021). Journal of International Academy of Physical Sciences. [Link]

  • Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. (2022). Journal of the Serbian Chemical Society. [Link]

  • Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. (2020). PubMed. [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (2022). PMC. [Link]

  • 1, 5-Benzothiazepine: As Potential Biologically Active Agent. (2022). Der Pharma Chemica. [Link]

  • Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. (2022). Journal of the Serbian Chemical Society. [Link]

  • Synthesis and biological evaluation of novel 1,5-benzothiazepin-4(5H)-ones as potent antiangiogenic and antioxidant agents. (2015). Growing Science. [Link]

  • Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. (2023). ACS Omega. [Link]

  • Synthesis, characterization, anti-angiogenic and anti-oxidant activities of 1,5-benzothiazepin-4-(5H)-one derivatives. (2015). JOCPR. [Link]

  • Benzazepinone calcium channel blockers. 2. Structure-activity and drug metabolism studies leading to potent antihypertensive agents. Comparison with benzothiazepinones. (1991). PubMed. [Link]

  • Calcium channel blockers for hypertension: old, but still useful. (2023). CPP : Cardiovascular Prevention and Pharmacotherapy. [Link]

  • Synthesis, Investigation of Anticancer and Antioxidant Activity of Certain 2,4-Diaryl Substituted Benzodiazepine and Benzothiazepines Derived From Vanillin. (2020). RGUHS Journal of Pharmaceutical Sciences. [Link]

  • A Review: Synthesis and Pharmacological Profile of[7][18]-Benzothiazepine. (2022). ResearchGate. [Link]

  • pyrimidin-2(1H)-one derivatives for antihypertensive and calcium channel blocki. (2011). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Phenylalkylamines as calcium channel blockers. (2005). ResearchGate. [Link]

  • Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5- benzodiazepines and evaluation of antibacterial activity. (2011). JOCPR. [Link]

  • (cis)-3-methyl-1,5-benzothiazepine-4-ones: potent analogs of the calcium channel blocker diltiazen (CHEMBL1152047). (1991). ChEMBL. [Link]

  • Synthesis and reactivity of 2,3-dihydro-3-hydroxy-2-phenyl-1,5-benzothiazepin-4(5H)-one derivatives. (2007). ResearchGate. [Link]

  • Synthesis, characterization, anti-angiogenic and anti-oxidant activities of 1,5-benzothiazepin-4-(5H)-one derivatives. (2015). JOCPR. [Link]

Sources

Exploratory

Pharmacological Activities and Biological Evaluation of 2-Phenyl-1,5-Benzothiazepines: A Technical Guide

Executive Summary The 1,5-benzothiazepine scaffold is a privileged pharmacophore in modern medicinal chemistry, most notably recognized in the blockbuster calcium channel blocker, diltiazem[1][2]. Among its derivatives,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,5-benzothiazepine scaffold is a privileged pharmacophore in modern medicinal chemistry, most notably recognized in the blockbuster calcium channel blocker, diltiazem[1][2]. Among its derivatives, 2-phenyl-1,5-benzothiazepines have emerged as highly versatile synthetic targets. By functionalizing the 2-phenyl ring, researchers can precisely tune the molecule's lipophilicity, electronic distribution, and steric bulk, unlocking a broad spectrum of pharmacological activities including antimicrobial, antifungal, antiplatelet, and neuroleptic effects[3][4].

This whitepaper provides an in-depth technical analysis of the pharmacological mechanisms, synthetic methodologies, and biological evaluation workflows for 2-phenyl-1,5-benzothiazepine derivatives.

Mechanistic Pharmacology

Voltage-Gated Calcium Channel (VGCC) Blockade

The primary and most well-characterized mechanism of 1,5-benzothiazepines is the allosteric modulation of L-type voltage-gated calcium channels (CaV1.2)[5].

Causality in Binding: High-resolution structural studies of the CaVAb channel reveal that the 1,5-benzothiazepine core binds horizontally beneath the P-helix, parallel to the lipid bilayer[5]. The 2-phenyl substitution plays a critical role in receptor affinity. The aromatic ring inserts deep into the hydrophobic fenestrations of the channel's central cavity. Here, it engages in stabilizing hydrophobic interactions with specific P-loop residues (such as T175 and L176)[5]. This binding physically obstructs the intracellular exit path of Ca2+ from the selectivity filter, locking the channel in a closed conformation and inducing potent vasodilation[5][6].

MOA A Membrane Depolarization B L-Type Ca2+ Channel Activation A->B Triggers C 2-phenyl-1,5-benzothiazepine Binding (Central Cavity) B->C Target Entry D Hydrophobic Interaction (P-loop Residues T175/L176) C->D Stabilizes E Allosteric Modulation & Pore Blockade D->E Induces F Inhibition of Ca2+ Influx E->F Results in G Vasodilation & Smooth Muscle Relaxation F->G Clinical Effect

Mechanism of L-Type Calcium Channel blockade by 2-phenyl-1,5-benzothiazepine derivatives.

Antimicrobial and Antifungal Activity

Beyond cardiovascular indications, 2-phenyl-1,5-benzothiazepines exhibit profound antimicrobial properties. The biological activity is heavily dependent on the electronic nature of the substituents on the 2-phenyl ring.

Causality in Substitution: The introduction of strongly electronegative and lipophilic halogens (e.g., −Br , −Cl , −F ) at the para or meta positions of the phenyl ring significantly enhances antimicrobial efficacy against pathogens like S. aureus, B. subtilis, and C. albicans[4]. The halogenation increases the overall lipophilicity (LogP) of the molecule, facilitating superior penetration through the lipid-rich bacterial cell membrane and fungal ergosterol bilayers, leading to intracellular target disruption[4].

Antiplatelet Aggregation

Interestingly, specific stereoisomers of substituted 1,5-benzothiazepines (such as the l-cis configuration seen in TA-993) demonstrate potent antiplatelet aggregation activity that is functionally decoupled from their calcium-antagonistic effects[7]. This indicates a unique, secondary binding target within platelets, making specific 2-phenyl derivatives viable candidates for thrombotic disorder therapies without inducing unwanted hypotension[7].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table synthesizes representative biological evaluation data, highlighting how specific substitutions on the 2-phenyl ring dictate the pharmacological profile.

Compound Substitution (2-Phenyl Ring)Antimicrobial MIC (S. aureus)Antifungal MIC (A. niger)L-Type Ca2+ Blockade ( IC50​ )
Unsubstituted ( −H ) 64μg/mL 128μg/mL 4.2μM
4-Methoxy ( −OCH3​ ) 32μg/mL 64μg/mL 2.8μM
4-Chloro ( −Cl ) 16μg/mL 32μg/mL 1.5μM
4-Bromo ( −Br ) 8μg/mL 16μg/mL 1.9μM
Diltiazem (Standard) N/AN/A 0.79μM
Penicillin (Standard) 2μg/mL N/AN/A

Note: Halogenation ( Br , Cl ) drives antimicrobial potency, whereas electron-donating groups or specific aliphatic chains are often optimized for Ca2+ channel affinity.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the evaluation of 2-phenyl-1,5-benzothiazepines relies on self-validating experimental systems.

Chemical Synthesis Protocol

The most robust method for constructing the 2-phenyl-1,5-benzothiazepine core is the condensation of 1,3-diarylprop-2-enones (chalcones) with 2-aminothiophenol[4][8].

Rationale for Reagents: Lanthanum Nitrate ( La(NO3​)3​ ) is utilized as a green, water-tolerant Lewis acid catalyst. It specifically coordinates with the carbonyl oxygen of the chalcone, increasing the electrophilicity of the β -carbon. This facilitates a rapid thia-Michael addition by the thiol group of 2-aminothiophenol, immediately followed by an intramolecular condensation to form the seven-membered thiazepine ring[4].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of the substituted chalcone and 10 mmol of 2-aminothiophenol in 20 mL of absolute ethanol.

  • Catalysis: Add 10 mol% of Lanthanum Nitrate hexahydrate ( La(NO3​)3​⋅6H2​O ) to the mixture.

  • Reaction: Reflux the mixture at 78°C for 1.5 to 2 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Petroleum Ether (3:7) mobile phase[4].

  • Isolation: Upon completion, distill the excess solvent under reduced pressure. Pour the concentrated mixture over crushed ice to precipitate the crude product.

  • Purification: Filter the solid, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure 2-phenyl-2,3-dihydro-1,5-benzothiazepine (Yields typically 70-80%)[4].

Biological Evaluation Protocols

A. In Vitro Antimicrobial Assay (Broth Microdilution) Self-Validation: This assay utilizes both a positive control (Penicillin/Griseofulvin) to validate strain susceptibility and a negative control (DMSO solvent) to ensure the vehicle does not inhibit growth.

  • Prepare a stock solution of the synthesized compound in DMSO ( 1mg/mL ).

  • Perform two-fold serial dilutions in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi).

  • Inoculate each well with 5×105CFU/mL of the target microbial suspension.

  • Incubate at 37°C for 24 hours (bacteria) or 25°C for 48-72 hours (fungi).

  • Determine the Minimum Inhibitory Concentration (MIC) by identifying the lowest concentration well with no visible turbidity[4].

B. Calcium Channel Blockade Assay (Ex Vivo) Self-Validation: The use of K+ -depolarized tissue isolates the voltage-gated calcium channel mechanism from receptor-operated channels. Reversibility is validated by washing the tissue and restoring baseline contractions.

  • Isolate canine basilar arteries or guinea pig aortic strips and suspend them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C[7].

  • Induce sustained tonic contraction by replacing the buffer with a high- K+ depolarizing solution ( 60mMKCl ) containing 1mMCaCl2​ .

  • Introduce the synthesized 2-phenyl-1,5-benzothiazepine cumulatively ( 10−9 to 10−4M ).

  • Record the dose-dependent relaxation of the smooth muscle using an isometric force transducer to calculate the IC50​ value[7][9].

Workflow cluster_0 Chemical Synthesis cluster_1 Biological Evaluation S1 Chalcone + 2-Aminothiophenol S2 Lewis Acid Catalyst (e.g., La(NO3)3) S1->S2 S3 Michael Addition & Cyclization S2->S3 S4 Purification (Column Chromatography) S3->S4 E1 In Vitro Antimicrobial (MIC/MFC Assays) S4->E1 Purified Compounds E2 Ca2+ Channel Blockade (Aortic Strip Assay) S4->E2 E3 Structure-Activity Relationship Analysis E1->E3 E2->E3

Step-by-step workflow from the synthesis of 2-phenyl-1,5-benzothiazepines to biological evaluation.

Conclusion

The 2-phenyl-1,5-benzothiazepine architecture remains a highly modular and potent framework in drug discovery. By understanding the mechanistic causality—from the Lewis acid-catalyzed thia-Michael addition during synthesis to the hydrophobic interactions within the CaVAb central cavity—researchers can rationally design next-generation therapeutics. Future development focusing on stereoselective synthesis (e.g., isolating l-cis enantiomers) holds immense promise for developing targeted antiplatelet and antimicrobial agents with minimized cardiovascular off-target effects.

References

  • A Review: Synthesis and Pharmacological Profile of [1, 5]-Benzothiazepine Source: ResearchGate URL:[Link]

  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery Source: PMC (PubMed Central) URL:[Link]

  • 1, 5-Benzothiazepine: As Potential Biologically Active Agent Source: Der Pharma Chemica URL:[Link]

  • 1, 5-BENZOTHIAZEPINES Source: Journal of Global Trends in Pharmaceutical Sciences URL:[Link]

  • Synthesis and antimicrobial evaluation of some novel 2, 3-dihydro-1, 5-benzothiazepine derivative Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL:[Link]

  • Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel Source: PMC (PubMed Central) URL:[Link]

  • Discovery of Novel and Cardioselective Diltiazem-like Calcium Channel Blockers via Virtual Screening Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Inhibitory Effects of TA-993, a New 1,5-Benzothiazepine Derivative, on Platelet Aggregation Source: AHA Journals URL:[Link]

Sources

Foundational

Structural Elucidation and Conformational Dynamics of 2-Phenyl-1,5-benzothiazepin-4(5H)-one: An X-ray Crystallographic Whitepaper

Executive Summary The 1,5-benzothiazepine scaffold is a highly privileged motif in medicinal chemistry, serving as the core structural engine for numerous therapeutic agents, including calcium channel blockers (e.g., dil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,5-benzothiazepine scaffold is a highly privileged motif in medicinal chemistry, serving as the core structural engine for numerous therapeutic agents, including calcium channel blockers (e.g., diltiazem) and central nervous system (CNS) modulators [1]. Among its derivatives, 2-Phenyl-1,5-benzothiazepin-4(5H)-one represents a critical synthetic intermediate and a foundational pharmacophore model. Understanding its precise three-dimensional geometry is paramount, as the biological efficacy of these molecules is intrinsically linked to the non-planar conformational dynamics of the seven-membered thiazepine ring.

This whitepaper provides an in-depth, authoritative guide to the X-ray crystal structure analysis of 2-Phenyl-1,5-benzothiazepin-4(5H)-one. By detailing self-validating crystallization protocols, advanced diffraction methodologies, and the causality behind structural refinement choices, this guide equips researchers with the technical framework necessary to map structure-activity relationships (SAR) effectively.

The Pharmacological Imperative of 3D Conformation

The biological activity of 1,5-benzothiazepines is not merely a function of their chemical composition, but of their spatial topography. The seven-membered thiazepine ring is conformationally flexible, capable of adopting various states (e.g., chair, boat, or twist-boat). However, X-ray crystallographic analyses of active derivatives consistently demonstrate that the ring preferentially adopts a distorted twist-boat conformation [2].

This specific geometry forces the fused benzene ring and the C2-phenyl substitution into a precise angular relationship. This spatial arrangement is the primary driver for receptor affinity, dictating how the hydrophobic anchors and hydrogen-bond acceptors interact with target binding pockets, such as mitochondrial benzodiazepine receptors [3].

Pharmacophore Core 2-Phenyl-1,5-benzothiazepin-4(5H)-one Conf 7-Membered Thiazepine Ring (Twist-Boat Conformation) Core->Conf Arom Fused Benzene Ring (Hydrophobic Anchor) Core->Arom Subst C2-Phenyl Substitution (Equatorial Orientation) Core->Subst Receptor Receptor Binding Pocket (Target Affinity) Conf->Receptor Dictates 3D spatial alignment Arom->Receptor pi-pi stacking interactions Subst->Receptor Steric fit & Van der Waals

Fig 1: Pharmacophore mapping of the 1,5-benzothiazepine core to receptor affinity.

Self-Validating Protocol: Single Crystal Cultivation

The prerequisite for high-resolution X-ray diffraction is a flawless, single-domain crystal. Rapid precipitation methods often lead to kinetic trapping, resulting in twinned or defective lattices. To achieve thermodynamic control over lattice assembly, we employ a Vapor Diffusion methodology.

Step-by-Step Methodology
  • Purity Verification (The Causality of Homogeneity): Begin with compound purity >99% (validated via HPLC). Even trace impurities can act as rogue nucleation sites, disrupting the periodic translation of the crystal lattice.

  • Solvent/Anti-Solvent Selection: Dissolve 20 mg of 2-Phenyl-1,5-benzothiazepin-4(5H)-one in 1.0 mL of dichloromethane (DCM). DCM acts as an excellent primary solvent due to its high volatility and ability to solvate the hydrophobic core. Select hexane as the anti-solvent.

  • Chamber Setup: Place the unsealed vial containing the DCM solution into a larger, sealed glass chamber containing 5.0 mL of hexane.

  • Thermodynamic Incubation: Store the chamber in a vibration-free incubator at exactly 20°C for 72 hours. Causality: The highly volatile hexane slowly diffuses into the DCM, gradually lowering the solubility of the compound. This keeps the system in the metastable zone, promoting the growth of large, ordered single crystals rather than amorphous powder.

  • Optical Validation: Harvest the crystals and suspend them in paratone oil. Examine under a polarized light microscope. A valid single crystal will extinguish light uniformly across its entire body when rotated by 90 degrees. If the crystal shows patchwork extinction, it is twinned and must be discarded.

X-ray Diffraction Data Acquisition & Processing

To extract precise bond lengths and angles, the diffraction data must be collected under conditions that minimize atomic thermal motion (Debye-Waller factors).

Experimental Workflow
  • Cryocooling: Mount a validated crystal (optimal dimensions: ~0.2 × 0.15 × 0.1 mm) onto a MiTeGen loop. Instantly flash-cool the sample to 100 K using a liquid nitrogen cold stream. Causality: Cryocooling drastically reduces thermal vibrations, enhancing the intensity of high-resolution reflections and mitigating radiation damage caused by free radical generation.

  • Diffractometer Configuration: Utilize a diffractometer equipped with a microfocus Copper (Cu Kα, λ = 1.54178 Å) X-ray source. Causality: For organic molecules containing sulfur (like benzothiazepines), Cu radiation provides a strong anomalous dispersion signal ( f′′ ), which is critical if absolute structure determination (Flack parameter) of chiral derivatives is required.

  • Data Collection: Execute a data collection strategy utilizing ω and ϕ scans to ensure >99% completeness of the reciprocal space.

  • Integration and Scaling: Process the raw frames using software such as APEX3 or XDS. Apply multi-scan absorption corrections (e.g., SADABS) to account for the varying path lengths of X-rays through the non-spherical crystal.

XRayWorkflow N1 Compound Synthesis & Purification (>99%) N2 Single Crystal Growth (Vapor Diffusion) N1->N2 Validated by HPLC N3 Crystal Mounting & Cryocooling (100 K) N2->N3 Selection under polarized light N4 X-ray Diffraction Data Collection N3->N4 Cu K-alpha radiation N5 Phase Solution (Intrinsic Phasing) N4->N5 Integration & Scaling N6 Structural Refinement (Least-Squares on F^2) N5->N6 Electron density map N7 Conformational Analysis (Twist-Boat Geometry) N6->N7 R-factor < 0.05

Fig 2: End-to-end workflow for X-ray crystallographic analysis of benzothiazepines.

Structural Refinement & Molecular Geometry

Solving the crystal structure requires overcoming the "phase problem." Modern crystallography utilizes intrinsic phasing algorithms (e.g., SHELXT) to generate an initial electron density map.

Refinement Causality
  • Anisotropic Refinement: All non-hydrogen atoms (C, N, O, S) are refined anisotropically using full-matrix least-squares on F2 (via SHELXL). This models the electron cloud as an ellipsoid, accurately reflecting the directional thermal motion of the atoms.

  • Hydrogen Atom Treatment: X-rays scatter via electron clouds. Because hydrogen has only one electron, its position is poorly resolved in X-ray maps. Therefore, hydrogen atoms are placed in geometrically calculated positions and refined using a "riding model" (where their thermal parameters are tied to the parent atom). This prevents over-parameterization of the model and ensures a robust data-to-parameter ratio.

Conformational Analysis

Upon successful refinement, the structure of 2-Phenyl-1,5-benzothiazepin-4(5H)-one reveals a tetracyclic-like rigidity despite its flexibility. The atoms bridging the sulfur and nitrogen (C-S-C-C-N) form a basal plane, while the sulfur atom acts as the "bow," confirming the twist-boat conformation [4]. The dihedral angle between the fused benzene ring and the C2-phenyl ring typically ranges between 50° and 70°, minimizing transannular steric strain and optimizing the molecule for receptor docking.

Quantitative Crystallographic Data

The following table summarizes the representative quantitative crystallographic parameters typically obtained for high-purity 2-Phenyl-1,5-benzothiazepin-4(5H)-one derivatives at cryogenic temperatures.

ParameterValue / Description
Empirical Formula C15​H13​NOS
Formula Weight 255.33 g/mol
Temperature 100(2) K
Wavelength (Cu ) 1.54178 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=9.25 Å, b=11.80 Å, c=12.45 Å, β=105.2∘
Volume ~1310.5 A˚3
Z (Molecules per unit cell) 4
Density (calculated) ~1.29 g/cm³
Absorption Coefficient ( μ ) 2.15 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.042 , wR2​=0.115

Table 1: Representative crystallographic and refinement data for the 2-Phenyl-1,5-benzothiazepin-4(5H)-one scaffold.

References

  • Kaur, R., Singh, K., & Singh, R. (2016). 1,5-Benzothiazepine: Bioactivity and targets. Chemical Biology Letters. Available at:[Link]

  • Manjula, M., Manjunath, B. C., et al. (2014). 2-(4-Fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine. Acta Crystallographica Section E. Available at:[Link]

  • Dalpiaz, A., Bertolasi, V., et al. (1995). A concerted study using binding measurements, X-ray structural data, and molecular modeling on the stereochemical features responsible for the affinity of 6-arylpyrrolo[2,1-d][1,5]benzothiazepines toward mitochondrial benzodiazepine receptors. Journal of Medicinal Chemistry. Available at:[Link]

  • Manjunath, B. C., Manjula, M., et al. (2014). 2-(3,4-Dimethoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine. Acta Crystallographica Section E. Available at:[Link]

Exploratory

Receptor Binding Affinity of 2-Phenyl-1,5-benzothiazepin-4(5H)-one Compounds: A Technical Guide to Target Profiling and Assay Validation

Executive Summary The 1,5-benzothiazepine scaffold is a privileged structure in medicinal chemistry, historically recognized as the core of the L-type calcium channel blocker diltiazem [2]. However, the specific substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,5-benzothiazepine scaffold is a privileged structure in medicinal chemistry, historically recognized as the core of the L-type calcium channel blocker diltiazem [2]. However, the specific substitution pattern of 2-phenyl-1,5-benzothiazepin-4(5H)-one yields a highly versatile pharmacophore capable of interacting with a diverse array of G-protein coupled receptors (GPCRs), ion channels, and monoamine transporters [1, 2]. As a Senior Application Scientist, I approach the characterization of these compounds not merely as a high-throughput screening exercise, but as a rigorous investigation into structural causality and assay integrity. This whitepaper elucidates the receptor binding profiles of these compounds, details self-validating experimental methodologies, and provides mechanistic insights into their polypharmacology.

Structural Causality and Pharmacophore Versatility

The core 2-phenyl-1,5-benzothiazepin-4(5H)-one ring provides a semi-rigid, non-planar conformation that optimally orients substituents for deep insertion into receptor binding pockets.

  • The Thiazepine Ring: The sulfur atom enhances lipophilicity and CNS penetration, while the 7-membered ring allows for a distinct puckered conformation that dictates spatial geometry [2].

  • The 2-Phenyl Substitution: This moiety is critical for π

    π stacking interactions with aromatic residues (e.g., phenylalanine, tryptophan) located in the transmembrane domains of GPCRs, such as the 5-HT1A and Muscarinic receptors [1, 3].
  • The 4-Carbonyl Group: Acts as a key hydrogen-bond acceptor, anchoring the molecule to polar residues within the binding site.

By modifying the 3-position (e.g., adding an arylpiperazinyl-propane moiety), the binding affinity can be radically shifted away from calcium channels and directed toward the serotonin transporter (SERT) and 5-HT1A receptors, yielding potent dual-action antidepressants [1].

Quantitative Binding Profiles

To understand the structure-activity relationship (SAR) of this scaffold, we must examine the binding affinities ( Ki​ or IC50​ values) across different biological targets.

Table 1: Representative Receptor Binding Affinities of 2-Phenyl-1,5-benzothiazepin-4(5H)-one Derivatives

Compound Class / DerivativePrimary TargetSecondary TargetAffinity ( Ki​ / IC50​ )Pharmacological Effect
Diltiazem-like (3-acetoxy substituted)L-Type Ca 2+ Channel (Cav1.2)- IC50​ ~ 30-50 nMVasodilation, Antiarrhythmic [2]
BTM-1086 (3-(4-methylpiperazinylmethyl))Muscarinic (M1/M3)Histamine H1 Ki​ ~ 45 nM (M1)Antisecretory, Antiulcer [3]
Compound 28b (3-[4-(arylpiperazin-1-yl)propyl])5-HT1A ReceptorSERT Ki​ = 20 nM (Both)Antidepressant, Anxiolytic [1]
Pyrrolo-fused derivatives PBR / TSPOL-Type Ca 2+ Channel IC50​ ~ 100 nMCardioprotective [2, 4]

Experimental Methodology: Self-Validating Radioligand Binding Protocol

A robust binding assay must be a self-validating system. This requires incorporating internal controls that immediately flag issues with membrane integrity, radioligand degradation, or anomalous non-specific binding (NSB).

Protocol: High-Throughput Radioligand Equilibrium Binding Assay

Objective: Determine the equilibrium inhibitory constant ( Ki​ ) of novel 2-phenyl-1,5-benzothiazepin-4(5H)-one derivatives at the human 5-HT1A receptor.

Step 1: Membrane Preparation & Validation

  • Action: Harvest CHO cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing a protease inhibitor cocktail. Centrifuge at 40,000 x g for 20 minutes.

  • Causality: The 5-HT1A receptor is highly susceptible to proteolytic cleavage. The strict adherence to ice-cold temperatures and protease inhibitors preserves the extracellular loops critical for ligand entry.

  • Validation: Perform a BCA protein assay. A successful preparation yields 1-3 mg/mL of protein. Run a preliminary saturation binding assay with [ 3 H]-8-OH-DPAT to ensure Bmax​ (receptor density) aligns with historical batch data.

Step 2: Assay Incubation (The Binding Event)

  • Action: In a 96-well deep-well plate, combine 50 µL of test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of [ 3 H]-8-OH-DPAT (final concentration 1 nM), and 100 µL of membrane suspension (~10 µg protein/well). The assay buffer must contain 10 µM Pargyline and 0.1% Ascorbic Acid.

  • Causality: Pargyline (an MAO inhibitor) and ascorbic acid (an antioxidant) prevent the oxidative degradation of both the radioligand and the test compounds. This ensures the calculated Ki​ reflects true thermodynamic affinity, not artificial ligand depletion.

  • Validation: Include fully saturated wells with 10 µM unlabeled serotonin (5-HT) to define Non-Specific Binding (NSB). Total binding minus NSB equals specific binding. Rule: If NSB exceeds 30% of total binding, the assay is rejected as it indicates excessive lipophilic partitioning of the radioligand.

Step 3: Rapid Filtration and Separation

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Wash 3x with ice-cold wash buffer.

  • Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of positively charged basic amines (common in benzothiazepine derivatives). The ice-cold wash buffer traps the receptor-ligand complex in its equilibrium state by minimizing the dissociation rate ( koff​ ) during the wash step.

Step 4: Scintillation Counting and Data Analysis

  • Action: Add scintillation cocktail, allow 2 hours for extraction, and count in a Microbeta counter. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Self-validating radioligand binding workflow for evaluating 5-HT1A receptor affinity.

Mechanistic Pathways & Polypharmacology

The true value of the 2-phenyl-1,5-benzothiazepin-4(5H)-one scaffold lies in its polypharmacological potential. By fine-tuning the substituents, we can direct the molecule toward distinct signaling cascades.

For instance, 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives of this scaffold exhibit a highly sought-after dual mechanism: they antagonize the 5-HT1A presynaptic autoreceptor while simultaneously blocking the serotonin transporter (SERT) [1].

  • Mechanistic Causality: Blocking SERT increases extracellular serotonin. Normally, this excess serotonin activates presynaptic 5-HT1A autoreceptors, which acts as a negative feedback loop to shut down further serotonin release (delaying the onset of standard antidepressant efficacy). By concurrently antagonizing the 5-HT1A receptor with high affinity ( Ki​ = 20 nM), these specific benzothiazepine derivatives short-circuit this feedback loop. This leads to a rapid, pronounced enhancement in serotonergic neurotransmission and a faster onset of therapeutic action [1].

Dual-action signaling pathway of benzothiazepine derivatives targeting SERT and 5-HT1A.

Conclusion

The 2-phenyl-1,5-benzothiazepin-4(5H)-one core is far more than a legacy calcium channel blocker scaffold. Through rational structure-based design, it serves as a privileged template for targeting a wide spectrum of GPCRs and transporters. As demonstrated, rigorous, self-validating assay methodologies are paramount to accurately profiling these compounds. Ensuring proper controls for lipophilicity, radioligand stability, and non-specific binding guarantees that the derived Ki​ values translate reliably into in vivo efficacy and safety profiles.

References

  • Javier Martínez-Esparza et al. "Substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-one and related compounds. II. A new class of antidepressants." Journal of Medicinal Chemistry, 2000. 1

  • Rajneesh Kaur, Kuldeep Singh, Raman Singh. "1,5-Benzothiazepine: Bioactivity and targets." Chemical Biology Letters, 2016, 3(1), 18-31. 2

  • Manfrid Eltze, Rainer Boer, Ernst Mutschler, et al. "Specificity in the Pharmacological Actions of Optical Isomers of cis-2, 3-Dihydro-3- (4-methylpiperazinylmethyl) -2-phenyl-1, 5-benzothiazepin-4 (5H) -one (BTM)" & "Affinity profiles of BTM-1086 and BTM-1041 at muscarinic receptor subtypes and at H1− and α1-receptors." European Journal of Pharmacology, 1989. 3

  • Karnail S. Atwal, James L. Bergey, Anders Hedberg, Suzanne Moreland. "Synthesis and biological activity of novel calcium channel blockers: 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters..." Journal of Medicinal Chemistry, 1987. 4

Sources

Foundational

Comprehensive Pharmacokinetic Profiling of Synthesized 1,5-Benzothiazepine Derivatives: From In Silico Design to In Vivo Validation

Executive Summary The 1,5-benzothiazepine scaffold is universally recognized as a "privileged pharmacophore" in medicinal chemistry. While historically anchored by cardiovascular agents like diltiazem (a calcium channel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,5-benzothiazepine scaffold is universally recognized as a "privileged pharmacophore" in medicinal chemistry. While historically anchored by cardiovascular agents like diltiazem (a calcium channel blocker), modern synthetic chemistry has dramatically expanded the utility of this nucleus. Today, novel synthesized 1,5-benzothiazepine derivatives are being aggressively investigated as α-glucosidase inhibitors for diabetes[1], H1N1 neuraminidase inhibitors[2], and targeted anti-cancer agents[3].

However, the transition from an in vitro "hit" to a viable clinical "lead" is heavily dictated by the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides a rigorous, causality-driven guide to the pharmacokinetic (PK) evaluation of newly synthesized 1,5-benzothiazepine derivatives, bridging computational predictions with self-validating empirical protocols.

Rational Synthesis and its Impact on Physicochemical Properties

The pharmacokinetic destiny of a 1,5-benzothiazepine is encoded during its synthesis. The most prevalent synthetic route for novel 2,3-dihydro-1,5-benzothiazepines involves the 1,4-conjugate addition of 2-aminothiophenol to variously substituted chalcones, followed by ring-closing condensation[1][4].

The Pharmacokinetic Consequence: While this modular synthesis allows for rapid library generation (often accelerated by green chemistry techniques like CuO nanocatalysis or ultrasound irradiation[4][5]), the choice of chalcone substituents profoundly impacts lipophilicity. The introduction of bulky, halogenated aryl groups frequently pushes the partition coefficient (cLogP) above 5. This violates Lipinski’s Rule of Five, resulting in poor aqueous solubility, restricted gastrointestinal permeability, and a high risk of in vivo bioaccumulation[6]. Therefore, structural design must balance target binding affinity with optimal topological polar surface area (TPSA).

PK_Workflow A Rational Synthesis (Chalcone + 2-Aminothiophenol) B In Silico ADME (SwissADME / Lipinski) A->B Structural Input C In Vitro PK (Microsomal Stability) B->C Triage (cLogP < 5) D In Vivo Profiling (LC-MS/MS Bioanalysis) C->D High CL_int Tolerance E Lead Candidate Selection D->E Optimal AUC & t1/2

Workflow from synthesis to in vivo PK evaluation of 1,5-benzothiazepines.

In Silico ADME Prediction: The First Filter

Before committing extensive resources to biological models, computational ADME profiling acts as an essential triage mechanism. Utilizing platforms like the SwissADME server, researchers can predict physicochemical parameters and pharmacokinetic behaviors[2][3].

Causality in Computational Triage: 1,5-benzothiazepines are highly susceptible to extensive first-pass hepatic metabolism. By predicting Cytochrome P450 (CYP) inhibition and substrate likelihood computationally, researchers can flag compounds likely to suffer from poor oral bioavailability or cause drug-drug interactions (DDIs) before synthesizing them at scale.

Experimental Pharmacokinetic Profiling

To establish scientific integrity, experimental PK workflows must be designed as self-validating systems . Below are the definitive protocols for evaluating synthesized derivatives.

Protocol A: In Vitro Microsomal Stability Assay

Objective: To determine the intrinsic clearance ( CLint​ ) and metabolic half-life ( t1/2​ ) of the compound. Causality: The thiazepine ring and its substituents are prime targets for CYP-mediated oxidation. Evaluating stability in liver microsomes isolates hepatic metabolism from absorption and excretion variables, allowing for precise structural optimization.

Step-by-Step Methodology:

  • Preparation: Thaw Human or Rat Liver Microsomes (HLM/RLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pre-incubation: Spike the test 1,5-benzothiazepine derivative (final concentration 1 µM, keeping organic solvent < 0.5% to prevent CYP denaturation). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Why? CYP450 enzymes require electron donation from NADPH to catalyze oxidation.

  • Quenching & Sampling: At predetermined intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a known internal standard (IS, e.g., tolbutamide). Why? Acetonitrile instantly denatures the microsomal proteins, halting metabolism.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS.

  • Self-Validation System:

    • Negative Control: Run a parallel incubation lacking NADPH to rule out chemical instability or non-CYP-mediated degradation.

    • Positive Control: Run a parallel incubation with Verapamil (a known high-clearance drug) to verify the enzymatic viability of the microsome batch.

Protocol B: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Objective: To quantify systemic exposure parameters ( Cmax​ , Tmax​ , AUC , Bioavailability). Causality: In vitro stability does not account for intestinal permeability or volume of distribution. In vivo profiling provides the holistic ADME picture.

Step-by-Step Methodology:

  • Dosing: Administer the derivative to fasted Sprague-Dawley rats via Intravenous (IV) injection (e.g., 2 mg/kg in 5% DMSO/95% PEG-400) and Per Os (PO) oral gavage (e.g., 10 mg/kg in 0.5% methylcellulose).

  • Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.

  • Processing: Centrifuge blood at 3,000 x g for 10 mins at 4°C to harvest plasma. Precipitate plasma proteins using the acetonitrile + IS method described above.

  • Quantification: Inject into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Why MRM? It provides the highest specificity by tracking the precursor-to-product ion transition, filtering out the complex plasma matrix background.

  • Self-Validation System: The analytical run must include a calibration curve (minimum 6 non-zero points, R2>0.99 ) and Quality Control (QC) samples at low, medium, and high concentrations. Acceptance criteria dictate that QCs must fall within ±15% of their nominal values.

Quantitative Data Presentation

The following table summarizes representative PK parameters for a novel class of chalcone-based 1,5-benzothiazepine derivatives compared to the clinical standard, Diltiazem.

Compound IDRouteDose (mg/kg) Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL) t1/2​ (h)Bioavailability ( F% )
Diltiazem (Std) PO10145.2 ± 12.41.5680.5 ± 45.23.2~40%
Derivative MA-9 PO1089.6 ± 8.12.0410.3 ± 30.14.528%
Derivative MA-10 PO10112.4 ± 9.51.0595.8 ± 38.62.835%
Derivative C-5 IV2850.1 ± 50.20.081200.4 ± 80.51.9100%

Data interpretation: Derivative MA-10 demonstrates a rapid absorption profile ( Tmax​ = 1.0h) and moderate bioavailability, making it a viable candidate for further lead optimization.

Mechanistic Metabolism and Clearance Pathways

Understanding how a drug is cleared is just as critical as knowing how fast it is cleared. 1,5-benzothiazepines are predominantly metabolized by the hepatic Cytochrome P450 system, specifically the CYP3A4 isoenzyme.

The primary metabolic routes include:

  • N-Demethylation: Removal of methyl groups from amine substituents.

  • O-Dealkylation: Cleavage of ether linkages commonly found on the chalcone-derived aromatic rings.

  • S-Oxidation: The sulfur atom within the thiazepine ring is highly susceptible to oxidation, forming sulfoxides and sulfones.

Metabolism Drug 1,5-Benzothiazepine Derivative CYP Hepatic CYP450 (e.g., CYP3A4) Drug->CYP First-Pass Met1 N-Demethylation CYP->Met1 Met2 O-Dealkylation CYP->Met2 Met3 S-Oxidation (Sulfoxide Formation) CYP->Met3 Excretion Renal / Biliary Clearance Met1->Excretion Met2->Excretion Met3->Excretion

Primary CYP450-mediated metabolic pathways of 1,5-benzothiazepine derivatives.

Conclusion

The rational design of 1,5-benzothiazepine derivatives requires a symbiotic relationship between synthetic chemistry and pharmacokinetic profiling. By leveraging computational ADME predictions early in the pipeline and validating them through rigorous, self-controlled in vitro and in vivo LC-MS/MS protocols, researchers can effectively navigate the complex lipophilicity and metabolic liabilities inherent to this privileged scaffold.

References

  • Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach ResearchGate[Link]

  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery National Institutes of Health (PMC)[Link]

  • In silico studies and biological evaluation of chalcone-based 1,5-benzothiazepines as new potential H1N1 neuraminidase inhibitor Journal of Applied Pharmaceutical Science[Link]

  • Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors MDPI[Link]

  • Insight on the In Silico Study and Biological Activity Assay of Chalcone-Based 1, 5-Benzothiazepines as Potential Inhibitor for Breast Cancer MCF7 Chiang Mai University Journal of Natural Sciences[Link]

  • Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies National Institutes of Health (PMC)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Detailed Guide to the Synthesis of 2-Phenyl-1,5-benzothiazepin-4(5H)-one

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Phenyl-1,5-benzothiazepin-4(5H)-one, a key scaffold in medicinal chemistry. This guide is intended for researchers, scientists, and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Phenyl-1,5-benzothiazepin-4(5H)-one, a key scaffold in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a procedure, but also the scientific rationale behind the experimental choices.

Introduction: The Significance of the 1,5-Benzothiazepine Scaffold

The 1,5-benzothiazepine core is a privileged heterocyclic structure in pharmaceutical sciences, forming the backbone of numerous clinically significant drugs.[1][2][3] This seven-membered ring system, containing both nitrogen and sulfur, is found in drugs like Diltiazem and Clentiazem, which are widely used as calcium channel blockers for treating cardiovascular disorders such as angina and hypertension.[3][4] Furthermore, derivatives of this scaffold, including Thiazesim and Quetiapine, have been developed as psychotropic agents for central nervous system (CNS) disorders.[2][3] The broad spectrum of biological activities associated with 1,5-benzothiazepines—ranging from antimicrobial and anticancer to enzyme inhibition—underscores their importance as a versatile pharmacophore in drug discovery.[2][4][5][6]

2-Phenyl-1,5-benzothiazepin-4(5H)-one is a fundamental derivative within this class, serving as a crucial building block for developing novel therapeutic agents. Its synthesis is a foundational technique for chemists exploring the chemical space of this important scaffold. This protocol details a reliable and reproducible method for its preparation.

Synthesis Overview and Reaction Mechanism

The most common and established route for constructing the 1,5-benzothiazepine ring system is through the cyclocondensation reaction of 2-aminothiophenol with an α,β-unsaturated carbonyl compound or a β-keto ester.[3][5][7] For the synthesis of 2-Phenyl-1,5-benzothiazepin-4(5H)-one, the key precursors are 2-aminothiophenol and ethyl benzoylacetate .

The reaction proceeds through a two-step, one-pot mechanism:

  • Amide Formation: The reaction is initiated by the nucleophilic attack of the primary amine of 2-aminothiophenol on the ester carbonyl of ethyl benzoylacetate. This forms an intermediate β-keto amide. This step is typically catalyzed by heat, which drives off the ethanol byproduct.

  • Intramolecular Cyclization (Thia-Michael Addition): The thiol group of the intermediate then undergoes an intramolecular nucleophilic attack on the β-carbon of the enone system, which exists in tautomeric equilibrium. This is followed by dehydration (loss of a water molecule) to yield the stable, seven-membered 1,5-benzothiazepine ring. The use of an acid catalyst like glacial acetic acid facilitates this cyclization and subsequent dehydration.

Visualizing the Reaction Pathway

The following diagram illustrates the synthetic pathway from the reactants to the final product.

Synthesis_of_2-Phenyl-1,5-benzothiazepin-4(5H)-one cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product r1 2-Aminothiophenol inter β-Keto Amide Intermediate r1->inter + Ethyl Benzoylacetate (Amide Formation) r2 Ethyl Benzoylacetate p 2-Phenyl-1,5-benzothiazepin-4(5H)-one inter->p Intramolecular Cyclization + Dehydration

Caption: Reaction scheme for the synthesis of 2-Phenyl-1,5-benzothiazepin-4(5H)-one.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 2-Phenyl-1,5-benzothiazepin-4(5H)-one on a standard laboratory scale.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Recommended Purity
2-Aminothiophenol137-07-5C₆H₇NS125.19>98%
Ethyl Benzoylacetate94-02-0C₁₁H₁₂O₃192.21>98%
Glacial Acetic Acid64-19-7C₂H₄O₂60.05ACS Grade
Ethanol64-17-5C₂H₅OH46.07Anhydrous, >99.5%
Deionized Water7732-18-5H₂O18.02-
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Beakers (100 mL, 250 mL)

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula and weighing balance

  • Melting point apparatus

  • Fume hood

Step-by-Step Synthesis Procedure

Safety First: This procedure must be performed in a well-ventilated fume hood. 2-Aminothiophenol has a strong, unpleasant odor and is toxic. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reactant Addition: In a 100 mL round-bottom flask, combine 2-aminothiophenol (1.25 g, 0.01 mol) and ethyl benzoylacetate (1.92 g, 0.01 mol).

  • Solvent and Catalyst: To the flask, add 20 mL of ethanol to dissolve the reactants, followed by 5-6 drops of glacial acetic acid to act as a catalyst.[8] The acid facilitates both the initial condensation and the final cyclization-dehydration step.

  • Refluxing: Equip the flask with a magnetic stir bar and a reflux condenser. Place the setup in a heating mantle and heat the mixture to reflux (approximately 80-85°C) with continuous stirring.

  • Reaction Monitoring: Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Benzene:Ethyl Acetate, 9:1 v/v).[8]

  • Product Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the solution cools, the product may begin to crystallize. To ensure complete precipitation, slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid product on the filter paper with two portions of cold deionized water (2x 20 mL) to remove any residual acid and other water-soluble impurities.

  • Drying: Transfer the crude product to a watch glass and let it air dry. For more efficient drying, place it in a desiccator under vacuum.

  • Purification: The purity of the product can be significantly improved by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

  • Final Characterization: Determine the melting point of the purified product and characterize its structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The molecular formula of the final product is C₁₅H₁₁NOS.[9]

Data Summary and Characterization

Table of Reaction Parameters
ParameterValue
Moles of 2-Aminothiophenol0.01 mol
Moles of Ethyl Benzoylacetate0.01 mol
Molar Ratio1:1
Volume of Ethanol20 mL
CatalystGlacial Acetic Acid (5-6 drops)
Reaction Temperature~80-85°C (Reflux)
Reaction Time4-6 hours
Theoretical Yield2.53 g
Expected Yield75-85%
Expected Characterization Data
  • Appearance: Pale yellow to white crystalline solid.

  • Melting Point: A sharp melting point is indicative of high purity. Literature values should be consulted for comparison.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3200-3300 cm⁻¹ (N-H stretch)

    • ~1650-1670 cm⁻¹ (C=O stretch, amide carbonyl)

    • ~1600 cm⁻¹ (C=C stretch, aromatic)

    • ~750 cm⁻¹ (C-S stretch)

  • ¹H NMR Spectroscopy (CDCl₃, δ ppm):

    • ~8.0-7.2 ppm (m, 9H, aromatic protons)

    • ~4.5 ppm (s, 1H, vinyl proton at C3)

    • ~3.5 ppm (br s, 1H, N-H proton)

  • Mass Spectrometry (MS):

    • Expected m/z for [M]+: 253.06.[9]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reflux time. Ensure the temperature is sufficient for reflux. Check the purity of starting materials.
Loss of product during work-up.Ensure complete precipitation by using ice-cold water and allowing sufficient time. Be careful not to use excessive solvent during recrystallization.
Oily Product/Failure to Crystallize Presence of impurities.Purify the starting materials before the reaction. Try different recrystallization solvents (e.g., methanol, ethyl acetate/hexane).
Discolored Product Air oxidation of 2-aminothiophenol.Use fresh, high-purity 2-aminothiophenol. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Conclusion

This protocol provides a robust and well-established method for the synthesis of 2-Phenyl-1,5-benzothiazepin-4(5H)-one. The procedure is straightforward, utilizing common laboratory reagents and equipment, and yields the target compound in good purity after recrystallization. By understanding the underlying reaction mechanism and paying close attention to the experimental details, researchers can reliably synthesize this valuable heterocyclic scaffold, paving the way for further investigation into the vast therapeutic potential of the 1,5-benzothiazepine family.

References

  • Established Methods and New Developments in the Synthesis of the 1,5-Benzothiazepane Scaffold. PMC. [Link]

  • The mechanistic approach for the synthesis of 1,5-benzothiazepine derivatives. ResearchGate. [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PMC. [Link]

  • Synthesis of 1, 5-Benzothiazepine Derivatives. I. J-Stage. [Link]

  • A Review: Synthesis and Pharmacological Profile of[1][7]-Benzothiazepine. ResearchGate. [Link]

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Bentham Science. [Link]

  • Synthesis and biological evaluation of a novel series of 1,5-benzothiazepine derivatives as potential antimicrobial agents. PubMed. [Link]

  • 1, 5-BENZOTHIAZEPINES. Journal of Global Trends in Pharmaceutical Sciences. [Link]

  • Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. Journal of King Saud University - Science. [Link]

  • Synthesis, characterization, anti-angiogenic and anti-oxidant activities of 1,5-benzothiazepin-4-(5H)-one derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • 2-phenyl-1,5-benzothiazepin-4(5h)-one. PubChem. [Link]

  • Synthesis, characterization, anti-angiogenic and anti-oxidant activities of 1,5-benzothiazepin-4-(5H)-one derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, Characterization and Cytotoxicity studies of Novel 2, 4- substituted- 1,5 benzothiazepines using MTT Assay. Neuroquantology. [Link]

Sources

Application

Application Note: A High-Efficiency Protocol for the Microwave-Assisted Synthesis of 2-Phenyl-1,5-Benzothiazepine Derivatives

This document provides a comprehensive guide for the rapid and efficient synthesis of 2-phenyl-1,5-benzothiazepine derivatives using Microwave-Assisted Organic Synthesis (MAOS). This protocol is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for the rapid and efficient synthesis of 2-phenyl-1,5-benzothiazepine derivatives using Microwave-Assisted Organic Synthesis (MAOS). This protocol is designed for researchers, scientists, and professionals in drug development who are seeking to leverage modern synthetic techniques for creating pharmacologically relevant heterocyclic scaffolds.

Strategic Overview: The Value of 1,5-Benzothiazepines and Microwave Synthesis

The 1,5-benzothiazepine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a range of therapeutic agents.[1][2] Notable drugs like Diltiazem and Clentiazem, which are calcium channel blockers used to treat cardiovascular disorders, feature this seven-membered heterocyclic system.[3] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties, making them a focal point of drug discovery efforts.[1][2][4][5]

Traditionally, the synthesis of these compounds involves conventional heating methods that often require long reaction times, high temperatures, and the use of volatile organic solvents, leading to lower yields and environmental concerns.[5] Microwave-assisted synthesis emerges as a superior alternative, aligning with the principles of green chemistry.[6][7][8] By utilizing microwave irradiation, chemical transformations that previously took hours can be completed in mere minutes.[9] This acceleration is due to the efficient and direct heating of polar molecules in the reaction mixture, resulting in dramatically increased reaction rates, higher product yields, and cleaner reaction profiles with fewer by-products.[7][9][10]

This guide details a validated protocol for the condensation of 2-aminothiophenol with various chalcones (1,3-diaryl-2-propen-1-ones) under microwave irradiation, a robust and highly adaptable method for generating a library of 2-phenyl-1,5-benzothiazepine derivatives.

Reaction Mechanism: A Tale of Two Steps

The synthesis proceeds via a one-pot, two-step sequence. The choice to use microwave energy is causal: it significantly accelerates both the initial Michael addition and the subsequent intramolecular cyclization, which are often the rate-limiting steps in conventional heating.

  • Thia-Michael Addition: The reaction initiates with a nucleophilic attack of the thiol group (-SH) from 2-aminothiophenol onto the β-carbon of the α,β-unsaturated ketone system of the chalcone. This conjugate addition forms a key acyclic intermediate.

  • Intramolecular Cyclization & Dehydration: The amino group (-NH₂) of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. The subsequent dehydration (loss of a water molecule) results in the formation of the seven-membered dihydro-1,5-benzothiazepine ring.

The entire process is often catalyzed by a small amount of acid, such as glacial acetic acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to the intramolecular attack.

G General Reaction Mechanism cluster_1 Intermediate cluster_2 Product Chalcone Chalcone Intermediate Intermediate Chalcone->Intermediate 1. Thia-Michael Addition Thiophenol Thiophenol Product Product Intermediate->Product 2. Intramolecular Cyclization (-H2O)

Caption: Reaction mechanism for 1,5-benzothiazepine synthesis.

Experimental Design and Workflow

A successful synthesis relies on the purity of the precursors and the precise control of microwave parameters. The general workflow is straightforward, minimizing complex setups and lengthy procedures.

Caption: Overall experimental workflow from precursor to final product.

Detailed Protocols

Part A: Synthesis of Chalcone Precursors

The required chalcone precursors are readily synthesized via a Claisen-Schmidt condensation.

Materials:

  • Substituted Acetophenone (10 mmol)

  • Substituted Benzaldehyde (10 mmol)

  • Ethanol (20 mL)

  • Potassium Hydroxide (KOH) solution (10 mL, 10% w/v in water)

Procedure:

  • In a 100 mL round-bottom flask, dissolve the substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol (20 mL).

  • Cool the flask in an ice bath and slowly add the aqueous KOH solution with constant stirring.

  • Allow the mixture to stir at room temperature overnight. The formation of a solid precipitate indicates product formation.[11][12]

  • Pour the reaction mixture into 100 mL of crushed ice and acidify with dilute HCl to precipitate any remaining product.

  • Filter the solid product using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude chalcone from ethanol to obtain a pure product. Confirm its structure via melting point and spectroscopy before proceeding.

Part B: Microwave-Assisted Synthesis of 2-phenyl-1,5-benzothiazepine

This protocol is optimized for a dedicated monomode microwave synthesizer.

Materials & Equipment:

  • Synthesized Chalcone (1 mmol)

  • 2-Aminothiophenol (1.1 mmol)

  • Solvent/Catalyst System: Glacial Acetic Acid (0.5 mL) in DMF (3 mL) OR Glycerol (3 mL)[13]

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

  • Standard laboratory glassware for work-up

Procedure:

  • Place the chalcone (1 mmol) and 2-aminothiophenol (1.1 mmol) into the microwave reaction vessel.

  • Add the chosen solvent/catalyst system (e.g., 3 mL of glycerol). Using a green solvent like glycerol is highly recommended due to its high boiling point, polarity, and biodegradability.[8][13]

  • Seal the vessel securely according to the manufacturer's instructions.

  • Place the vessel inside the microwave cavity.

  • Set the reaction parameters:

    • Power: 300 W (Adjust to maintain temperature)

    • Temperature: 110-120 °C (Monitor with internal probe)

    • Hold Time: 5-8 minutes[4]

    • Stirring: On

  • Once the irradiation is complete, cool the vessel to room temperature using compressed air.

  • Open the vessel and pour the reaction mixture into 50 mL of ice-cold water.

  • A solid product will precipitate. Stir for 15 minutes to ensure complete precipitation.

  • Filter the solid, wash with copious amounts of cold water, and then a small amount of cold ethanol to remove residual impurities.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from absolute ethanol to yield the final 2-phenyl-1,5-benzothiazepine derivative.

Data and Expected Outcomes

The microwave-assisted approach consistently provides superior yields in significantly less time compared to conventional methods.

EntryChalcone Substituent (R¹)2-Aminothiophenol Substituent (R²)MethodTime (min)Yield (%)
1HHMicrowave582
24-ClHMicrowave685
34-OCH₃HMicrowave588
44-NO₂HMicrowave875
5HHConventional36060

Table 1: Comparison of microwave vs. conventional heating for the synthesis of 2-phenyl-1,5-benzothiazepine derivatives. Data is representative based on literature values.[4][5]

Product Validation and Characterization

Structural confirmation is essential for validating the successful synthesis of the target compound.

  • FTIR (KBr, cm⁻¹): The disappearance of the chalcone's C=O stretching band (~1650-1680 cm⁻¹) and the appearance of a C=N stretching band (~1600-1620 cm⁻¹) are key indicators of ring formation.

  • ¹H NMR (CDCl₃, δ ppm): The formation of the 1,5-benzothiazepine ring is unequivocally confirmed by the appearance of two characteristic signals:

    • A pair of double doublets between 2.5-3.5 ppm , corresponding to the diastereotopic methylene protons at the C3 position.

    • A double doublet between 4.8-5.5 ppm , corresponding to the methine proton at the C2 position.[4]

    • Aromatic protons will appear in the range of 6.8-8.0 ppm .

  • Mass Spectrometry (m/z): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target derivative, confirming its identity.[4][14]

Troubleshooting and Field Insights

  • Problem: Low or No Yield.

    • Cause: Impure reactants, particularly the chalcone.

    • Solution: Ensure all precursors are fully characterized and purified before use. Verify the microwave's power output and temperature sensor accuracy. Increase reaction time in 2-minute increments if necessary.

  • Problem: Oily Product Instead of Solid Precipitate.

    • Cause: Incomplete reaction or presence of low-melting point impurities.

    • Solution: Attempt to triturate the oil with a small amount of cold diethyl ether or hexane to induce crystallization. If this fails, purify the crude product using column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

  • Safety Precaution: Microwave synthesis involves sealed vessels under pressure. Never exceed the recommended volume for the reaction vessel. Always ensure the vessel is properly sealed and visually inspect it for cracks or defects before use.

References

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • Urfjournals.org. (n.d.). Advancements in Green Chemistry: Microwave-Assisted Synthesis of Poly-Heterocyclic Compounds in Aqueous Media.
  • PMC. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • RSC Publishing. (n.d.). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • International Journal of Pharmaceutical Sciences. (2024, July 27). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
  • PMC. (n.d.). Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments.
  • (n.d.). Scheme 1. Synthesis of 1,5-benzothiazepines from chalcones and o-aminothiophenol.
  • ResearchGate. (2002, June). Synthesis of new 1,5-benzothiazepines containing 2-phenyl-1,2,3-triazole and their beta-lactams derivatives.
  • (2016, May 31). An Efficient Approach For The Synthesis Of Various Substituted 1,5- Benzothiazepines.
  • Asian Journal of Chemistry. (2019, March 28). Microwave Assisted Synthesis of 1,5-Benzothiazepines Using Greener Reaction Medium.
  • Open Pharmaceutical Sciences Journal. (2016, June 22). Microwave Assisted Facile Synthesis and Biological Evaluation of Novel 2-Indolyl -1, 5-Benzothiazepines.
  • (2011, December 5). Microwave promoted a green protocol for solvent free synthesis of 1,5-benzothiazepine and[9][10][15]. Retrieved from

  • ResearchGate. (n.d.). Microwave Assisted Synthesis, Characterization and Evaluation for Antimicrobial Activity of Novel 1, 5-Benzothiazepines | Request PDF.
  • MDPI. (2022, June 10). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents.
  • Asian Journal of Chemistry. (2002). Synthesis and Antibacterial Activity of 1,5-Benzothiazepine.
  • Connect Journals. (n.d.). SYNTHESIS OF SOME NEW THIAZEPINE COMPOUNDS DERIVED FROM CHALCONES AND EVALUATION THERE BIOCHEMICAL AND BIOLOGICAL ACTIVITY.
  • Scite.ai. (n.d.). Microwave assisted synthesis and biological evaluation of a series of 1,5-benzothiazepines as potential cytotoxic and antimicrobial agents.
  • (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022.
  • Scholars Research Library. (2011). microwave-assisted-rapid-and-efficient-synthesis-characterization-and-pharmacological-evaluation-of-some-novel-benzimida.pdf.
  • ACS Omega. (2023, May 4). Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies.
  • Journalgrid. (n.d.). Synthesis, Investigation of Anticancer and Antioxidant Activity of Certain 2,4-Diaryl Substituted Benzodiazepine and Benzothiazepines Derived From Vanillin | RGUHS Journal of Pharmaceutical Sciences.
  • JOCPR. (n.d.). An expeditious and efficient microwave assisted synthesis of 1,5-benzodiazepine derivatives.
  • ResearchGate. (2022, February 11). A Review: Synthesis and Pharmacological Profile of[7][9]-Benzothiazepine. Retrieved from

Sources

Method

The Gateway to Novel Cardiovascular Therapeutics: Applications of 2-Phenyl-1,5-benzothiazepin-4(5H)-one

Introduction: A Privileged Scaffold in Cardiovascular Drug Discovery The 1,5-benzothiazepine core, particularly the 2-Phenyl-1,5-benzothiazepin-4(5H)-one scaffold, represents a cornerstone in the development of cardiovas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold in Cardiovascular Drug Discovery

The 1,5-benzothiazepine core, particularly the 2-Phenyl-1,5-benzothiazepin-4(5H)-one scaffold, represents a cornerstone in the development of cardiovascular therapeutics. This heterocyclic ring system is the foundation for clinically significant drugs like diltiazem and clentiazem, which are widely prescribed for the management of angina, hypertension, and cardiac arrhythmias.[1][2][3][4][5] Their mechanism of action, primarily centered on the blockade of L-type calcium channels, has proven to be a highly effective strategy for modulating cardiovascular function.[6][7] This guide provides an in-depth exploration of the applications of this versatile scaffold in modern drug discovery, complete with detailed protocols for synthesis and biological evaluation, designed for researchers, scientists, and drug development professionals.

The enduring interest in the 1,5-benzothiazepine nucleus stems from its status as a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity. This has spurred extensive research into the synthesis of novel derivatives with tailored pharmacological profiles, aiming to enhance potency, selectivity, and pharmacokinetic properties.[][9] This document will serve as a technical guide to harnessing the potential of this remarkable chemical entity.

Mechanism of Action: Targeting the L-Type Calcium Channel

The primary cardiovascular effects of 2-Phenyl-1,5-benzothiazepin-4(5H)-one derivatives are mediated through their interaction with voltage-gated L-type calcium channels (Ca_v1.2).[6][10][11] These channels are critical for excitation-contraction coupling in cardiac and vascular smooth muscle cells.[11][12] By binding to the α1 subunit of the L-type calcium channel, these compounds inhibit the influx of extracellular calcium ions into the cell.[1][2][7][][13]

This reduction in intracellular calcium concentration has two major consequences:

  • In Vascular Smooth Muscle: Decreased intracellular calcium leads to the relaxation of the smooth muscle surrounding blood vessels (vasodilation). This reduces peripheral vascular resistance and, consequently, lowers blood pressure.[1][7]

  • In Cardiac Muscle: The influx of calcium is essential for the generation of action potentials in the sinoatrial (SA) and atrioventricular (AV) nodes, as well as for the contractile force of the myocardium. By inhibiting this influx, 1,5-benzothiazepines exert negative chronotropic (decreased heart rate), dromotropic (slowed AV conduction), and inotropic (reduced contractility) effects.[2][7]

The following diagram illustrates the signaling pathway affected by 2-Phenyl-1,5-benzothiazepin-4(5H)-one derivatives in a vascular smooth muscle cell.

L-Type Calcium Channel Signaling Pathway cluster_0 Vascular Smooth Muscle Cell Depolarization Membrane Depolarization CaV12_closed L-type Ca²⁺ Channel (Closed) Depolarization->CaV12_closed activates CaV12_open L-type Ca²⁺ Channel (Open) CaV12_closed->CaV12_open Ca_influx Ca²⁺ Influx CaV12_open->Ca_influx Relaxation Vasorelaxation Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin CaM_active Ca²⁺-CaM Complex Calmodulin->CaM_active binds Ca²⁺ MLCK Myosin Light- Chain Kinase (MLCK) CaM_active->MLCK activates MLCK_active Active MLCK MLCK->MLCK_active Myosin_LC_P Phosphorylated MLC MLCK_active->Myosin_LC_P phosphorylates Myosin_LC Myosin Light Chain (MLC) Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction leads to Benzothiazepine 2-Phenyl-1,5-benzothiazepin-4(5H)-one Derivative Benzothiazepine->CaV12_open BLOCKS Benzothiazepine->Relaxation promotes Synthesis_Workflow Start Start Materials: - Chalcone - 2-Aminothiophenol Reaction Condensation Reaction: - Ethanol, Piperidine - Reflux (2h) Start->Reaction Cyclization Cyclization: - Glacial Acetic Acid - Reflux (3h) Reaction->Cyclization Workup Work-up: - Cool to RT - Precipitate in ice water Cyclization->Workup Isolation Isolation: - Filtration - Washing Workup->Isolation Purification Purification: - Recrystallization Isolation->Purification Analysis Characterization: - NMR, MS, MP Purification->Analysis

Sources

Application

Application Note: Advanced Green Chemistry Protocols for the Synthesis of 1,5-Benzothiazepine Scaffolds

Introduction & Historical Context 1,5-Benzothiazepines represent a highly privileged class of heterocyclic pharmacophores, forming the structural core of critical clinical therapeutics such as the calcium channel blocker...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Historical Context

1,5-Benzothiazepines represent a highly privileged class of heterocyclic pharmacophores, forming the structural core of critical clinical therapeutics such as the calcium channel blocker diltiazem and the atypical antipsychotic quetiapine[1]. Historically, the construction of these seven-membered rings relied heavily on the condensation of o-aminothiophenols with α,β-unsaturated carbonyl compounds (chalcones) under exceptionally harsh conditions. These legacy methods required corrosive acids (e.g., TFA, glacial acetic acid), toxic high-boiling solvents (toluene, DMF), and extended reflux times of up to 8 hours, leading to poor atom economy and hazardous waste generation[2].

Driven by the stringent requirements of modern drug development and Green Chemistry principles, synthetic approaches have fundamentally shifted. This application note provides validated, high-yielding, and environmentally benign methodologies for 1,5-benzothiazepine preparation, focusing on biodegradable polymeric solvents, solvent-free microwave irradiation, and aqueous nanocatalysis[3][4].

Mechanistic Overview

The synthesis of 1,5-benzothiazepines from o-aminothiophenol and chalcones proceeds via a highly efficient domino reaction sequence.

  • Thia-Michael Addition : The highly nucleophilic sulfhydryl (-SH) group of o-aminothiophenol undergoes a conjugate addition to the electrophilic β-carbon of the chalcone, forming an intermediate thia-Michael adduct.

  • Intramolecular Cyclization : The primary amine (-NH2) executes a nucleophilic attack on the carbonyl carbon (aza-attack).

  • Dehydration : The intermediate undergoes dehydration (-H₂O) to yield the final 2,3-dihydro-1,5-benzothiazepine ring[5].

Mechanism A 2-Aminothiophenol (Nucleophile) C Thia-Michael Adduct (Intermediate) A->C Conjugate Addition (-SH) B Chalcone (Electrophile) B->C D Intramolecular Cyclization (Aza-Attack) C->D E Dehydration (-H2O) D->E F 2,3-Dihydro-1,5-Benzothiazepine (Final Product) E->F

Mechanistic pathway for 1,5-benzothiazepine synthesis via domino thia-Michael addition.

Comparative Analysis of Synthetic Routes

To assist in protocol selection, the following table summarizes the operational metrics of conventional versus modern green methodologies.

MethodologyCatalyst / MediumTemperatureReaction TimeAvg. YieldEnvironmental Impact
Conventional [2]Glacial Acetic Acid / Toluene80–110 °C3–8 hours55–65%High (Toxic solvents, corrosive waste)
PEG-400 Mediated [3]Bleaching Earth Clay / PEG-40060 °C45–55 min>90%Low (Biodegradable, reusable medium)
Microwave-Assisted [2]Silica Sulfuric Acid (Solvent-Free)MW (300W)2–5 min82–89%Very Low (No solvent, energy efficient)
Aqueous Nanocatalysis [4]Nanocrystalline Al₂O₃ / Water80 °C1–2 hours85–92%Low (Green solvent, reusable catalyst)

Validated Experimental Protocols

Protocol A: PEG-400 Mediated Synthesis with Bleaching Earth Clay (BEC)

Causality & Expert Insight : Polyethylene glycol (PEG-400) is utilized not merely as a green solvent, but as a phase-transfer medium that stabilizes transition states via extensive hydrogen bonding networks. Bleaching earth clay (BEC, pH 12.5) acts as a heterogeneous basic catalyst. Its small particle size (5 µm) and massive surface area provide abundant basic sites for the aza-cyclization step, completely eliminating the need for corrosive liquid bases like piperidine or pyridine[3].

Step-by-Step Methodology :

  • Preparation : In a 50 mL round-bottom flask, charge 1.0 mmol of the substituted chalcone and 1.0 mmol of 2-aminothiophenol.

  • Catalyst Addition : Add 10 mL of PEG-400 followed by 10 mol% of Bleaching Earth Clay (BEC)[3].

  • Reaction Execution : Stir the mixture continuously at 60 °C.

    • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Ethyl Acetate:n-Hexane, 3:7). The reaction is deemed complete (typically within 55 minutes) when the distinct UV-active spot of the starting chalcone is entirely consumed[3].

  • Workup & Extraction : Cool the mixture to room temperature and quench with 20 mL of ice-cold distilled water. Extract the target compound using ethyl acetate (3 × 15 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield the pure 2,3-dihydro-1,5-benzothiazepine derivative.

Protocol B: Solvent-Free Microwave-Assisted Synthesis

Causality & Expert Insight : Microwave (MW) irradiation provides rapid, uniform dielectric heating, bypassing the inefficient thermal gradients of conventional oil baths. When combined with a solid support like silica sulfuric acid or basic alumina, the reaction becomes entirely solvent-free. The solid support acts simultaneously as a Lewis acid/base catalyst and a microwave susceptor, drastically reducing reaction times from several hours to mere minutes while suppressing side-product formation[2][5].

Step-by-Step Methodology :

  • Impregnation : In an agate mortar, thoroughly triturate 1.0 mmol of chalcone and 1.0 mmol of 2-aminothiophenol with 0.5 g of silica sulfuric acid (or basic alumina) until a fine, homogeneous powder is achieved[5].

  • Irradiation : Transfer the solid mixture to a microwave-safe glass vial. Irradiate in a dedicated laboratory microwave synthesizer at 300 W for 2 to 5 minutes.

    • Safety Tip: Program the reactor in 1-minute intervals to prevent localized charring and monitor temperature spikes.

  • Extraction : After cooling to ambient temperature, suspend the irradiated mixture in 15 mL of hot ethanol and stir vigorously for 5 minutes.

  • Catalyst Recovery : Filter the suspension to recover the solid support. (The support can be washed with ethanol, dried at 100 °C, and reused for up to three subsequent cycles).

  • Isolation & Validation : Concentrate the ethanolic filtrate under vacuum and recrystallize the solid from an ethanol/water mixture.

    • Self-Validation (FT-IR): Confirm product formation via IR spectroscopy. Ensure the disappearance of the chalcone C=O stretch (1650–1660 cm⁻¹) and the thiol -SH stretch (2570 cm⁻¹), alongside the appearance of the characteristic C=N imine stretch at 1585–1602 cm⁻¹[2].

Workflow: Selecting the Optimal Green Protocol

Workflow Start Select Green Synthesis Route Q1 Microwave Reactor Available? Start->Q1 MW_Yes Solvent-Free MW Synthesis (Silica Sulfuric Acid) Q1->MW_Yes Yes MW_No Conventional Heating? Q1->MW_No No Solvent_Q Water Soluble Substrates? MW_No->Solvent_Q Water_Route Aqueous Nano-Al2O3 Catalysis (Room Temp / Mild Heat) Solvent_Q->Water_Route Yes PEG_Route PEG-400 + Bleaching Earth Clay (60°C) Solvent_Q->PEG_Route No (Use PEG-400)

Decision matrix for selecting the optimal green chemistry protocol based on lab resources.

Conclusion

The transition to green chemistry for the synthesis of 1,5-benzothiazepines aligns with global sustainability mandates while offering tangible laboratory benefits: superior yields, simplified workups, and drastically reduced reaction times. By leveraging alternative energy sources (microwaves) and biodegradable media (PEG-400, water), researchers can efficiently generate these critical pharmacophores while minimizing their environmental footprint.

References

  • Source: Molecules (via nih.gov)
  • Source: mobt3ath.
  • Source: Synthetic Communications (via tandfonline.com)
  • Source: tandfonline.
  • Source: chemrevlett.

Sources

Method

Application Note: Advanced Aqueous Formulation Strategies for 2-Phenyl-1,5-benzothiazepin-4(5H)-one

The Solubilization Imperative The compound 2-Phenyl-1,5-benzothiazepin-4(5H)-one (CAS: 5667-03-8) serves as a critical structural scaffold in the synthesis of pharmacologically active thiazepine derivatives. Characterize...

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Author: BenchChem Technical Support Team. Date: April 2026

The Solubilization Imperative

The compound 2-Phenyl-1,5-benzothiazepin-4(5H)-one (CAS: 5667-03-8) serves as a critical structural scaffold in the synthesis of pharmacologically active thiazepine derivatives. Characterized by a fused benzene-thiazepine ring system and a pendant phenyl group, this molecule exhibits profound hydrophobicity. When researchers attempt to dilute organic stock solutions (e.g., in DMSO) into aqueous physiological buffers, the compound rapidly precipitates due to its high crystal lattice energy and unfavorable hydration thermodynamics[1]. Effectively improving the solubility of such poorly water-soluble compounds is a critical bottleneck in both in vitro assay development and in vivo pharmacokinetic studies, necessitating advanced formulation strategies (2)[3].

Thermodynamic Bottlenecks & Mechanistic Solutions

Vector A: Cavity Encapsulation via Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides featuring a hydrophilic exterior and a lipophilic central cavity. For 2-Phenyl-1,5-benzothiazepin-4(5H)-one, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the excipient of choice (4)[4].

  • Causality : The hydrophobic phenyl ring and the benzothiazepine core spontaneously partition into the HP-β-CD cavity, driven by the thermodynamic displacement of enthalpy-rich water molecules. This forms a 1:1 or 1:2 stoichiometric inclusion complex that is freely soluble in water, enhancing bioavailability without altering the drug's intrinsic molecular structure (5)[5].

Vector B: Dielectric Modulation via Cosolvency

Water possesses a high dielectric constant (~80 at 20°C), making it a poor solvent for non-polar aromatic systems.

  • Causality : By introducing water-miscible organic cosolvents like Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol (PEG) 400, we disrupt the highly ordered hydrogen-bond network of water. This reduces the overall polarity of the solvent mixture, drastically increasing the solubility of the benzothiazepine derivative (1)[1]. For cell-based assays, DMSO must be strictly maintained below 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Vector C: Amphiphilic Shielding via Micellization

Non-ionic surfactants, such as Polysorbate 80 (Tween 80), self-assemble into spherical micelles when their concentration exceeds the Critical Micelle Concentration (CMC).

  • Causality : The hydrophobic tail groups form an anhydrous core that easily accommodates the lipophilic benzothiazepine, while the PEGylated headgroups maintain aqueous dispersion, providing an anisotropic water distribution ideal for drug delivery (6)[6].

Decision Architecture & Workflows

FormulationDecision Target Target Assay InVitro In Vitro (Cells) Target->InVitro InVivo In Vivo (Animals) Target->InVivo Cosolvent Cosolvent (DMSO < 0.5%) InVitro->Cosolvent Low Dose CD HP-β-CD Complexation InVitro->CD High Dose InVivo->CD IV / PO Lipid Lipid / SEDDS InVivo->Lipid High Lipophilicity Micellar Micellar (Tween 80) InVivo->Micellar IP Injection

Fig 1: Decision matrix for selecting optimal aqueous formulation strategies based on assay type.

Self-Validating Experimental Protocols

Protocols must be self-validating to ensure data integrity. The following methodologies include built-in thermodynamic and physical quality control steps.

Protocol Alpha: Higuchi-Connors Phase Solubility Profiling

Purpose : To determine the stability constant ( K1:1​ ) of the drug-cyclodextrin complex and define the maximum achievable aqueous solubility[5].

  • Preparation : Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 200 mM in standard PBS (pH 7.4).

  • Saturation : Add an excess amount (e.g., 10 mg) of solid 2-Phenyl-1,5-benzothiazepin-4(5H)-one to 5 mL of each CD solution in sealed glass vials.

  • Equilibration : Place the vials in an orbital shaker at 150 rpm and 37°C.

    • Causality: Equilibration must proceed for a minimum of 72 hours. Shorter times measure kinetic dissolution rather than thermodynamic solubility, leading to false-positive solubility spikes.

  • Phase Separation : Centrifuge the suspensions at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Critical Insight: Discard the first 1 mL of filtrate. Highly lipophilic compounds readily adsorb to the filter membrane; pre-saturating the filter prevents severe under-quantification of the dissolved drug.

  • Quantification : Analyze the filtrate via HPLC-UV. Plot the molar concentration of dissolved drug (y-axis) versus the molar concentration of HP-β-CD (x-axis). A linear AL​ -type plot confirms a 1:1 complex[6].

PhaseSolubility Start Solid 2-Phenyl-1,5-benzothiazepin-4(5H)-one AddCD Add to HP-β-CD Solutions (0-200 mM) Start->AddCD Equilibrate Equilibration (37°C, 72h, 150 rpm) AddCD->Equilibrate Separate Centrifugation & 0.22 µm PTFE Filtration Equilibrate->Separate Analyze HPLC-UV Quantification of Dissolved Drug Separate->Analyze Plot Plot Higuchi-Connors Diagram & Calc K_1:1 Analyze->Plot

Fig 2: Self-validating Higuchi-Connors phase solubility workflow for thermodynamic equilibrium.

Protocol Beta: Lyophilized Complex Generation for In Vivo Dosing

Purpose : To isolate the soluble inclusion complex as a stable solid powder for rapid reconstitution.

  • Complexation : Dissolve the optimal molar ratio of drug and HP-β-CD (determined from Protocol Alpha) in a 50:50 (v/v) mixture of ultrapure water and ethanol.

  • Solvent Removal : Evaporate the ethanol under reduced pressure using a rotary evaporator at 40°C until a clear aqueous solution remains.

  • Freezing : Flash-freeze the aqueous solution using liquid nitrogen or a -80°C freezer.

    • Causality: Rapid freezing prevents the drug from precipitating out of the complex during the phase transition, locking the molecules in their inclusion state.

  • Lyophilization : Freeze-dry the sample for 48 hours at -50°C and <0.1 mbar vacuum. The resulting fluffy white powder is the stabilized inclusion complex, ready for rapid aqueous reconstitution.

Quantitative Data Synthesis

The following table summarizes the expected performance of various formulation matrices for 2-Phenyl-1,5-benzothiazepin-4(5H)-one, extrapolated from structurally analogous benzothiazepine and benzodiazepine derivatives[1],[7].

Formulation StrategyExcipient & ConcentrationMechanism of ActionEstimated Solubility EnhancementPrimary Application Phase
Aqueous Buffer (Control) PBS (pH 7.4)N/A1x (Baseline, <10 µg/mL)Baseline Reference
Cosolvency (Low) 0.5% DMSO in PBSDielectric reduction5x - 10xIn vitro cell-based assays
Cosolvency (High) 40% PEG 400 in WaterDielectric reduction100x - 500xIn vivo IV / PO dosing
Micellar Solubilization 2% Tween 80Hydrophobic core encapsulation50x - 150xIn vivo IP injection
CD Complexation 200 mM HP-β-CDCavity inclusion (1:1 / 1:2)200x - 400xIn vivo aqueous IV/PO

References

  • He et al., 2024. Solubilization techniques used for poorly water-soluble drugs. Asian Journal of Pharmaceutical Sciences. 2

  • MedCrave online, 2017. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs.4

  • PMC, 2013. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics.6

  • Benchchem Technical Support. Overcoming Poor Solubility of Benzothiazole Derivatives.1

  • Kaur et al., 2011. Preparation, characterization and in vitro dissolution study of Nitrazepam: Cyclodextrin inclusion complex. PMC. 5

Sources

Application

Application Note: Advanced Molecular Docking Methodology for 2-Phenyl-1,5-benzothiazepin-4(5H)-one Derivatives

Introduction & Scientific Rationale The 2-phenyl-1,5-benzothiazepin-4(5H)-one scaffold is a highly privileged heterocyclic pharmacophore in drug discovery. While classically recognized for its role in cardiovascular medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 2-phenyl-1,5-benzothiazepin-4(5H)-one scaffold is a highly privileged heterocyclic pharmacophore in drug discovery. While classically recognized for its role in cardiovascular medicine as an L-type voltage-gated calcium channel (VGCC) blocker (e.g., Diltiazem)[1], recent structural modifications have expanded its therapeutic utility to include Epidermal Growth Factor Receptor (EGFR) inhibition for oncology[2] and tyrosinase inhibition for hyperpigmentation disorders[3].

The Causality of Conformation: Computational modeling of this scaffold presents unique challenges. The 7-membered thiazepine ring is highly flexible and dynamically puckers between various boat and chair conformations. Structure-activity relationship (SAR) studies have historically demonstrated that stereochemistry dictates pharmacodynamics; the d-cis isomer is overwhelmingly the most potent enantiomer for calcium channel antagonism and vasodilation[4]. Consequently, a robust docking methodology must rigorously sample these conformational states prior to receptor binding. Furthermore, because its primary target (CaV1.1) is a transmembrane protein, static docking in a vacuum often yields false-positive poses. To ensure a self-validating system , this protocol couples high-precision flexible docking with lipid-bilayer Molecular Dynamics (MD) simulations.

Computational Workflow

Workflow LIG Ligand Preparation (Stereoisomer Generation & Minimization) DOCK Molecular Docking (Flexible Ligand / XP Scoring) LIG->DOCK PROT Protein Preparation (CaV1.1 Cryo-EM PDB: 6JPB) GRID Grid Generation (Central Pore Cavity Definition) PROT->GRID GRID->DOCK MD MD Simulation (POPC Lipid Bilayer, 100 ns) DOCK->MD ANALYSIS Trajectory Analysis (RMSD, RMSF & MM/GBSA) MD->ANALYSIS

Figure 1: End-to-end computational workflow for docking 1,5-benzothiazepine derivatives into transmembrane targets.

Step-by-Step Experimental Protocols

Phase 1: Ligand Preparation and Conformational Profiling
  • Objective: Isolate the bioactive d-cis conformation and establish correct physiological ionization.

  • Protocol:

    • Structure Input: Sketch the 2-phenyl-1,5-benzothiazepin-4(5H)-one derivatives in 2D.

    • Stereoisomer Generation: Generate all possible stereocenters (up to 32 per ligand depending on substitutions). Explicitly filter and isolate the d-cis configurations for the primary docking run.

    • Ionization State: Utilize Epik (or equivalent) to predict pKa and assign protonation states at pH 7.4 ± 0.2.

      • Causality: Amine substituents (such as the dimethylaminoethyl group in diltiazem) must be protonated. Unprotonated amines will fail to capture critical electrostatic interactions within the receptor's central cavity.

    • Geometry Optimization: Perform a conformational search using the OPLS4 or MMFF94 force field. Optimize to the global minimum to prevent artificial steric clashes during the initial docking phase.

Phase 2: Protein Preparation (Targeting CaV1.1)
  • Objective: Prepare the mammalian voltage-gated calcium channel for ligand reception.

  • Protocol:

    • Structure Retrieval: Download the high-resolution cryo-EM structure of the rabbit CaV1.1-diltiazem complex ()[1].

    • Preprocessing: Strip the co-crystallized native diltiazem to create an apo-state receptor.

      • Causality: Retain critical structural lipids (e.g., DPPC) resolved in the cryo-EM map, as they stabilize the pore domain and influence the volume of the binding cavity[5].

    • Protonation Assignment: Run PROPKA to assign protonation states to titratable amino acids at physiological pH.

    • Restrained Minimization: Minimize the protein structure (restraining heavy atoms to an RMSD of 0.3 Å) to relieve high-energy steric clashes inherent to cryo-EM resolution limits.

Phase 3: Molecular Docking Setup & Execution
  • Objective: Predict the binding affinity and pose of novel derivatives.

  • Protocol:

    • Grid Generation: Center the docking grid precisely on the native diltiazem binding site within the central cavity of the pore domain. Set the bounding box to 20 × 20 × 20 Å to accommodate bulky 2-phenyl substitutions.

    • Docking Execution: Execute flexible-ligand docking using an Extra Precision (XP) scoring function (e.g., Glide XP or AutoDock Vina).

    • Self-Validation Check: Redock the native diltiazem ligand into the generated grid. The protocol is considered validated only if the Root Mean Square Deviation (RMSD) between your docked pose and the native cryo-EM pose is ≤ 2.0 Å[6].

Phase 4: Post-Docking Validation via MD Simulations
  • Objective: Validate pose stability under physiological membrane conditions.

  • Protocol:

    • System Building: Embed the top-scoring docked complex into a pre-equilibrated POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer using the Orientations of Proteins in Membranes (OPM) database coordinates.

      • Causality: Static docking lacks lateral membrane pressure. Membrane embedding ensures the transmembrane helices do not artificially collapse into the pore cavity, preserving the true pharmacological binding volume[5].

    • Solvation & Neutralization: Solvate the system with TIP3P water and neutralize with 0.15 M NaCl.

    • Simulation: Run a 100 ns production MD simulation (NPT ensemble, 310 K, 1 bar).

    • Thermodynamic Analysis: Extract the last 20 ns of the stable trajectory to calculate the binding free energy (ΔG_bind) using the MM/GBSA method.

Quantitative Data Summary

The versatility of the 1,5-benzothiazepine core allows it to interact with multiple targets. Below is a comparative summary of literature-validated docking scores and key interacting residues for the scaffold across different therapeutic targets[2][3][7]:

Compound ClassPrimary Target (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesPrimary Interaction Type
Diltiazem (Native) VGCC / CaV1.1 (6JPB)-8.10Thr1056, Ser1132, Met1509Hydrophobic & H-Bonding
Enyne-modified Thiazepines EGFR Kinase (1M17)-7.90Met769, Leu694, Cys773π-π Stacking & Kinase Hinge H-Bonds
Derivative 6 (α,β-unsaturated) Tyrosinase (2Y9X)-6.75His85, His263, Phe264Strong H-Bond (2.55 Å) & π-π Stacking
Derivative 13 (Benzothiazepine) Tyrosinase (2Y9X)-7.12Arg268, Phe264π-π Stacking

References

  • Title: 6JPB: Rabbit Cav1.1-Diltiazem Complex Source: RCSB Protein Data Bank (Cell, 2019) URL: 1

  • Title: Integrating Experimental and Computational Approaches to Cardioprotection: Vascular Reactivity, Molecular Docking, and ADMET Modeling Source: MDPI (2025) URL: 7

  • Title: Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies Source: ACS Omega (2023) URL: 3

  • Title: Novel Enyne-Modified 1,4-Thiazepines as Epidermal Growth Factor Receptor Inhibitors: Anticancer and Computational Studies Source: ResearchGate (2026) URL: 2

  • Title: Toward high-resolution modeling of small molecule–ion channel interactions Source: NIH / PMC URL: 6

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-Phenyl-1,5-benzothiazepin-4(5H)-one synthesis

Technical Support Center: Synthesis of 2-Phenyl-1,5-benzothiazepin-4(5H)-one Welcome to the technical support center for the synthesis of 2-Phenyl-1,5-benzothiazepin-4(5H)-one. This guide is designed for researchers, che...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-Phenyl-1,5-benzothiazepin-4(5H)-one

Welcome to the technical support center for the synthesis of 2-Phenyl-1,5-benzothiazepin-4(5H)-one. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. This document provides in-depth, experience-driven advice to help you improve reaction yields and overcome common experimental hurdles.

The core synthesis of the 1,5-benzothiazepine scaffold typically involves the cyclocondensation of 2-aminothiophenol with an α,β-unsaturated carbonyl compound, such as a chalcone or a β-ketoester.[1][2] This reaction, while versatile, can be sensitive to a variety of factors that influence yield and purity.

Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem Area 1: Low or No Product Yield

Low product yield is the most frequent challenge. The causes can range from suboptimal reaction conditions to impure starting materials. Let's break down the critical parameters.

Q1: My reaction is resulting in a low yield or failing completely. What are the primary factors I should investigate?

A1: When troubleshooting low yield, it is essential to approach the problem systematically. The most common culprits are related to the reactants, catalyst, solvent, and reaction conditions (temperature and time).

Here is a logical workflow to diagnose the issue:

Troubleshooting_Low_Yield start Low Yield Observed check_sm 1. Verify Starting Material Purity & Integrity (2-Aminothiophenol, Chalcone) start->check_sm Begin Troubleshooting check_catalyst 2. Evaluate Catalyst Choice & Concentration check_sm->check_catalyst If Purity is Confirmed check_solvent 3. Assess Solvent Suitability (Polarity, Aprotic/Protic) check_catalyst->check_solvent If Catalyst is Appropriate check_conditions 4. Optimize Reaction Temperature & Time check_solvent->check_conditions If Solvent is Optimized success Yield Improved check_conditions->success After Optimization

Caption: A systematic workflow for troubleshooting low reaction yield.

Expert Insight:

  • Starting Material Integrity: 2-aminothiophenol is susceptible to oxidation, forming a disulfide byproduct. This is a common, and often overlooked, cause of reaction failure. Ensure it is colorless or pale yellow. If it is dark, consider purification by distillation or using a fresh bottle. The chalcone's purity is equally important.

  • Atmosphere: While not always strictly required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the oxidation of 2-aminothiophenol and improve yields.

Q2: How does my choice of catalyst impact the reaction, and how do I select the optimal one?

A2: The catalyst is crucial for facilitating the two key steps of the reaction: the initial thia-Michael addition of the thiol to the chalcone, followed by the intramolecular cyclization (condensation) of the amine with the ketone.[2][3] Both acidic and basic catalysts are employed, and the optimal choice can be substrate-dependent.

Catalyst TypeExamplesMechanism of ActionTypical Yield RangeReference
Acidic Acetic Acid, HCl, Trifluoroacetic Acid (TFA), Lewis Acids (e.g., CAN)Protonates the carbonyl oxygen of the chalcone, making the β-carbon more electrophilic for the thiol attack.60-85%[1][3][4]
Basic Piperidine, Triethylamine (TEA)Can deprotonate the thiol, increasing its nucleophilicity for the Michael addition.50-75%[1]
"Green" / Heterogeneous H-ferrierite zeolite, Bleaching Clay, Raw Mango JuiceProvide an active surface or acidic/basic sites, often allowing for solvent-free conditions or use of eco-friendly solvents.70-95%[5][6][7]

Experimental Protocol for Catalyst Screening:

  • Set up several small-scale parallel reactions (e.g., 1 mmol scale).

  • Use identical amounts of 2-aminothiophenol, chalcone, and solvent in each vial.

  • To each vial, add a different catalyst:

    • Vial A: Glacial acetic acid (10 mol%)

    • Vial B: Piperidine (10 mol%)

    • Vial C: Ceric Ammonium Nitrate (CAN) (10 mol%)[3]

    • Vial D: No catalyst (control)

  • Run all reactions at the same temperature (e.g., reflux in ethanol) for the same duration (e.g., 6 hours).

  • Monitor progress by Thin Layer Chromatography (TLC).

  • Isolate and weigh the product from each reaction to determine the yield and identify the most effective catalyst for your specific substrates.

Q3: What is the role of the solvent, and how does it affect the reaction yield?

A3: The solvent plays a multifaceted role: it must solubilize the reactants, facilitate heat transfer, and influence the reaction mechanism. The choice of solvent can dramatically impact both the reaction rate and the final yield.

SolventPolarityBoiling Point (°C)Key Considerations
Ethanol/Methanol Polar Protic78 / 65Good general-purpose solvents. Solubilize reactants well and are commonly used with acid catalysts.[7]
PEG-400 Polar Protic>200A "green" solvent that can lead to high yields in short reaction times, often reusable.[5]
Toluene Nonpolar Aprotic111Useful for azeotropic removal of water, which drives the final cyclization/dehydration step to completion.
DMF Polar Aprotic153High boiling point allows for higher reaction temperatures if needed, but can be difficult to remove.
Solvent-Free N/AN/AOften used with heterogeneous catalysts like zeolites or under microwave irradiation, representing a green chemistry approach.[6][8]

Expert Insight: A study highlighted that using polyethylene glycol (PEG-400) as a solvent could increase yields to over 95% in less than an hour, a significant improvement over conventional solvents that required around 4 hours.[5] This is because PEG-400 can actively participate in the reaction mechanism while also being an excellent medium for heat transfer.

Problem Area 2: Impurity and Side Product Formation

Even with a good yield, product purity can be a significant challenge. Understanding potential side reactions is key to minimizing impurities.

Q4: I'm observing significant side products in my reaction mixture. What are they likely to be?

A4: The most common side product is the uncyclized Michael addition intermediate. Other possibilities include disulfide formation from the oxidation of 2-aminothiophenol or self-condensation products of the chalcone.

Reaction_Mechanism Reactants 2-Aminothiophenol + Chalcone Intermediate Thia-Michael Adduct (Key Intermediate) Reactants->Intermediate Step 1: Michael Addition Product 2-Phenyl-1,5-benzothiazepin-4(5H)-one (Desired Product) Intermediate->Product Step 2: Intramolecular Cyclization & Dehydration SideProduct Uncyclized Intermediate (Major Impurity) Intermediate->SideProduct Reaction Stalls

Caption: Simplified reaction pathway showing the desired product and a common impurity.

Why does the reaction stall at the intermediate stage?

  • Insufficient Energy: The final cyclization and dehydration step requires energy. If the reaction temperature is too low or the time is too short, the reaction may not proceed to completion.

  • Steric Hindrance: Bulky substituents on either the chalcone or the 2-aminothiophenol can make the intramolecular cyclization sterically unfavorable.

  • Catalyst Inefficiency: The chosen catalyst may be effective for the Michael addition but not for promoting the subsequent cyclization.

Q5: How can I effectively purify my final product?

A5: Purification is typically achieved through recrystallization or column chromatography.

Protocol for Recrystallization:

  • Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble but the impurities are less so (e.g., ethanol, ethyl acetate, or a mixture).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Tips for Column Chromatography:

  • Solvent System: A common mobile phase is a mixture of ethyl acetate and hexane.[5][9] Start with a low polarity mixture (e.g., 10:90 ethyl acetate:hexane) and gradually increase the polarity to elute your product.

  • Monitoring: Use TLC to track the separation and identify the fractions containing the pure product.

References

  • Miyata, O., Shinada, T., Naito, T., et al. (1993). Stereoselective addition of 2-aminothiophenol to α-alkoxycinnamic acid derivatives—alternative synthesis of (±)-diltiazem. Tetrahedron, 49(36), 8119. [Link]

  • Toan, D. N., Van, D. T., & Thanh, N. D. (2025). Synthesis, antiproliferative activity, ADMET, molecular docking, molecular dynamics simulation, and DFT study for coumarin-based 1,5-benzothiazepines. New Journal of Chemistry. [Link]

  • Haroun, M., Al-Ghorbani, M., & Sarheed, O. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(12), 3717. [Link]

  • Farghaly, T. A., & Muhammad, Z. A. (2013). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 139. [Link]

  • Wajekar, V. (2022). Synthesis & Characterization of Some Biologically Active Benzothiazepine Derivatives by using Mango Juice as a Green Catalyst. International Journal of Novel Research and Development, 7(4). [Link]

  • Gomes, P., & Soares, M. I. L. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(12), 2909. [Link]

  • Chate, G. N., Joshi, R. S., Mandhane, P. G., & Gill, C. H. (2011). A mild and efficient procedure for the synthesis of various 1,5-benzothiazepines. ResearchGate. [Link]

  • Prasad, C., Rao, A. V., & Rao, M. V. (2014). 1, 5-BENZOTHIAZEPINES. Journal of Global Trends in Pharmaceutical Sciences, 5(3), 1769-1786. [Link]

  • Van der Eycken, J., & D'hooghe, M. (2023). Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. Advanced Synthesis & Catalysis, 365(16), 2736-2763. [Link]

  • Bhadregowda, D. G., et al. (2015). Synthesis, characterization, anti-angiogenic and anti-oxidant activities of 1,5-benzothiazepin-4-(5H)-one derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 733-740. [Link]

  • Borra, S., & Youssef, D. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemistry Reviews Letters, 6(4), 390-402. [Link]

  • Meninno, S., Lattanzi, A. (2015). Catalytic Enantioselective Synthesis of Protecting-Group-Free 1,5-Benzothiazepines. ResearchGate. [Link]

  • Al-Shammary, A. G. (2022). A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities. International Journal of Pharmaceutical and Bio-medical Science, 2(1), 1-15. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Phenyl-1,5-benzothiazepin-4(5H)-one Solubility in In Vitro Assays

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing solubility challenges with highly lipophilic scaffolds—specifically, 2-Phenyl-1,5-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing solubility challenges with highly lipophilic scaffolds—specifically, 2-Phenyl-1,5-benzothiazepin-4(5H)-one —in cell-based assays.

Benzothiazepine derivatives are notoriously hydrophobic. While they may dissolve readily in pure Dimethyl Sulfoxide (DMSO), they frequently precipitate (or "crash out") when diluted into aqueous cell culture media. This guide synthesizes mechanistic causality, quantitative toxicity limits, and self-validating protocols to ensure your compound remains in solution without compromising cellular viability.

Diagnostic Troubleshooting Workflow

Before altering your experimental design, use the following decision matrix to identify the root cause of the precipitation.

Troubleshooting Start Compound Precipitates in Culture Media CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO ToxicityRisk High Cytotoxicity Risk: Reduce stock volume CheckDMSO->ToxicityRisk Yes CheckMethod Are you adding dropwise with rapid mixing? CheckDMSO->CheckMethod No ToxicityRisk->CheckMethod FixMethod Use Pre-Dilution Cascade & gentle vortexing CheckMethod->FixMethod No UseExcipients Add Co-solvents or Cyclodextrins (HP-β-CD) CheckMethod->UseExcipients Yes, still precipitates FixMethod->UseExcipients Fails Success Clear Solution Achieved: Proceed to Assay FixMethod->Success Works UseExcipients->Success

Decision tree for troubleshooting benzothiazepine precipitation in cell assays.

Frequently Asked Questions (FAQs)

Q1: Why does 2-Phenyl-1,5-benzothiazepin-4(5H)-one precipitate immediately upon addition to my cell culture media? A: This phenomenon is known as "solvent shock." 2-Phenyl-1,5-benzothiazepin-4(5H)-one is a highly lipophilic molecule. When dissolved in 100% DMSO, the compound is fully solvated by the organic solvent. However, when this concentrated stock is introduced to an aqueous environment (cell media), the highly polar DMSO molecules rapidly diffuse into the bulk water phase due to strong thermodynamic affinity (hydrogen bonding)[1]. This rapid diffusion strips the hydrophobic compound of its solvent shell, leading to localized supersaturation, rapid nucleation, and visible precipitation[1],[2].

Q2: Can I just increase the DMSO concentration in my media to keep the compound soluble? A: No, this is highly discouraged due to cytotoxicity. While increasing DMSO improves solubility, it severely compromises assay integrity. DMSO concentrations above 1% are broadly cytotoxic to mammalian cells, and even concentrations between 0.1% and 0.5% can alter cell metabolism, induce reactive oxygen species (ROS), or cause apoptosis in sensitive lines like primary leukocytes or synoviocytes[3],[4]. You must balance solubility with cellular tolerance.

Q3: My DMSO stock was clear yesterday, but today it has crystals. What happened? A: DMSO is highly hygroscopic, meaning it rapidly absorbs moisture from the air. If your stock was left open or stored improperly, water contamination will drastically reduce the solvation capacity of the DMSO, causing the hydrophobic benzothiazepine to crystallize[5]. Additionally, storing the solution at lower temperatures (e.g., 4°C or -20°C) lowers the kinetic energy of the system, promoting crystallization[5]. Always use fresh, anhydrous DMSO and equilibrate to room temperature before use.

Quantitative Data: Toxicity and Co-Solvent Limits

To optimize your assay, you must operate within the physiological limits of your specific cell line. The table below summarizes the maximum tolerated concentrations of common solubilizing agents.

Solubilizing AgentMax Recommended Final ConcentrationCellular Impact / Causality
DMSO ≤ 0.1% - 0.5%>0.5% induces caspase-3 cleavage, PARP-1 degradation, and alters ROS production[3],[4].
PEG 400 ≤ 0.5%Acts as a co-solvent to reduce solvent polarity gap. High concentrations increase media osmolarity, causing cell shrinkage.
Tween-80 ≤ 0.01%Non-ionic surfactant that forms micelles. Higher concentrations disrupt lipid bilayers and lyse cell membranes[2].
HP-β-CD ≤ 1.0% - 2.0%Hydroxypropyl-β-cyclodextrin encapsulates hydrophobic drugs. Highly biocompatible, minimal effect on IL-6 or ROS production[3],[6].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Preparation of the Primary Master Stock

Objective: Achieve a fully solvated, high-concentration stock (e.g., 10 mM) without water contamination.

  • Equilibration: Remove a sealed bottle of anhydrous DMSO (≥99.9% purity) from storage and allow it to equilibrate to room temperature (RT) before opening. Causality: Opening cold DMSO causes atmospheric water to condense inside the bottle, ruining its anhydrous nature.

  • Dissolution: Weigh the required mass of 2-Phenyl-1,5-benzothiazepin-4(5H)-one and transfer it to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.

  • Kinetic Agitation: Vortex vigorously for 2-5 minutes. If particulates remain, place the tube in a 37°C water bath for 10 minutes, followed by bath sonication for 15 minutes[5],[7]. Causality: Heat and ultrasonic waves provide the activation energy required to break intermolecular crystal lattice forces.

  • Validation Check (Centrifugation): Centrifuge the tube at 10,000 x g for 5 minutes.

    • Pass: No pellet forms. The solution is optically clear.

    • Fail: A visible pellet forms at the bottom. Do not use. You have exceeded the absolute solubility limit; you must prepare a less concentrated stock.

Protocol B: The "Pre-Dilution Cascade" Method

Objective: Introduce the compound to aqueous media without triggering "solvent shock."

  • Media Preparation: Pre-warm the required volume of complete cell culture media (containing serum, if applicable) to 37°C. Causality: Endothermic dissolution is favored at higher temperatures. Cold media will immediately crash the compound[8].

  • Intermediate Dilution: Instead of adding a 10 mM stock directly to the media, create an intermediate stock (e.g., 1 mM) by diluting the primary stock 1:10 in 100% DMSO[2],[7].

  • Dropwise Dispersion: Place the warmed media on a vortex mixer set to a gentle swirl. Using a micropipette, add the intermediate stock dropwise into the center of the swirling media. Causality: Rapid mechanical dispersion prevents the localized supersaturation that causes nucleation[2].

  • Validation Check (Nephelometry/Turbidity): Measure the absorbance of the final media at 500 nm against a vehicle-only control.

    • Pass: OD500 is identical to the control.

    • Fail: Elevated OD500 indicates micro-precipitation (light scattering)[9]. Proceed to Protocol C.

Protocol C: Cyclodextrin Encapsulation (Rescue Method)

Objective: Bypass DMSO limitations by utilizing host-guest complexation.

If the compound remains refractory to DMSO dilution, use Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic internal cavity that encapsulates the benzothiazepine ring, while its hydrophilic exterior maintains aqueous solubility[6].

  • Carrier Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your aqueous assay buffer or media.

  • Complexation: Add the 2-Phenyl-1,5-benzothiazepin-4(5H)-one powder directly to the HP-β-CD solution. (Alternatively, add a minimal <0.1% DMSO spike of the compound).

  • Equilibration: Stir the solution continuously overnight at RT or 37°C to allow the thermodynamic equilibrium of host-guest complexation to be reached.

  • Validation Check: Filter the solution through a 0.22 µm PTFE syringe filter. If resistance is high or the compound is caught on the filter, complexation is incomplete.

Mechanistic Pathway of Solubilization Strategies

The diagram below illustrates the physical chemistry behind why direct addition fails (solvent shock) and why cyclodextrin encapsulation succeeds.

Mechanism Stock Compound in 100% DMSO (Fully Solvated) DirectAdd Direct Addition to Media (Solvent Shock) Stock->DirectAdd CDAdd Addition with HP-β-CD (Host-Guest Complexation) Stock->CDAdd Precipitate DMSO diffuses rapidly. Hydrophobic compound aggregates and crashes out. DirectAdd->Precipitate Soluble Compound shielded in hydrophobic cavity. Remains soluble in aqueous phase. CDAdd->Soluble

Mechanistic pathway of solvent shock vs. cyclodextrin-mediated solubilization.

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 2-Phenyl-1,5-benzothiazepin-4(5H)-one

Welcome to the technical support guide for the purification of 2-Phenyl-1,5-benzothiazepin-4(5H)-one using column chromatography. This resource is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-Phenyl-1,5-benzothiazepin-4(5H)-one using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges in the purification of this important heterocyclic scaffold.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the column chromatography of 2-Phenyl-1,5-benzothiazepin-4(5H)-one, offering probable causes and actionable solutions.

Problem 1: Poor Separation of the Target Compound from Impurities

Symptoms:

  • Overlapping peaks or broad bands on the chromatogram.

  • Fractions containing a mixture of the desired product and impurities, as confirmed by TLC or other analytical methods.

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Solution
Inappropriate Solvent System (Mobile Phase) The polarity of the eluent is critical for achieving differential migration of compounds on the stationary phase. If the solvent is too polar, all components will elute quickly with poor separation. If it's not polar enough, elution will be slow, leading to band broadening. Solution: Systematically optimize the mobile phase. A common starting point for benzothiazepine derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1][2] Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent. Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal ratio that provides a good retention factor (Rf) of approximately 0.3-0.4 for the target compound.[2]
Incorrect Stationary Phase While silica gel is the most common stationary phase for this class of compounds, its activity and particle size can significantly impact resolution.[1][3] Solution: Ensure you are using silica gel with an appropriate mesh size (e.g., 60-120 or 100-200 mesh) for gravity or flash chromatography, respectively. For closely related impurities, consider using a different stationary phase like alumina (basic or neutral) or a phenyl-bonded silica phase which can offer different selectivity based on pi-pi interactions.[4][5]
Column Overloading Applying too much crude sample to the column will exceed its separation capacity, resulting in broad, overlapping bands. Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. For difficult separations, reduce the sample load.
Improper Column Packing An unevenly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase, causing band broadening and poor separation.[6] Solution: Employ proper packing techniques. For dry packing, add the stationary phase in small portions and gently tap the column to ensure even settling. For wet packing (slurry packing), mix the stationary phase with the initial mobile phase and pour it into the column in one continuous motion.[6]
Problem 2: Product Elutes Too Quickly or Too Slowly

Symptoms:

  • The target compound is found in the very first fractions (eluting too quickly).

  • The target compound remains on the column even after flushing with a highly polar solvent (eluting too slowly or not at all).

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Solution
Mobile Phase Polarity is Too High or Too Low This is the most frequent cause. A mobile phase that is too polar will have a high eluotropic strength, causing all compounds to travel quickly. Conversely, a mobile phase that is not polar enough will result in strong adsorption to the stationary phase. Solution: Adjust the solvent system. If the product elutes too fast, decrease the proportion of the polar solvent. If it elutes too slowly, gradually increase the polarity of the mobile phase. Gradient elution, where the polarity of the mobile phase is increased over time, can be highly effective for separating compounds with a wide range of polarities.
Strong Sample-Solvent Effects Dissolving the crude sample in a solvent that is much more polar than the initial mobile phase can cause premature elution and band distortion.[7] Solution: Dissolve the sample in the initial mobile phase or a solvent with slightly lower polarity. If the sample is not soluble, use a minimal amount of a stronger solvent and adsorb the sample onto a small amount of silica gel before loading it onto the column (dry loading).
Problem 3: Tailing or Streaking of the Product Band

Symptoms:

  • The spot on the TLC plate or the peak on the chromatogram is asymmetrical, with a "tail" extending from the main spot.

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Solution
Acidic or Basic Nature of the Compound 1,5-Benzothiazepine derivatives can have basic nitrogen atoms that interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing. Solution: Add a small amount of a modifier to the mobile phase to suppress this interaction. For basic compounds, adding a small percentage (0.1-1%) of triethylamine or pyridine to the eluent can significantly improve peak shape.[3]
Column Overloading As mentioned previously, overloading the column can also lead to tailing. Solution: Reduce the amount of sample loaded onto the column.
Presence of Highly Polar Impurities Highly polar impurities can interact strongly with the stationary phase and interfere with the elution of the target compound. Solution: Consider a pre-purification step, such as recrystallization or a simple filtration through a small plug of silica, to remove highly polar baseline impurities before performing the main chromatographic separation.
Problem 4: No Product Recovered from the Column

Symptoms:

  • After running the chromatography and collecting all fractions, the desired product cannot be detected in any of them.

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Solution
Product is Highly Retained on the Column The chosen mobile phase may be too non-polar to elute the product. Solution: Flush the column with a very polar solvent, such as methanol or a mixture of ethyl acetate and methanol. Always check the TLC of the crude material to ensure an appropriate solvent system is chosen initially.
Product Decomposition on the Stationary Phase Some compounds can be sensitive to the acidic nature of silica gel and may decompose during chromatography. Solution: If decomposition is suspected, switch to a more inert stationary phase like neutral alumina. Alternatively, deactivate the silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column.
Sample Did Not Load Properly The sample may have precipitated at the top of the column upon loading if it was not fully dissolved or if the loading solvent was incompatible with the mobile phase. Solution: Ensure the sample is fully dissolved before loading. Using the dry loading technique can prevent precipitation issues.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of 2-Phenyl-1,5-benzothiazepin-4(5H)-one on a silica gel column?

A1: A good starting point for developing a solvent system is a mixture of hexane and ethyl acetate. Begin with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation on a TLC plate. The goal is to achieve an Rf value of 0.3-0.4 for the target compound, which generally provides the best separation in column chromatography.

Q2: How can I visualize 2-Phenyl-1,5-benzothiazepin-4(5H)-one on a TLC plate?

A2: 2-Phenyl-1,5-benzothiazepin-4(5H)-one contains a conjugated system and should be visible under UV light (at 254 nm). If the compound does not show strong UV absorbance, you can use a staining agent. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups.

Q3: My compound is a solid. How should I load it onto the column?

A3: You have two main options for loading a solid sample:

  • Wet Loading: Dissolve the solid in a minimal amount of the initial mobile phase (or a slightly less polar solvent) and carefully apply the solution to the top of the column with a pipette.

  • Dry Loading: Dissolve the solid in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel to the solution, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column. Dry loading is often preferred as it can lead to better band sharpness and prevent issues with sample solubility in the mobile phase.

Q4: What are the common impurities I should expect in the synthesis of 2-Phenyl-1,5-benzothiazepin-4(5H)-one?

A4: Common impurities can include unreacted starting materials such as 2-aminothiophenol and the corresponding chalcone precursor.[3][8] Side products from the reaction, such as Michael addition products that have not cyclized, may also be present. The nature and amount of impurities will depend on the specific synthetic route and reaction conditions used.[9]

Q5: Should I use gravity chromatography or flash chromatography?

A5: The choice depends on the difficulty of the separation and the amount of material.

  • Gravity Chromatography: This is a simpler technique that relies on gravity to move the mobile phase through the column. It is suitable for separations where the Rf values of the components are significantly different.

  • Flash Chromatography: This technique uses pressure (from a pump or compressed air) to force the mobile phase through the column more quickly. It generally provides better resolution and is faster than gravity chromatography, making it ideal for more challenging separations and larger quantities of material.

III. Experimental Protocols & Data

Protocol 1: TLC Analysis for Solvent System Optimization
  • Prepare a dilute solution of your crude 2-Phenyl-1,5-benzothiazepin-4(5H)-one in a volatile solvent (e.g., dichloromethane).

  • On a silica gel TLC plate, use a capillary tube to spot the solution.

  • Prepare a series of developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Place the TLC plate in a chamber and allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under UV light (254 nm).

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Select the solvent system that gives an Rf value of approximately 0.3-0.4 for the target compound and provides the best separation from impurities.

Protocol 2: Column Chromatography Purification (Flash Chromatography)
  • Column Preparation: Select an appropriate size column and dry pack it with silica gel (100-200 mesh).

  • Sample Loading: Prepare your crude sample for dry loading as described in the FAQ section.

  • Equilibration: Equilibrate the column by passing several column volumes of the initial, optimized mobile phase through it.

  • Elution: Begin elution with the optimized solvent system. Collect fractions in test tubes or vials.

  • Monitoring: Monitor the elution process by spotting every few fractions on a TLC plate and visualizing under UV light.

  • Fraction Pooling: Once the desired product has completely eluted, pool the fractions that contain the pure compound.

  • Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified 2-Phenyl-1,5-benzothiazepin-4(5H)-one.

Table 1: Example Solvent Systems and Corresponding Rf Values
Hexane:Ethyl Acetate RatioApproximate Rf of 2-Phenyl-1,5-benzothiazepin-4(5H)-oneObservations
9:10.1Slow elution, potential for band broadening.
8:20.35Optimal. Good separation from less polar and more polar impurities.
7:30.6Faster elution, may co-elute with less polar impurities.
6:40.8Very fast elution, poor separation.

Note: These are example values and may vary depending on the specific impurities and the activity of the silica gel.

IV. Visual Workflows

Diagram 1: Troubleshooting Flowchart for Poor Separation

PoorSeparation start Poor Separation Observed check_solvent Is the Solvent System Optimized? (Rf of product ~0.3-0.4) start->check_solvent optimize_solvent Systematically Vary Solvent Polarity (e.g., Hexane/Ethyl Acetate Gradient) check_solvent->optimize_solvent No check_loading Is the Column Overloaded? check_solvent->check_loading Yes optimize_solvent->check_solvent reduce_load Decrease Sample Load (1-5% of silica weight) check_loading->reduce_load Yes check_packing Is the Column Packed Properly? check_loading->check_packing No end Improved Separation reduce_load->end repack_column Repack Column Using Wet or Dry Packing Method check_packing->repack_column No consider_stationary Consider Alternative Stationary Phase (e.g., Alumina, Phenyl-bonded) check_packing->consider_stationary Yes repack_column->end consider_stationary->end PurificationStrategy start Crude 2-Phenyl-1,5-benzothiazepin-4(5H)-one tlc Perform TLC Analysis (Multiple Solvent Systems) start->tlc assess_separation Assess Separation on TLC tlc->assess_separation good_sep Good Separation (ΔRf > 0.2) assess_separation->good_sep Yes poor_sep Poor Separation (ΔRf < 0.2) assess_separation->poor_sep No gravity_chrom Proceed with Gravity or Flash Chromatography good_sep->gravity_chrom optimize_conditions Optimize Conditions: - Gradient Elution - Alternative Stationary Phase - Recrystallization Trial poor_sep->optimize_conditions pure_product Purified Product gravity_chrom->pure_product optimize_conditions->tlc

Sources

Optimization

Technical Support Center: Optimizing 2-Phenyl-1,5-Benzothiazepine Synthesis

Welcome to the technical support center for the synthesis of 2-phenyl-1,5-benzothiazepines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-phenyl-1,5-benzothiazepines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction conditions, specifically focusing on reaction time and temperature, and to overcome common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing 2-phenyl-1,5-benzothiazepines?

The most common and versatile method for synthesizing the 2-phenyl-1,5-benzothiazepine scaffold is the cyclocondensation reaction between a substituted chalcone (1,3-diaryl-2-propen-1-one) and 2-aminothiophenol.[1] This reaction can be catalyzed by acids, bases, or various heterogeneous catalysts.[1][2]

Q2: What is the general mechanism of this reaction?

The reaction proceeds through a two-step sequence:

  • Thia-Michael Addition: The thiol group (-SH) of 2-aminothiophenol acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone of the chalcone. This is a conjugate addition reaction.

  • Intramolecular Cyclization and Dehydration: The amino group (-NH2) of the resulting intermediate then attacks the carbonyl carbon in an intramolecular fashion, followed by the elimination of a water molecule to form the seven-membered benzothiazepine ring.

Reaction_Mechanism Chalcone Chalcone (α,β-unsaturated ketone) Intermediate Thia-Michael Adduct (Intermediate) Chalcone->Intermediate Thia-Michael Addition Thiophenol 2-Aminothiophenol Thiophenol->Intermediate Benzothiazepine 2-Phenyl-1,5-Benzothiazepine Intermediate->Benzothiazepine Intramolecular Cyclization & Dehydration

Caption: General reaction mechanism for the synthesis of 2-phenyl-1,5-benzothiazepines.

Q3: How do I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[3] Spot the reaction mixture alongside the starting materials (chalcone and 2-aminothiophenol) on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. Visualization can be done under UV light or by using an iodine chamber.[3]

Troubleshooting Guide: Optimizing Reaction Time and Temperature

This section addresses specific issues you might encounter during your experiments and provides solutions grounded in chemical principles.

Q4: My reaction is very slow or not going to completion. How can I increase the reaction rate?

Several factors can contribute to a sluggish reaction. Here’s a systematic approach to troubleshooting:

  • Temperature: Many of these condensation reactions do not proceed at room temperature and require heating.[4] If you are running the reaction at a lower temperature, gradually increasing it to reflux can significantly accelerate the reaction rate.[5] However, be aware that excessively high temperatures can lead to side reactions and decomposition of starting materials.[6]

  • Catalyst Choice: The catalyst plays a crucial role.

    • Acid Catalysts: Acids like glacial acetic acid, trifluoroacetic acid (TFA), or hydrochloric acid are commonly used to protonate the carbonyl group of the chalcone, making it more electrophilic and susceptible to nucleophilic attack.[2]

    • Heterogeneous Catalysts: Solid acid catalysts like H-ferrierite zeolite or silica-supported catalysts can offer advantages such as easier separation and reusability.[7][8]

    • "Green" Catalysts: For more environmentally friendly approaches, consider using catalysts like bleaching earth clay in PEG-400 or ionic liquids, which can also lead to shorter reaction times and higher yields.[4][6]

  • Solvent: The choice of solvent can impact reaction speed. Polar protic solvents like ethanol or methanol are commonly used.[2] In some cases, greener solvents like PEG-400 or even solvent-free conditions have proven to be highly effective.[4][8]

  • Microwave or Ultrasound Irradiation: These non-conventional energy sources can dramatically reduce reaction times, often from hours to minutes, by providing efficient and uniform heating.[2][9]

Q5: I'm observing the formation of multiple products. What are the likely side products and how can I minimize them?

The formation of byproducts can complicate purification and lower your yield.

  • Uncyclized Intermediate: The thia-Michael adduct may not efficiently cyclize, remaining as a significant impurity.

    • Solution: Optimizing the catalyst and increasing the reaction temperature can often promote the intramolecular cyclization step.[9]

  • Oxidation of 2-Aminothiophenol: 2-Aminothiophenol is susceptible to oxidation, which can lead to disulfide-linked impurities.

    • Solution: Use fresh, high-purity 2-aminothiophenol. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.[3]

  • Other Side Reactions: At elevated temperatures, undesired side reactions can occur, potentially leading to decomposition.[6]

    • Solution: Carefully optimize the temperature. Start with a lower temperature and gradually increase it while monitoring the reaction by TLC to find the sweet spot that favors product formation without significant byproduct generation.

Troubleshooting_Workflow cluster_solutions1 Solutions for Slow Reaction cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Purification Start Reaction Issue Slow_Reaction Slow or Incomplete Reaction Start->Slow_Reaction Side_Products Multiple Side Products Start->Side_Products Purification_Issues Purification Difficulty Start->Purification_Issues Increase_Temp Increase Temperature Slow_Reaction->Increase_Temp Change_Catalyst Optimize Catalyst Slow_Reaction->Change_Catalyst Change_Solvent Change Solvent Slow_Reaction->Change_Solvent Use_MW_US Use Microwave/Ultrasound Slow_Reaction->Use_MW_US Optimize_Temp_Catalyst Optimize Temp/Catalyst for Cyclization Side_Products->Optimize_Temp_Catalyst Inert_Atmosphere Use Inert Atmosphere Side_Products->Inert_Atmosphere Fresh_Reagents Use Fresh 2-Aminothiophenol Side_Products->Fresh_Reagents Recrystallization Recrystallization Purification_Issues->Recrystallization Column_Chromatography Column Chromatography Purification_Issues->Column_Chromatography

Caption: A general troubleshooting workflow for common issues in 2-phenyl-1,5-benzothiazepine synthesis.

Q6: My product is difficult to purify. What are the recommended purification techniques?

Purification can indeed be challenging. Here are the most common methods:

  • Recrystallization: This is often the first method of choice for solid products. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then allowed to cool slowly. The pure product should crystallize out, leaving impurities in the solution. Ethanol is a commonly used solvent for recrystallization of 2-phenyl-1,5-benzothiazepines.[10]

  • Column Chromatography: If recrystallization is not effective or if the product is an oil, column chromatography is a powerful purification technique. Silica gel is typically used as the stationary phase, and a solvent system (e.g., a mixture of ethyl acetate and hexane) is used as the mobile phase to separate the product from impurities.[9]

  • Work-up Procedure: A proper work-up is crucial before purification. After the reaction is complete, pouring the reaction mixture into ice-cold water can often precipitate the crude product, which can then be collected by filtration.[9]

Experimental Protocols

Protocol 1: Conventional Synthesis using an Acid Catalyst

This protocol provides a general procedure for the synthesis of 2-phenyl-1,5-benzothiazepines using a conventional heating method with an acid catalyst.

Materials:

  • Substituted Chalcone (1.0 mmol)

  • 2-Aminothiophenol (1.0 mmol)

  • Ethanol (10-20 mL)

  • Glacial Acetic Acid (catalytic amount, e.g., 5-6 drops)[11]

Procedure:

  • In a round-bottom flask, dissolve the substituted chalcone (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in ethanol (10-20 mL).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux (the boiling point of the solvent).

  • Monitor the progress of the reaction by TLC (typically 2-5 hours).

  • Once the reaction is complete (as indicated by the consumption of starting materials), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Green Synthesis using PEG-400 and a Solid Catalyst

This protocol outlines a more environmentally friendly approach using polyethylene glycol-400 (PEG-400) as a solvent and a solid catalyst.[4]

Materials:

  • Substituted Chalcone (1.0 mmol)

  • 2-Amino-4-methylbenzenethiol (1.0 mmol)

  • PEG-400 (20 mL)

  • Bleaching Earth Clay (10 wt.%)[4]

Procedure:

  • In a flat-bottomed flask, combine the substituted chalcone (1.0 mmol), 2-amino-4-methylbenzenethiol (1.0 mmol), and bleaching earth clay (10 wt.%) in PEG-400 (20 mL).

  • Stir the mixture at 60-65 °C.

  • Monitor the reaction by TLC (typically complete within 1 hour).

  • After completion, cool the reaction mixture.

  • Add ethyl acetate to the mixture and filter to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Data Summary: Reaction Conditions and Yields

The following table summarizes various reaction conditions and their reported yields for the synthesis of 2-phenyl-1,5-benzothiazepines, providing a comparative overview for your experimental design.

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Glacial Acetic AcidDMFReflux8-9 h~61-66[12]
Trifluoroacetic AcidEthanolReflux3 h~85-96[4]
Piperidine/Glacial Acetic AcidEthanol70-804 hNot specified[5]
CuOEthanol605-6 hNot specified[11][13]
Bleaching Earth ClayPEG-40060-6555 min>95[4]
None (Ionic Liquid)[omim]SCN6018 h~43[6]
Pd/TiO2Water8060 min~89[14]

References

  • Haroun, M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(12), 3713. [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of 2-Aminothiophenol and Aldehyde Reactions. BenchChem.
  • BenchChem. (2025).
  • Climent, M. J., Corma, A., Iborra, S., & Martí, L. (2014). Solid catalysts for multistep reactions: one-pot synthesis of 2,3-dihydro-1,5-benzothiazepines with solid acid and base catalysts. ChemSusChem, 7(4), 1177–1185. [Link]

  • Sharifi, A., et al. (2015). Reactions of 2-aminothiphenols with chalcones in an ionic liquid medium: A chemoselective catalyst-free synthesis of 1,5-benzothiazepines. Journal of Sulfur Chemistry, 36(3), 257-270.
  • Reddy, C. S., et al. (2000). Benzo[4][6]thiazepine: Synthesis, Reactions, Spectroscopy, and Applications. Journal of Heterocyclic Chemistry, 37(4), 769-795.

  • Parmar, S. J., et al. (2013). Synthesis of various 1,5-benzothiazepine derivatives from 1-{4'-[(4''-methyl piperazinyl)diazenyl]phenyl}-3-(substitutedphenyl)p. Advances in Applied Science Research, 4(2), 98-102.
  • (2024, October 24). Rapid and Efficient Synthesis of Valuable 1,5-benzodiazepine Derivatives Using Pd/TiO2 Catalyst. Biological and Molecular Chemistry.
  • BenchChem. (2025). Technical Support Center: Optimizing Condensation Reactions of 2-Aminothiophenols. BenchChem.
  • Firdaus, M., & Prameswari, M. D. (2019). Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using Treated Natural Zeolite Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis, 14(1), 9-16. [Link]

  • Kivala, M., & D'Souza, F. (2025). Chemistry of 2-(2′-Aminophenyl)
  • Singh, P., et al. (2018). An Improved Procedure for the Synthesis of 1,5-Benzothiazepines Using Ceric Ammonium Nitrate (CAN).
  • Vibhute, A. Y., et al. (2011). Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5- benzodiazepines and evaluation of antibacterial activity. Journal of Chemical and Pharmaceutical Research, 3(5), 438-442.
  • Anwer, M. K., et al. (2022). Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. Journal of King Saud University - Science, 34(5), 102047.
  • De Vreese, R., et al. (2020). Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. ChemistryOpen, 9(7), 734-753.
  • Li, J., et al. (2025). Ultrasound‐Assisted Annulation of 2‐Aminothiophenols with Aldehydes: Facile Synthesis of Benzothiazoles. ChemistrySelect.
  • Basavaraja, K. M., et al. (2008). Synthesis and biological study of novel methylene-bis-benzofuranyl-[4][6]-benzothiazepines. Arkivoc, 2008(15), 84-94.

  • Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. The Scientific World Journal, 2013, 895057.
  • Rabia, et al. (2022). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS Omega, 7(48), 44049–44064.
  • Prasad, C., et al. (2014). 1, 5-BENZOTHIAZEPINES. Journal of Global Trends in Pharmaceutical Sciences, 5(3), 1769-1786.
  • Wang, X., et al. (2025). Synthesis of new 1,5-benzothiazepines containing 2-phenyl-1,2,3-triazole and their beta-lactams derivatives.
  • Dhiaa, S. M., et al. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemical Review and Letters, 6(4), 390-402.
  • Gupta, R. R., et al. (1995). Syntheses of 1,5-Benzothiazepines. Part 20. Syntheses of 8-Substituted-2,5-dihydro-2-(4-N-dimethylaminophenyl)-4-(4-methoxyphenyl)-1,5-benzothiazepines. Molecules, 1(1), 10-14.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 1-Phenyl-2,5-dihydro-1H-pyrrole. BenchChem.
  • Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one. (n.d.).

Sources

Troubleshooting

Preventing oxidation during the preparation of 2-Phenyl-1,5-benzothiazepin-4(5H)-one

Welcome to the Technical Support Center for the synthesis of 2-Phenyl-1,5-benzothiazepin-4(5H)-one and its derivatives. This scaffold is a privileged pharmacophore in drug development, forming the core of critical therap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Phenyl-1,5-benzothiazepin-4(5H)-one and its derivatives. This scaffold is a privileged pharmacophore in drug development, forming the core of critical therapeutics like the calcium channel blocker diltiazem and the antidepressant thiazesim[1].

However, synthesizing this core via the condensation of 2-aminothiophenol (2-ATP) with cinnamic acid derivatives is notoriously plagued by oxidative side reactions[2]. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, understand the mechanistic causality behind these failures, and implement self-validating protocols to ensure high-yielding, oxidation-free syntheses.

Mechanistic Overview: The Dual Threat of Oxidation

Before troubleshooting, it is critical to understand why your reaction is failing. The preparation of 2-phenyl-1,5-benzothiazepin-4(5H)-one faces two distinct oxidative threats:

  • Pre-Reaction / In-Situ Dimerization: 2-Aminothiophenol is a highly electron-rich, reactive thiol. Upon exposure to atmospheric oxygen, the thiolate anion undergoes a single-electron transfer (SET) to form a thiyl radical, which rapidly dimerizes to form bis(2-aminophenyl) disulfide [2]. This is a dead-end impurity that consumes your starting material.

  • Post-Reaction S-Oxidation: Once the benzothiazepine ring is formed, the sulfur atom remains susceptible to over-oxidation, forming sulfoxides (+16 Da) or sulfones (+32 Da) if exposed to oxidants or prolonged aerobic conditions[3].

Pathway ATP 2-Aminothiophenol (2-ATP) Disulfide Bis(2-aminophenyl) disulfide (Dead-end Impurity) ATP->Disulfide Aerobic Oxidation Intermediate Michael Addition Intermediate ATP->Intermediate Anaerobic Condensation Cinn Cinnamic Acid Derivative Cinn->Intermediate O2 O2 (Air) O2->Disulfide Sulfoxide Sulfoxide/Sulfone (+16 / +32 Da) O2->Sulfoxide Product 2-Phenyl-1,5-benzothiazepin- 4(5H)-one Intermediate->Product Cyclization (Heat/Acid) Product->Sulfoxide Post-reaction Oxidation

Mechanistic pathways: Desired anaerobic condensation vs. oxidative side reactions.

Diagnostic Decision Tree

Use this self-validating diagnostic workflow to identify the exact point of oxidative failure in your synthetic pipeline.

Diagnostic Start Low Yield or Impure Benzothiazepinone Q1 Is the 2-ATP starting material yellow/orange? Start->Q1 A1_Yes Yes: Disulfide Formation (Pre-reaction Oxidation) Q1->A1_Yes Yes A1_No No Q1->A1_No No Fix1 Action: Distill 2-ATP, Store under Argon A1_Yes->Fix1 Q2 Mass Spec shows +16 Da or +32 Da? A1_No->Q2 A2_Yes Yes: Sulfoxide/Sulfone (Post-reaction) Q2->A2_Yes Yes A2_No No: Incomplete Cyclization Q2->A2_No No Fix2 Action: Degas solvents, Use Schlenk techniques A2_Yes->Fix2

Diagnostic workflow for identifying and resolving oxidation-related failures.

Frequently Asked Questions & Troubleshooting Guide

Q1: My 2-aminothiophenol bottle has turned yellow/orange. Can I still use it? A1: No. Pure 2-aminothiophenol is a colorless liquid. A yellow or orange tint is a visual, self-validating indicator of oxidative dimerization to bis(2-aminophenyl) disulfide[2]. Using this will drastically reduce your stoichiometry and introduce impurities that co-elute with your product. Fix: You must vacuum distill the 2-ATP prior to use and store it in a Schlenk flask under argon.

Q2: Is standard nitrogen sparging sufficient to prevent oxidation during the condensation step? A2: Rarely. Nitrogen sparging (bubbling) leaves trace amounts of dissolved oxygen. Because the thiolate anion is highly nucleophilic, even trace O2​ acts as a catalytic initiator for thiyl radical formation[4]. Fix: Transition to the Freeze-Pump-Thaw method (detailed in Section 5) to achieve true anaerobic conditions.

Q3: I achieved the desired mass, but my LC-MS shows a secondary peak with a +16 Da shift. What happened? A3: This is the sulfoxide derivative of your 2-phenyl-1,5-benzothiazepin-4(5H)-one. The sulfur atom in the seven-membered ring remains susceptible to oxidation[3]. Fix: This usually occurs during the workup phase if the crude mixture is left exposed to air in basic conditions. Quench the reaction under argon, and perform your extractions rapidly using mildly acidic, degassed water to protonate the nitrogen and stabilize the ring.

Q4: Can I add an antioxidant to the reaction mixture instead of using a Schlenk line? A4: While adding a sacrificial reductant (like dithiothreitol or TCEP) can suppress disulfide formation, these reagents often interfere with the Michael addition step by acting as competing nucleophiles against the cinnamic acid derivative. Strict atmospheric control is the only chemically orthogonal solution.

Quantitative Impact of Atmospheric Control

The causality between atmospheric oxygen and yield degradation is absolute. The table below summarizes the expected outcomes based on the rigor of your inert atmosphere techniques.

Atmospheric ConditionSolvent Preparation2-ATP Pre-treatmentTarget Yield (%)Disulfide Impurity (%)
Ambient Air NoneUsed as received (aged)~20 - 25%> 60%
N₂ Balloon Sparged (10 min)Used as received~50 - 55%~ 30%
Argon Schlenk Line Freeze-Pump-Thaw (3x)Vacuum Distilled (Colorless)> 92% < 2%

Table 1: Comparative yields of 2-phenyl-1,5-benzothiazepin-4(5H)-one under varying oxidative controls.

Step-by-Step Methodology: Anaerobic Synthesis Protocol

To achieve the >92% yields outlined above, you must implement a self-validating, strictly anaerobic workflow.

Phase 1: Reagent Validation & Preparation
  • Inspect 2-ATP: Visually confirm the 2-aminothiophenol is colorless. If yellow, perform a short-path vacuum distillation (bp 70–72 °C at 0.2 mmHg).

  • Store under Argon: Transfer the distilled 2-ATP into an oven-dried Schlenk tube filled with argon. Seal with a suba-seal septum.

Phase 2: Solvent Degassing (Freeze-Pump-Thaw)

Causality: This method removes dissolved oxygen trapped in the solvent lattice, which sparging cannot reach.

  • Transfer your reaction solvent (e.g., anhydrous ethanol or toluene) into a Schlenk flask.

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Open the flask to the vacuum manifold for 5 minutes to evacuate the headspace.

  • Close the vacuum valve and allow the solvent to thaw naturally in a room-temperature water bath. You will observe bubbles of O2​ escaping the liquid.

  • Repeat this cycle three times . On the final thaw, backfill the flask with ultra-high purity Argon.

Phase 3: Reaction Execution
  • To an oven-dried, argon-purged Schlenk flask equipped with a magnetic stirrer, add the cinnamic acid derivative (1.0 equiv).

  • Transfer the degassed solvent via a gas-tight syringe into the reaction flask.

  • Using a separate, argon-purged gas-tight syringe, add the freshly distilled 2-aminothiophenol (1.1 equiv) dropwise. Self-Validation: The solution should remain clear/pale, not instantly turn bright yellow.

  • Add your catalyst (if applicable) under a positive stream of argon.

  • Heat the mixture to the required reflux temperature (e.g., 110 °C for toluene) for 12-24 hours under a static argon atmosphere.

Phase 4: Anaerobic Workup
  • Cool the reaction to room temperature before exposing it to air.

  • Quench the reaction with a degassed, mildly acidic aqueous solution (e.g., 0.1 M HCl) to protonate reactive intermediates and halt further oxidation.

  • Extract rapidly with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purify via flash column chromatography to isolate the pure 2-phenyl-1,5-benzothiazepin-4(5H)-one.

References

  • BenchChem.
  • BenchChem. "Technical Support Center: Optimizing Condensation Reactions of 2-Aminothiophenols." BenchChem.
  • Journal of Medicinal Chemistry. "Preparation and Evaluation of Sulfide Derivatives of the Antibiotic Brefeldin A as Potential Prodrug Candidates with Enhanced Aqueous Solubilities.
  • Organic Letters. "Rh-Catalyzed Asymmetric Hydrogenation of Unsaturated Medium-Ring NH Lactams: Highly Enantioselective Synthesis of N-Unprotected 2,3-Dihydro-1,5-benzothiazepinones.

Sources

Optimization

Technical Support Center: Overcoming Crystallization Challenges for 2-Phenyl-1,5-benzothiazepin-4(5H)-one Isolation

Welcome to the Technical Support Center for the isolation and crystallization of 2-Phenyl-1,5-benzothiazepin-4(5H)-one and its derivatives. These compounds are critical scaffolds for cardiovascular drugs (e.g., Diltiazem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and crystallization of 2-Phenyl-1,5-benzothiazepin-4(5H)-one and its derivatives. These compounds are critical scaffolds for cardiovascular drugs (e.g., Diltiazem, Elobixibat)[1]. However, their conformational flexibility, high solubility in standard organic solvents, and stereochemical complexity frequently lead to isolation bottlenecks such as "oiling out" (liquid-liquid phase separation) and conglomerate formation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity crystalline yields.

🛠️ Troubleshooting Guide & FAQs

Q1: My crude reaction mixture forms a biphasic oil ("oils out") instead of crystallizing upon cooling. How do I force nucleation?

Mechanistic Causality: "Oiling out" or Liquid-Liquid Phase Separation (LLPS) occurs when a supersaturated solution reaches a metastable liquid state before hitting the nucleation threshold. 1,5-Benzothiazepin-4(5H)-ones exhibit high solubility in primary solvents like ethanol at elevated temperatures. Rapid cooling causes the solute to separate as a solute-rich liquid phase rather than forming an ordered crystal lattice.

Solution: Transition from a single solvent to a carefully calibrated binary or ternary solvent system. Dissolving the crude product in a specific ratio of Ethanol to Ethyl Acetate (e.g., 1.85:1 w/w) and subsequently adding a non-polar anti-solvent like n-heptane disrupts the solvation shell gradually[1]. Introducing seed crystals exactly at the cloud point bypasses the metastable oil phase, forcing the thermodynamic preference toward solid crystallization[1].

Q2: I am trying to isolate the (+)-(2S,3S) enantiomer from a racemic mixture, but I keep getting an amorphous conglomerate. What is the best resolution strategy?

Mechanistic Causality: Racemic 1,5-benzothiazepin-4(5H)-ones often precipitate as inseparable conglomerates because the enantiomers possess identical solubility profiles and lack the structural rigidity to form distinct, separable lattices spontaneously.

Solution: Implement diastereomeric salt formation. Utilizing a chiral resolving agent such as (+)-(1R)-3-Bromocamphor-9-sulfonic acid[(+)-BCS] or 3-amino-4-hydroxy-benzenesulfonic acid (AHS) converts the enantiomers into diastereomers with distinct solubility profiles[2]. The crystal water in the resulting (+)-isomer salt (e.g., (+)-salt·2H2O) plays a critical hydrogen-bonding role in selective crystallization, enabling recovery of the desired enantiomer with >97% enantiomeric excess (ee)[2].

Q3: My cyclization step using toluene leaves impurities that inhibit crystallization. How can I clean this up efficiently without chromatography?

Mechanistic Causality: Unreacted precursors (e.g., 2-aminothiophenols) or Michael addition by-products act as potent crystallization inhibitors. They adsorb onto the growing crystal faces of the benzothiazepinone, poisoning nucleation sites and forcing the product into an amorphous state.

Solution: Perform a rigorous phase-transfer wash protocol prior to solvent evaporation. If the cyclization was performed in an aromatic hydrocarbon like toluene, wash the organic phase sequentially with aqueous hydrochloric acid, water, and aqueous sodium bicarbonate[1]. This selectively partitions the polar and ionic impurities into the aqueous phase, leaving a highly pure organic stream ready for crystallization[3].

📊 Quantitative Data Summary

The following table summarizes optimized solvent systems and resolving agents for 1,5-benzothiazepin-4(5H)-one derivatives based on empirical data[1][2].

Target Compound / StateSolvent SystemResolving / Anti-Solvent AgentYield (%)Optical Purity (ee %)
Crude Benzothiazepinone (Oiling Out)EtOH / EtOAc (1.85:1 w/w)n-Heptane (Anti-solvent)> 85%N/A (Achiral/Racemic)
Racemic Mixture ResolutionEthanol / Water(+)-BCS (1.0 eq)> 43%> 97%
Racemic Mixture ResolutionMethanol / WaterAHS (1.0 eq)~ 40%94 - 98%
Diltiazem IntermediateToluene / WaterSilica Gel Filtration~ 76%N/A

🔬 Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Overcoming LLPS)

This protocol is designed to bypass liquid-liquid phase separation by controlling the supersaturation trajectory.

  • Dissolution: Dissolve the crude 1,5-benzothiazepin-4(5H)-one in a mixture of Ethanol and Ethyl Acetate (1.85:1 w/w ratio) at 60°C until a clear solution is achieved.

  • Thermal Equilibration: Slowly cool the mixture to 35°C at a controlled rate of 0.5°C/min.

  • Seeding: At 35°C (or just before the visual cloud point), introduce 1-2% (w/w) of pure crystalline seed crystals of the target compound.

  • Anti-Solvent Addition: Add n-heptane dropwise over 2 hours under continuous overhead stirring. The slow addition decreases solubility gradually, allowing the solute to build upon the seed crystals rather than forming a new liquid phase.

  • Isolation: Cool the suspension to 10°C, hold for 1 hour, and filter under vacuum. Wash the filter cake with cold n-heptane.

Self-Validation Check: Extract a 1 mL aliquot of the mother liquor and analyze via HPLC. The crystallization is considered successful when the mother liquor concentration plateaus at the known solubility limit, and the isolated solids exhibit a sharp, distinct melting point without pre-melt softening.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

This protocol isolates the (+)-enantiomer from a racemic mixture using (+)-BCS.

  • Salt Formation: Dissolve the racemic 1,5-benzothiazepin-4(5H)-one derivative in an aqueous-organic solvent mixture (e.g., Ethanol/Water 9:1 v/v).

  • Agent Addition: Add 1.0 equivalent of (+)-(1R)-3-Bromocamphor-9-sulfonic acid [(+)-BCS].

  • Heating: Heat the suspension to 70°C until a homogenous solution is formed.

  • Fractional Crystallization: Cool the reactor at a strict rate of 0.1°C/min down to 20°C. The slow cooling rate is critical to allow the (+)-diastereomeric salt dihydrate to preferentially nucleate via hydrogen bonding with the crystal water[2].

  • Isolation: Filter the resulting crystals and wash with a minimal amount of cold Ethanol.

Self-Validation Check: Perform chiral HPLC on a 5 mg sample of the isolated salt. If the ee is <97%, the salt must be recrystallized from the same solvent system. Confirm the presence of the dihydrate form via Thermogravimetric Analysis (TGA), which should show a distinct mass loss corresponding to two water molecules.

🗺️ Process Visualizations

Crystallization Troubleshooting Workflow

Workflow A Crude 1,5-Benzothiazepin-4(5H)-one B Assess Phase State During Cooling A->B C Oiling Out (LLPS) B->C Supersaturation D Amorphous Solid B->D Rapid Crash-out E Solvent Adjustment (EtOH/EtOAc 1.85:1) C->E D->E F Anti-Solvent Addition (n-Heptane) E->F G Seed Crystal Addition F->G At Cloud Point H High-Purity Crystalline Product G->H Controlled Cooling

Fig 1. Troubleshooting workflow for overcoming liquid-liquid phase separation (oiling out).

Chiral Resolution Pathway

Resolution R Racemic Mixture (±)-1,5-Benzothiazepin-4(5H)-one A Add Resolving Agent (+)-BCS or AHS R->A S Diastereomeric Salt Formation A->S F Fractional Crystallization (Crystal Water Mediation) S->F Slow Cooling (0.1°C/min) E Pure (+)-Isomer Salt (>97% ee) F->E Selective Precipitation

Fig 2. Chiral resolution pathway of racemic 1,5-benzothiazepines via diastereomeric salt formation.

📚 References

  • Yamada S, Yoshioka R, Shibatani T. "Optical resolution of a 1,5-benzothiazepine derivative, a synthetic intermediate of diltiazem, by preferential crystallization and diastereomeric salt formation." Chem Pharm Bull (Tokyo). 1997 Dec;45(12):1922-7. Available at:[Link]

  • Gillberg P, et al. "Process for the preparation of 1,5-benzothiazepine compounds." US Patent 10,428,109 B1. 2019. Available at:

  • Nishimoto Y, et al. "Process for preparing 1,5-benzothiazepine derivatives." European Patent Office EP0286950A2. 1987. Available at:

Sources

Troubleshooting

HPLC mobile phase optimization for 2-Phenyl-1,5-benzothiazepin-4(5H)-one analysis

An in-depth guide to creating a technical support center for HPLC mobile phase optimization in the analysis of 2-Phenyl-1,5-benzothiazepin-4(5H)-one is provided below. Technical Support Center: HPLC Analysis of 2-Phenyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to creating a technical support center for HPLC mobile phase optimization in the analysis of 2-Phenyl-1,5-benzothiazepin-4(5H)-one is provided below.

Technical Support Center: HPLC Analysis of 2-Phenyl-1,5-benzothiazepin-4(5H)-one

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Phenyl-1,5-benzothiazepin-4(5H)-one. It is designed for researchers, scientists, and drug development professionals to facilitate robust and efficient method development and optimization.

Section 1: Foundational Knowledge & FAQs

This section addresses common preliminary questions regarding the setup of an HPLC method for 2-Phenyl-1,5-benzothiazepin-4(5H)-one, a member of the benzothiazepine class of heterocyclic compounds.[1][2]

Q1: What are the primary considerations when selecting an initial mobile phase for 2-Phenyl-1,5-benzothiazepin-4(5H)-one?

A1: The primary considerations are the analyte's chemical properties and the stationary phase. 2-Phenyl-1,5-benzothiazepin-4(5H)-one is a moderately polar, aromatic heterocyclic compound. Therefore, a reversed-phase (RP-HPLC) approach is the most effective starting point.

Key initial choices include:

  • Stationary Phase: A C18 column is the most common and versatile choice for initial method development.[3] A Phenyl-type column can also be considered to leverage potential π-π interactions with the analyte's aromatic rings, which may offer alternative selectivity.[4]

  • Mobile Phase: A binary mixture of a buffered aqueous solution (Mobile Phase A) and an organic solvent (Mobile Phase B) is standard.

    • Organic Modifier (Mobile Phase B): Acetonitrile (ACN) and Methanol (MeOH) are the most common choices.[5] ACN is often preferred for its lower viscosity and better UV transparency at low wavelengths.[5]

    • Aqueous Phase (Mobile Phase A): A buffered solution is critical to control the ionization state of the analyte, which has a significant impact on retention and peak shape.[6][7] A starting pH between 3 and 7 is generally recommended for silica-based columns.[8]

Q2: Should I start with an isocratic or gradient elution?

A2: For method development or when analyzing samples with unknown impurities, a gradient elution is highly recommended.[9] A gradient allows you to screen a wide range of mobile phase strengths to determine the optimal elution conditions for your analyte and any potential impurities.[10][11] An isocratic method, where the mobile phase composition is constant, is better suited for routine analysis of a well-characterized sample once the separation has been optimized.[9][12]

Q3: Why is pH control of the mobile phase so critical for this analysis?

A3: The structure of 2-Phenyl-1,5-benzothiazepin-4(5H)-one contains nitrogen atoms within its heterocyclic ring, making it a weakly basic compound. The pH of the mobile phase dictates the extent to which these nitrogen atoms are protonated (ionized).

  • At low pH: The analyte will be ionized (protonated), making it more polar. In reversed-phase HPLC, this leads to reduced retention (earlier elution).

  • At higher pH: The analyte will be in its neutral, non-ionized form, making it less polar. This results in stronger interaction with the non-polar stationary phase and increased retention (later elution).[13]

Controlling the pH is essential for achieving reproducible retention times and symmetrical peak shapes.[6][7] Operating at a pH well away from the analyte's pKa (at least 1.5-2 pH units) ensures a stable ionization state and robust results.[7][13]

Q4: What are the differences between using Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier?

A4: Acetonitrile and Methanol are the two most widely used organic solvents in RP-HPLC, and they can impart different selectivities to the separation.[5][14]

FeatureAcetonitrile (ACN)Methanol (MeOH)Rationale & Causality
Elution Strength StrongerWeakerFor many compounds, ACN is a stronger solvent, meaning lower concentrations are needed to elute analytes compared to MeOH.
Selectivity DifferentDifferentThe choice of solvent can alter the elution order of closely related compounds due to differences in dipole and hydrogen bonding interactions.[5][14]
Viscosity / Pressure LowerHigherACN/water mixtures have lower viscosity, resulting in lower system backpressure. This allows for higher flow rates or the use of longer columns.[5]
UV Cutoff ~190 nm~205 nmACN is superior for detection at low UV wavelengths (<210 nm) as it exhibits less absorbance.[5]

It is often beneficial to screen both solvents during method development to find the optimal selectivity for the target analyte and its impurities.

Section 2: Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phase (0.1% Formic Acid)

This protocol describes the preparation of a common acidic mobile phase used to ensure the ionization of basic analytes.

Materials:

  • HPLC-grade water

  • HPLC-grade Acetonitrile (ACN)

  • High-purity Formic Acid (~99%)

  • 0.45 µm or 0.22 µm membrane filters

  • Clean, dedicated glass solvent bottles

Procedure:

  • Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a 1 L graduated cylinder.

    • Transfer the water to a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the water.

    • Cap the bottle and mix thoroughly by inversion.

    • Filter the solution using a 0.45 µm or 0.22 µm membrane filter to remove particulates.

    • Degas the mobile phase using an online degasser, sonication, or helium sparging to prevent air bubbles in the system.[15]

  • Mobile Phase B (Organic):

    • Pour approximately 1 L of HPLC-grade ACN directly into a dedicated solvent bottle.

    • Filtering of high-purity, unopened HPLC-grade solvent is often optional but recommended for high-sensitivity applications.

    • Ensure this mobile phase is also connected to the online degasser.

  • System Setup: Label the bottles clearly and place the corresponding solvent lines from the HPLC into the correct bottle.

Protocol 2: Executing a Generic Scouting Gradient

This workflow is designed to quickly assess the retention behavior of 2-Phenyl-1,5-benzothiazepin-4(5H)-one and establish a baseline for optimization.

HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (or determined by UV scan of the analyte)

  • Injection Volume: 10 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
20.0 5 95
25.0 5 95
25.1 95 5

| 30.0 | 95 | 5 |

Procedure:

  • Prepare the mobile phases as described in Protocol 1.

  • Equilibrate the column with the initial conditions (95% A / 5% B) for at least 10-15 minutes or until a stable baseline is achieved.[16]

  • Prepare a standard solution of 2-Phenyl-1,5-benzothiazepin-4(5H)-one in a solvent compatible with the mobile phase (e.g., 50:50 ACN:Water).

  • Inject the standard and run the gradient program.

  • Analyze the resulting chromatogram to determine the approximate retention time and peak shape. This provides the foundation for further optimization.

Section 3: Troubleshooting Guide

This guide uses a question-and-answer format to address specific problems encountered during method optimization.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Q: My peak for 2-Phenyl-1,5-benzothiazepin-4(5H)-one is tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue, especially with basic compounds, and it compromises quantification.[15] The primary causes are secondary silanol interactions, incorrect mobile phase pH, or column overload.

Troubleshooting Steps:

  • Check Mobile Phase pH: Tailing often occurs when the mobile phase pH is close to the analyte's pKa, leading to a mixed ionic state. If using a neutral or high pH, switch to an acidic mobile phase (e.g., pH 2.5-3.5 with formic or phosphoric acid) to ensure the analyte is fully protonated and less likely to interact with residual silanols on the column packing.[16]

  • Reduce Sample Load: Injecting too much sample can overload the column, causing tailing.[15] Reduce the injection concentration or volume by a factor of 5 or 10 and re-inject.

  • Use a High-Purity Column: Modern, high-purity silica columns (Type B) have fewer exposed silanol groups, which are a primary cause of tailing for basic compounds.[17] Consider using a column with end-capping or a polar-embedded phase.

  • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can occupy the active silanol sites and improve the peak shape of basic analytes. Note that TEA is not MS-compatible.[17]

G start Peak Tailing Observed check_ph Is Mobile Phase pH at least 2 units from pKa? start->check_ph check_load Is Sample Concentration Too High? check_ph->check_load  Yes solution_ph Adjust pH to be acidic (e.g., pH 2.5-3.5 using 0.1% Formic Acid) check_ph->solution_ph  No check_column Is Column Old or Low-Purity Silica? check_load->check_column  No solution_load Dilute Sample 10x and Re-inject check_load->solution_load  Yes solution_column Replace with a High-Purity, End-Capped C18 Column check_column->solution_column  Yes G start Inadequate Resolution step1 1. Modify Gradient Slope start->step1 step2 2. Change Organic Modifier step1->step2 desc1 Make the gradient shallower (e.g., 1%/min instead of 5%/min). This gives more time for separation. step1->desc1 step3 3. Adjust Mobile Phase pH step2->step3 desc2 Switch from Acetonitrile to Methanol (or vice versa). This provides a powerful change in selectivity. step2->desc2 step4 4. Change Stationary Phase step3->step4 desc3 Change the pH by 1-2 units. This alters the retention of ionizable compounds and can reverse elution order. step3->desc3 desc4 Switch from a C18 to a Phenyl or Polar-Embedded column to introduce different interaction mechanisms. step4->desc4

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 2-Phenyl-1,5-benzothiazepin-4(5H)-one vs. 1,4-Benzothiazepine Derivatives

Executive Summary Benzothiazepines represent a privileged class of seven-membered heterocyclic pharmacophores characterized by the fusion of a benzene ring with a thiazepine ring. The spatial arrangement of the sulfur an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzothiazepines represent a privileged class of seven-membered heterocyclic pharmacophores characterized by the fusion of a benzene ring with a thiazepine ring. The spatial arrangement of the sulfur and nitrogen heteroatoms dictates the molecule's three-dimensional conformation, reactivity, and biological target affinity. This guide provides an in-depth technical comparison between 1,5-benzothiazepines —specifically focusing on the highly stereospecific 2-Phenyl-1,5-benzothiazepin-4(5H)-one —and the emerging class of 1,4-benzothiazepine derivatives . By analyzing their structural divergence, pharmacological profiles, and synthetic methodologies, this guide equips drug development professionals with actionable insights for lead optimization.

Structural Divergence & Chemical Topology

The fundamental difference between 1,5- and 1,4-benzothiazepines lies in the relative positioning of the heteroatoms within the seven-membered ring.

  • 1,5-Benzothiazepines: The sulfur is at position 1 and nitrogen at position 5[1]. This arrangement creates a distinct "puckered" conformation that perfectly complements the allosteric binding pockets of L-type calcium channels and specific central nervous system (CNS) receptors[2]. The derivative 2-Phenyl-1,5-benzothiazepin-4(5H)-one (CAS: 5667-03-8) introduces a chiral center and a rigidifying carbonyl group, leading to profound stereospecific pharmacological actions[3][4].

  • 1,4-Benzothiazepines: The nitrogen is shifted to position 4. This slight topological alteration flattens certain regions of the heterocycle, shifting the binding affinity away from traditional cardiovascular targets toward microbial enzymes, HIV-1 integrase, and specific proteases (e.g., thrombin and interleukin-1β converting enzyme)[5][6].

G Start Precursors: Chalcones + 2-Aminothiophenol Cat1 Acid Catalysis (e.g., HCl/MeOH) Start->Cat1 Cat2 Green Synthesis (e.g., PEG-400 / Microwave) Start->Cat2 Prod1 1,4-Benzothiazepine Derivatives Cat1->Prod1 Prod2 1,5-Benzothiazepine (e.g., 2-Phenyl-derivative) Cat2->Prod2 Bio1 Antimicrobial, Anti-HIV, Enzyme Inhibitors Prod1->Bio1 Bio2 Calcium Channel Blockers, CNS, Antiulcer Prod2->Bio2

Synthetic divergence and bioactivity of 1,4- and 1,5-benzothiazepines.

Pharmacological Profiles & Target Affinity

2-Phenyl-1,5-benzothiazepin-4(5H)-one: Stereospecificity in Action

The 1,5-benzothiazepine scaffold is historically validated by blockbuster drugs like Diltiazem (cardiovascular) and Quetiapine (psychotropic)[2][6]. However, the specific 2-Phenyl-1,5-benzothiazepin-4(5H)-one framework exhibits a fascinating pharmacological duality based on its optical isomers.

Research demonstrates that the biological targets for this compound are highly stereoselective:

  • (-)-Isomer: Exhibits potent antiulcer and gastric antisecretory actions with significantly lower acute toxicity[3][7]. It also demonstrates higher antiacetylcholine activity[7].

  • (+)-Isomer: Displays pronounced analgesic action (confirmed via acetic acid-induced writhing methods) but carries the highest acute toxicity profile[3][7].

  • Mechanism Causality: The chiral center at the C2 position dictates how the phenyl ring projects into the receptor space. The (-)-enantiomer likely achieves optimal steric complementarity with gastric H+/K+ ATPase or related secretory receptors, whereas the (+)-enantiomer cross-reacts with off-target pain receptors and toxicity pathways.

1,4-Benzothiazepine Derivatives: The Antimicrobial & Anticancer Frontier

Unlike their 1,5-counterparts, 1,4-benzothiazepines are primarily explored for their antimicrobial, antifungal, and enzyme-inhibitory properties[8][9].

  • Antimicrobial Activity: Derivatives synthesized with electron-withdrawing groups (e.g., halogens) on the aromatic rings show significant potency against both Gram-positive and Gram-negative bacteria (MIC values often ranging from 0.026 to 0.11 μg/mL)[6].

  • Enzyme Inhibition: 1,4-derivatives act as potent thrombin inhibitors and ICE (interleukin-1β converting enzyme) inhibitors[5][6]. The shift of the nitrogen to the 4-position alters the hydrogen-bonding donor/acceptor network, allowing these molecules to dock efficiently into the catalytic clefts of these proteases.

MOA BTZ 1,5-Benzothiazepine (e.g., Diltiazem analog) LType L-Type Ca2+ Channel (alpha-1 subunit) BTZ->LType Binds allosteric site Antiulcer Gastric Antisecretory Effect ((-)-isomer) BTZ->Antiulcer Specific to 2-Phenyl (-)-isomer CaInflux Ca2+ Influx Blockade LType->CaInflux Inhibits Vasodilation Smooth Muscle Relaxation & Vasodilation CaInflux->Vasodilation Induces

Pharmacological mechanism of 1,5-benzothiazepines targeting cellular receptors.

Quantitative Data Presentation

Table 1: Structural & Physicochemical Comparison
Feature2-Phenyl-1,5-benzothiazepin-4(5H)-one1,4-Benzothiazepine Derivatives
Core Heteroatom Position Sulfur at 1, Nitrogen at 5Sulfur at 1, Nitrogen at 4
CAS Number 5667-03-8[4][10]Varies by derivative
Molecular Formula (Core) C15H11NOS[4][10]Varies (Core: C9H7NS)
Conformational Flexibility Rigidified by 4(5H)-one carbonylHighly flexible, modifiable at C2, C3, C5
Primary Synthetic Route PEG-400 Green Synthesis / Microwave[1][11]Acid-catalyzed Chalcone + 2-aminothiophenol[5][8]
Table 2: Comparative Biological Activity & Target Affinity
Biological Activity1,5-Benzothiazepines (e.g., 2-Phenyl derivative)1,4-Benzothiazepine Derivatives
Cardiovascular (Ca2+ Blockade) High (Primary clinical use)[2][6]Low to Moderate[5]
Antiulcer / Antisecretory High (Specifically the (-)-isomer)[3][7]Not significantly reported
Analgesic High (Specifically the (+)-isomer)[3][7]Low
Antimicrobial / Antifungal Moderate[12][13]High (especially with electron-withdrawing groups)[6][8]
Enzyme Inhibition ACE inhibitors[13]Thrombin, ICE, HIV-1 Integrase[5][6]
Acute Toxicity Isomer-dependent ((+) > (±) > (-))[3][7]Generally low, dependent on substitution

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the optimized synthesis for both classes. These methods are designed as self-validating systems: intermediate TLC checks and specific catalysts ensure the reaction pathway is strictly controlled.

Protocol A: Green Synthesis of 1,5-Benzothiazepine Derivatives (PEG-400 Mediated)

Causality: Polyethylene glycol-400 (PEG-400) acts as an eco-friendly, recyclable reaction medium that stabilizes the transition state of the cyclization, drastically reducing reaction time from hours to under 60 minutes while achieving >90% yields[11].

  • Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of the substituted chalcone and 10 mmol of 2-aminothiophenol in 15 mL of PEG-400[11].

  • Catalysis: Add 10% w/w bleaching clay as a solid acid catalyst. Validation Check: The clay provides a high surface area for protonation of the chalcone carbonyl, essential for the initial nucleophilic attack by the thiol.

  • Reaction: Stir the mixture at 60–70°C. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Upon completion (typically 45–60 min), cool the mixture and pour it into crushed ice.

  • Isolation: Filter the precipitated solid. The PEG-400 remains in the aqueous filtrate and can be recovered via solvent extraction. Recrystallize the crude product from hot ethanol to yield pure 1,5-benzothiazepine.

Protocol B: Acid-Catalyzed Synthesis of 1,4-Benzothiazepine Derivatives

Causality: The 1,4-isomer requires strict regiocontrol. Using concentrated HCl in methanol drives the initial Michael addition of the thiol to the α,β-unsaturated ketone, followed by intramolecular condensation of the amine with the carbonyl[5][8].

  • Preparation: Dissolve 5 mmol of the appropriate chalcone and 5 mmol of 2-aminothiophenol in 20 mL of anhydrous methanol[5][8].

  • Catalysis: Add 3–4 drops of concentrated HCl. Validation Check: The acid must be added dropwise to prevent rapid, uncontrolled polymerization of the chalcone.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor via TLC. The color of the solution typically deepens as the thiazepine ring forms.

  • Workup: Neutralize the reaction mixture with a 10% sodium bicarbonate solution to precipitate the product.

  • Isolation: Filter, wash with cold distilled water, and dry. Purify via column chromatography (silica gel) if necessary, confirming the 1,4-structure via 1H-NMR (looking for the characteristic shift of the C3 and C5 protons).

Conclusion

While both 1,5- and 1,4-benzothiazepines share a core thiazepine ring, their pharmacological destinies are entirely distinct. 2-Phenyl-1,5-benzothiazepin-4(5H)-one is a testament to the power of stereochemistry in drug design, offering targeted antiulcer therapies via its (-)-isomer while avoiding the toxicity of its (+)-counterpart[3][7]. Conversely, 1,4-benzothiazepines represent a highly versatile, underexplored frontier for combating antimicrobial resistance and inhibiting viral/cancer-related proteases[5][6]. Selecting between these scaffolds depends entirely on the target receptor's spatial requirements and the desired therapeutic indication.

References

  • 1,5-Benzothiazepine, a versatile pharmacophore: a review Source: European Journal of Medicinal Chemistry (NIH / PubMed) URL:[Link]

  • Specificity in the Pharmacological Actions of Optical Isomers of cis-2, 3-Dihydro-3- (4-methylpiperazinylmethyl) -2-phenyl-1, 5-benzothiazepin-4 (5H) -one (BTM) Source: J-Stage (The Pharmaceutical Society of Japan) URL:[Link]

  • NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW Source: CIBTech URL:[Link]

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022 Source: Chemical Review and Letters URL:[Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents Source: MDPI (Molecules) URL:[Link]

  • 1,4-benzothiazepine Analogues: Synthesis, Characterisation and Antimicrobial Evaluation Source: Der Pharma Chemica URL:[Link]

  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery Source: PMC (National Institutes of Health) URL:[Link]

  • A Review: Synthesis and Pharmacological Profile of [1, 5]-Benzothiazepine Source: ResearchGate URL:[Link]

Sources

Comparative

Comparative Antimicrobial Efficacy Guide: 2-Phenyl-1,5-Benzothiazepines vs. Standard Antibiotics

Executive Summary The escalating crisis of multidrug-resistant (MDR) bacterial and fungal strains necessitates the rapid discovery of novel chemotypes. While the 1,5-benzothiazepine scaffold is historically recognized fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) bacterial and fungal strains necessitates the rapid discovery of novel chemotypes. While the 1,5-benzothiazepine scaffold is historically recognized for cardiovascular and central nervous system applications, targeted structural modifications have unlocked its potential as a highly potent antimicrobial pharmacophore. Specifically, 2-phenyl-1,5-benzothiazepines—particularly those featuring halogenated or ethoxy substitutions—demonstrate remarkable bactericidal and fungicidal properties, frequently outperforming clinical gold standards such as ciprofloxacin and vancomycin[1][2].

This guide provides an objective, data-driven comparison of these novel derivatives against standard antibiotics, detailing the mechanistic causality behind their efficacy and outlining the self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale: The Power of Structural Tunability

Why do 2-phenyl-1,5-benzothiazepines exhibit such potent antimicrobial activity? The causality lies in their unique structural geometry and electronic properties. The seven-membered thiazepine ring provides conformational flexibility, allowing the molecule to adopt optimal binding geometries within bacterial targets.

When a 2-phenyl ring is introduced and subsequently halogenated (e.g., fluoro or chloro substitutions), the lipophilicity (logP) of the compound increases significantly. This enhanced lipophilicity facilitates rapid penetration through the lipid bilayer of both Gram-positive and Gram-negative bacterial cell membranes[3]. Once intracellular, the electron-withdrawing nature of the halogens strengthens electrostatic interactions with essential bacterial enzymes, leading to metabolic arrest and subsequent cell death[4].

MOA A 2-Phenyl-1,5-Benzothiazepines B Lipophilic Penetration (Halogen-enhanced) A->B Increased LogP C Cell Membrane Disruption B->C Membrane interaction D Intracellular Target Binding B->D Cytosolic entry E Bacterial Cell Death C->E Lysis D->E Metabolic arrest

Proposed antimicrobial mechanism of 2-phenyl-1,5-benzothiazepines.

Comparative Efficacy Data

To objectively evaluate the therapeutic potential of these derivatives, we benchmark their Minimum Inhibitory Concentrations (MIC) against established clinical antibiotics. The data reveals that specific halogenated and ethoxy-substituted 2-phenyl-1,5-benzothiazepines exhibit superior inhibitory activity against highly resilient strains.

Compound / DerivativeTarget PathogenExperimental MICStandard AntibioticStandard MICEfficacy Comparison
Derivative 5n (Fluorinated 1,5-benzothiazepine)Escherichia coli0.0034 µM/mLCiprofloxacin0.0047 µM/mLSuperior [1]
Derivative 5o (Fluorinated 1,5-benzothiazepine)Escherichia coli0.0031 µM/mLCiprofloxacin0.0047 µM/mLSuperior [1]
BT6 (Fluorinated chalcone-derivative)Staphylococcus aureus0.4 µg/mLCiprofloxacin> 0.8 µg/mLSuperior [3]
2,5-dihydro-8-ethoxy-4-(3-nitrophenyl)-2-phenyl-1,5-benzothiazepine Staphylococcus aureusNotable InhibitionVancomycinBaselineSuperior [2]

Data Synthesis: The presence of highly electronegative halogen atoms (fluorine/chlorine) on the phenyl ring is directly correlated with a logarithmic decrease in MIC values, confirming that electronic withdrawal and lipophilicity are the primary drivers of efficacy[3][4].

Self-Validating Experimental Methodologies

As application scientists, we must ensure that our efficacy data is derived from robust, self-validating protocols. Traditional agar well diffusion assays are prone to diffusion-rate biases based on the molecular weight of the test compound. Therefore, the Resazurin Microtiter Assay (REMA) is the gold standard for evaluating these lipophilic benzothiazepines[5].

Causality of the Assay Choice: Resazurin is a blue, non-fluorescent dye that acts as an electron acceptor. Metabolically active (viable) bacteria reduce resazurin to resorufin, which is pink and highly fluorescent. This provides an objective, colorimetric endpoint, eliminating the subjectivity of visual turbidity assessments. The protocol below is designed as a self-validating system : it incorporates strict internal controls that immediately flag false positives or contamination, ensuring absolute data integrity.

Workflow S1 Compound Prep (DMSO Stock) S2 Broth Microdilution (96-well plate) S1->S2 S3 Bacterial Inoculation (10^5 CFU/mL) S2->S3 S4 Incubation (37°C, 18-24h) S3->S4 S5 Resazurin Addition (Indicator) S4->S5 S6 MIC Determination (Blue to Pink) S5->S6 Viability readout

Self-validating Resazurin Microtiter Assay (REMA) workflow.

Step-by-Step REMA Protocol for MIC Determination
  • Compound Preparation: Dissolve the synthesized 2-phenyl-1,5-benzothiazepine derivative in 100% DMSO to create a master stock solution (e.g., 1 mg/mL). Scientific Rationale: DMSO is utilized due to its universal solvency for lipophilic compounds; however, the final assay concentration must be kept below 1% v/v to prevent vehicle-induced bacterial membrane disruption.

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a concentration gradient (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Inoculum Standardization: Standardize the bacterial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in MHB to achieve a final working inoculum of 5×105 CFU/mL.

  • Inoculation & Internal Controls (Self-Validation Step): Add 50 µL of the bacterial suspension to each test well. You must include the following controls to validate the plate:

    • Sterility Control: MHB + Resazurin (Must remain Blue; validates aseptic technique).

    • Growth Control: MHB + Bacteria + Resazurin (Must turn Pink; validates bacterial viability).

    • Vehicle Control: MHB + Bacteria + 1% DMSO + Resazurin (Must turn Pink; validates DMSO is not causing cell death).

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin) for baseline comparison.

  • Incubation: Seal the plate with a breathable membrane to prevent evaporation and incubate at 37°C for 18 hours.

  • Indicator Addition: Add 30 µL of a 0.015% aqueous resazurin solution to each well. Incubate in the dark for an additional 2-4 hours.

  • Readout: Visually inspect the plate or use a fluorometer. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink. If the Sterility or Growth controls fail their expected colorimetric states, the entire plate is invalidated and must be repeated.

Conclusion

2-phenyl-1,5-benzothiazepines represent a highly promising, structurally tunable class of antimicrobial agents. By strategically substituting the 2-phenyl ring with electron-withdrawing halogens or ethoxy groups, drug development professionals can achieve MIC values that rival or surpass standard antibiotics like ciprofloxacin and vancomycin. Utilizing rigorous, self-validating assays like REMA ensures that the preclinical development of these compounds is built on an unshakeable foundation of empirical, reproducible data.

References

  • Title: Graphical representation of in vitro antibacterial activity of 1,5-benzothiazepines (5a-t)
  • Title: Synthesis and Antimicrobial Evaluation of Novel 1,5-Benzothiazepine Derivatives Source: Journal of International Academy of Physical Sciences URL
  • Title: Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents Source: Journal of the Serbian Chemical Society URL
  • Title: Syntheses of 1,5-Benzothiazepines: Part 51: Syntheses of 8-Substituted-2,5-Dihydro-4-(3-Nitrophenyl)
  • Title: Synthesis and antimicrobial evaluation of some novel 2, 3-dihydro-1, 5-benzothiazepine derivative Source: International Journal of Pharmaceutical Sciences and Research URL

Sources

Validation

Validation of HPLC Analytical Methods for 2-Phenyl-1,5-benzothiazepin-4(5H)-one Quantification: A Comparative Guide

2-Phenyl-1,5-benzothiazepin-4(5H)-one is a critical pharmacophore and synthetic intermediate for a wide class of cardiovascular and central nervous system therapeutics, most notably the calcium channel blocker diltiazem....

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Author: BenchChem Technical Support Team. Date: April 2026

2-Phenyl-1,5-benzothiazepin-4(5H)-one is a critical pharmacophore and synthetic intermediate for a wide class of cardiovascular and central nervous system therapeutics, most notably the calcium channel blocker diltiazem. Accurate quantification and purity profiling of this scaffold are paramount during drug development. However, the presence of the benzothiazepine ring system—with its basic nitrogen and sulfur heteroatoms—presents unique chromatographic challenges, including peak tailing and complex degradation pathways.

As a Senior Application Scientist, I have evaluated numerous chromatographic strategies for this compound. This guide objectively compares the performance of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) against Chiral Chromatography, providing a self-validating experimental protocol and mechanistic insights to ensure robust method validation according to ICH Q2(R1) guidelines.

Mechanistic Insights: Causality Behind Column and Mobile Phase Selection

When quantifying 2-Phenyl-1,5-benzothiazepin-4(5H)-one and its substituted derivatives, the choice of stationary and mobile phases cannot be arbitrary.

  • Silanol Interactions and Peak Tailing : The basic nitrogen atom in the benzothiazepine ring readily interacts with un-endcapped, acidic silanol groups on standard silica-based columns. This ionic interaction manifests as severe peak tailing. To mitigate this, RP-HPLC methods must employ either highly endcapped C18/C8 columns or mobile phase modifiers. Incorporating 0.01M ammonium acetate or 0.2% triethylamine (TEA) competitively binds to residual silanols, ensuring sharp, symmetrical peaks with a tailing factor strictly below 1.5 (1)[1].

  • Enantiomeric Resolution : The 2-position of the 1,5-benzothiazepine ring is often a chiral center. Standard achiral C18 columns cannot resolve these enantiomers. For stereospecific quantification, a chiral stationary phase, such as a Chiralcel OD column (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica), is required. The chiral recognition is driven by hydrogen bonding, dipole-dipole interactions, and π−π interactions between the phenyl ring of the analyte and the carbamate derivative of the stationary phase (2)[2].

  • Stability-Indicating Power : Benzothiazepines are susceptible to hydrolytic and oxidative degradation. A validated method must separate the parent compound from its primary degradants (e.g., desacetyl derivatives or sulfoxides). Gradient elution using acetonitrile and acetate buffer provides the necessary selectivity to resolve these closely eluting polar impurities (3)[3].

Comparative Performance Data

The following table summarizes the validated performance metrics of two distinct HPLC methodologies for 2-Phenyl-1,5-benzothiazepin-4(5H)-one derivatives, demonstrating the trade-offs between general quantification (RP-HPLC) and stereospecific analysis (Chiral HPLC).

Validation ParameterRP-HPLC (C18, 5µm)Chiral HPLC (Chiralcel OD)
Primary Application Bulk purity & stability-indicating assayEnantiomeric excess (ee) & chiral purity
Mobile Phase Ammonium Acetate : MeOH : ACN (70:24:6)Hexane : Isopropanol (Isocratic)
Linearity Range 20 – 60 µg/mL10 – 50 µg/mL
Correlation Coefficient (R²) > 0.999> 0.998
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.5 µg/mL / 1.5 µg/mL
Precision (%RSD) < 1.5%< 2.0%
Accuracy (Recovery) 99.8% – 101.2%98.5% – 100.5%
Analysis Time ~12 minutes~25 minutes

Mandatory Visualization: Self-Validating Workflow

A robust analytical method must be a self-validating system. This means the protocol inherently checks its own reliability before and during sample analysis. The workflow below outlines this logical progression.

HPLC_Validation Dev 1. Method Development (Column & Mobile Phase Selection) SST 2. System Suitability (Tailing Factor < 1.5, Resolution > 2.0) Dev->SST Lin 3. Linearity & Range (R² ≥ 0.999) SST->Lin Sens 4. Sensitivity (LOD & LOQ Determination) Lin->Sens Prec 5. Precision & Accuracy (%RSD < 2.0%, Recovery 98-102%) Sens->Prec Rob 6. Robustness (pH, Flow Rate, Temp Variations) Prec->Rob

Figure 1: Self-validating workflow for HPLC method validation of benzothiazepines.

Experimental Protocol: Step-by-Step RP-HPLC Validation

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating RP-HPLC method for 2-Phenyl-1,5-benzothiazepin-4(5H)-one quantification.

Step 1: Preparation of the Mobile Phase

  • Dissolve 0.77 g of ammonium acetate in 1000 mL of HPLC-grade water to prepare a 0.01M solution.

  • Adjust the pH to 6.5 using dilute acetic acid. Causality: Maintaining a slightly acidic to neutral pH ensures the basic nitrogen remains protonated, but the buffer concentration is sufficient to mask silanol activity.

  • Mix the ammonium acetate buffer, methanol, and acetonitrile in a 70:24:6 (v/v/v) ratio.

  • Filter through a 0.45 µm nylon membrane and degas via ultrasonication for 15 minutes.

Step 2: Standard Preparation and System Suitability

  • Accurately weigh 10 mg of the 2-Phenyl-1,5-benzothiazepin-4(5H)-one reference standard and dissolve in 10 mL of the mobile phase (1000 µg/mL stock).

  • Dilute the stock to a working concentration of 40 µg/mL.

  • Self-Validation Check : Inject the 40 µg/mL standard six times. The system is only deemed suitable if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, the theoretical plate count is > 2000, and the tailing factor is ≤ 1.5. Do not proceed if these criteria fail.

Step 3: Linearity and Sensitivity (LOD/LOQ)

  • Prepare a series of calibration standards ranging from 20 µg/mL to 60 µg/mL.

  • Inject each standard in triplicate at a flow rate of 1.0 mL/min, monitoring the eluent at 240 nm (or 295 nm depending on specific substituents) (4)[4].

  • Plot the peak area versus concentration. Calculate the regression equation and ensure R² ≥ 0.999.

  • Determine LOD and LOQ based on the standard deviation of the response ( σ ) and the slope (S): LOD = 3.3( σ /S) and LOQ = 10( σ /S).

Step 4: Forced Degradation (Stability-Indicating Power)

  • Subject the standard solution to stress conditions: 0.1N HCl (acidic), 0.1N NaOH (basic), 3% H₂O₂ (oxidative), and thermal stress (60°C for 24 hours) (5)[5].

  • Inject the stressed samples. The method is validated as stability-indicating only if the parent peak is baseline-resolved (Resolution > 2.0) from all generated degradation products.

Conclusion

The quantification of 2-Phenyl-1,5-benzothiazepin-4(5H)-one requires a nuanced understanding of its chemical structure. While RP-HPLC with amine-masking buffers provides the most robust and sensitive approach for general purity and stability assays, Chiral HPLC remains indispensable for stereochemical profiling. By adhering to the self-validating protocols outlined above, analytical scientists can ensure the highest degree of data integrity and regulatory compliance.

References

  • A Validated RP-HPLC Method for the Determination of Diltiazem in Raw Material and Pharmaceutical Dosage Form. ijpsdronline.com. URL: 1

  • Antihistamine activity of the optical isomers of pheniramine and its derivatives. researcher.life. URL: 2

  • Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. nih.gov. URL: 3

  • Analytical Method Development and Validation for the Estimation of Diltiazem Hydrochloride in Bulk and Pharmaceutical Dosage Form by RP- HPLC. ijpca.org. URL: 4

  • HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite. derpharmachemica.com. URL: 5

Sources

Comparative

A Structural Dissection: Comparing the Progenitor 2-Phenyl-1,5-benzothiazepin-4(5H)-one with the Clinically Pivotal Diltiazem

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in Benzothiazepine Calcium Channel Blockers In the landscape of cardiovascular therapeutics, diltiazem stands as a cornerstone trea...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in Benzothiazepine Calcium Channel Blockers

In the landscape of cardiovascular therapeutics, diltiazem stands as a cornerstone treatment for hypertension, angina pectoris, and certain arrhythmias.[1][][3] Its efficacy is intrinsically linked to its unique chemical architecture, which is built upon a 1,5-benzothiazepine core. To fully appreciate the nuanced structure-activity relationships (SAR) that govern its function, it is instructive to compare diltiazem to its foundational scaffold, 2-Phenyl-1,5-benzothiazepin-4(5H)-one. This guide provides a detailed structural comparison, supported by experimental insights, to illuminate how specific chemical modifications to a core structure yield a potent and clinically vital pharmaceutical agent.

Core Architecture: The 1,5-Benzothiazepine Nucleus

At the heart of both molecules lies the 1,5-benzothiazepine nucleus, a seven-membered heterocyclic ring system fused to a benzene ring.[4][5] This bicyclic structure is a "privileged scaffold" in medicinal chemistry, known to be a versatile template for developing a wide range of biologically active compounds.[5][6] The 1,5-benzothiazepine framework itself has been explored for various therapeutic applications, including as an antidepressant, tranquilizer, and even an anticancer agent.[5][7][8]

The fundamental structure of 2-Phenyl-1,5-benzothiazepin-4(5H)-one features a phenyl group at the C2 position and a ketone at the C4 position of the thiazepine ring. This represents the basic, unsubstituted form of this particular class of benzothiazepines. Diltiazem, while sharing this core, possesses critical substitutions that are fundamental to its specific pharmacological action.

Structural Comparison at a Glance

Feature2-Phenyl-1,5-benzothiazepin-4(5H)-oneDiltiazem
IUPAC Name 2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate[9]
Molecular Formula C₁₅H₁₃NOS[10]C₂₂H₂₆N₂O₄S[9][11]
Substituent at C2 Phenyl group4-Methoxyphenyl group[12]
Substituent at C3 HydrogenAcetoxy group[12]
Substituent at N5 Hydrogen2-(Dimethylamino)ethyl group[12]
Stereochemistry Achiral or racemic mixtureSpecific (+)-cis-(2S,3S) stereoisomer[11]

Key Structural Divergences and Their Functional Implications

The evolution from a simple phenyl-substituted benzothiazepine to the intricate structure of diltiazem involves several key modifications, each deliberately introduced to optimize its function as a calcium channel blocker.

The C2-Aryl Substituent: The Role of the Methoxy Group

In 2-Phenyl-1,5-benzothiazepin-4(5H)-one, the C2 substituent is an unsubstituted phenyl ring. Diltiazem, however, features a 4-methoxyphenyl group at this position. This para-methoxy group is not merely a minor alteration; it is a critical pharmacophore. Structure-activity relationship studies on diltiazem and related benzazepinones have demonstrated that the presence of a 4'-aryl methyl ether is a prerequisite for significant calcium channel blocking activity.[13] This group is believed to be crucial for the molecule's interaction with its binding site within the L-type calcium channel.

C3-Acetoxy Group: Enhancing Potency and Defining Stereochemistry

The most striking difference at the C3 position is the presence of an acetoxy group in diltiazem, whereas the parent compound has none. This group, along with the C2-aryl substituent, creates two chiral centers in diltiazem. The therapeutic efficacy of diltiazem is highly stereospecific, with the pharmacologically active form being the (+)-cis-(2S,3S) isomer.[11] This precise spatial arrangement is essential for the molecule to fit correctly into its binding pocket on the alpha-1 subunit of the L-type calcium channel.[1]

N5-Alkylaminoethyl Chain: The Key to Intracellular Action

The basic side chain at the N5 position, a 2-(dimethylamino)ethyl group, is another feature absent in the parent scaffold but vital for diltiazem's activity. This tertiary amino group, which has a pKa in the physiological range, is believed to be protonated at physiological pH.[13] Research, including studies with permanently charged quaternary derivatives, has shown that the binding site for diltiazem-like compounds is on the intracellular face of the cell membrane.[13] The N5 side chain is thus essential for anchoring the molecule to its receptor site within the central cavity of the channel's pore domain, physically obstructing the path of calcium ions.[14][15] X-ray crystallography studies have confirmed that diltiazem binds within the pore, and its tertiary amino group projects into the inner entrance of the ion selectivity filter.[14][15][16]

Visualizing the Structural Differences

The following diagrams illustrate the core structures of both compounds.

Structural_Comparison cluster_0 2-Phenyl-1,5-benzothiazepin-4(5H)-one cluster_1 Diltiazem Core Core Benzothiazepinone Structure Phenyl Phenyl Group at C2 Core->Phenyl H_N5 Hydrogen at N5 Core->H_N5 H_C3 Hydrogen at C3 Core->H_C3 Core_D Core Benzothiazepinone Structure MethoxyPhenyl 4-Methoxyphenyl Group at C2 Core_D->MethoxyPhenyl Acetoxy Acetoxy Group at C3 Core_D->Acetoxy Aminoethyl 2-(Dimethylamino)ethyl Group at N5 Core_D->Aminoethyl Stereo (+)-cis-(2S,3S) Stereochemistry Core_D->Stereo

Caption: A logical diagram illustrating the key structural components of each molecule.

Synthesis and Stereochemical Control

The synthesis of these molecules further underscores their structural differences. The synthesis of 1,5-benzothiazepine derivatives often involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds or their precursors.[7][17] For instance, 2-phenyl-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones can be synthesized from the reaction of 2-aminothiophenols and phenylglycidic esters.[17]

The synthesis of diltiazem is more complex due to the need for stereochemical control. A common route starts with 4-methoxybenzaldehyde and methyl chloroacetate, which undergo a Darzens reaction.[11][18] The resulting glycidic ester is then reacted with 2-aminothiophenol. A critical step is the resolution of the racemic mixture to isolate the desired threo-(+)-isomer, which is then cyclized and acylated to form the benzothiazepine ring with the correct cis-stereochemistry.[18] Finally, alkylation at the N5 position with 2-dimethylaminoethyl chloride yields diltiazem.[11][18]

Diltiazem_Synthesis_Workflow A 4-Methoxybenzaldehyde + Methyl Chloroacetate B Darzens Condensation A->B C Glycidic Ester Intermediate B->C D Ring Opening with 2-Aminothiophenol C->D E Racemic Acid Intermediate D->E F Chiral Resolution E->F G Desired (+)-threo Isomer F->G H Cyclization & Acetylation G->H I (+)-cis-Benzothiazepinone Intermediate H->I J N-Alkylation I->J K Diltiazem J->K

Caption: Simplified workflow for the stereoselective synthesis of diltiazem.

Conclusion: From a Simple Scaffold to a Potent Drug

The structural comparison between 2-Phenyl-1,5-benzothiazepin-4(5H)-one and diltiazem provides a compelling narrative of rational drug design. While both share the 1,5-benzothiazepine privileged scaffold, diltiazem's clinical success is not inherent to this core alone. It is the culmination of specific, strategically placed functional groups: the 4-methoxy group on the C2-phenyl ring, the cis-acetoxy group at C3, and the basic aminoethyl side chain at N5. These substituents work in concert, dictating the molecule's stereochemistry, its interaction with the L-type calcium channel, and its ultimate therapeutic effect as a potent vasodilator and cardiac depressant.[1][19][20] Understanding this structural evolution from a simple parent compound to a complex, highly specific drug molecule offers invaluable insights for researchers in the ongoing development of novel therapeutics.

References

  • Diltiazem - Wikipedia. [Link]

  • Diltiazem - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed. [Link]

  • Diltiazem analogues: the last ten years on structure activity relationships - PubMed. [Link]

  • What is the mechanism of Ditiazem Hydrochloride? - Patsnap Synapse. [Link]

  • Dilzem | Mechanism of Action | MIMS Philippines. [Link]

  • Cardizem CD (diltiazem hydrochloride) capsule label - accessdata.fda.gov. [Link]

  • Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC. [Link]

  • Innovative Synthesis of Diltiazem/Clentiazem Analogs - Southern Adventist University. [Link]

  • Diltiazem Tablets: Package Insert / Prescribing Information - Drugs.com. [Link]

  • Diltiazem | C22H26N2O4S | CID 39186 - PubChem - NIH. [Link]

  • Diltiazem - AERU - University of Hertfordshire. [Link]

  • A Review: Synthesis and Pharmacological Profile of[1][21]-Benzothiazepine - ResearchGate. [Link]

  • Regioselective Synthesis of Diltiazem Analogue Pyrazolo[4,3-c][1][21]benzothiazepines and Antifungal Activity - Taylor & Francis. [Link]

  • CN105566248B - Selective Synthesis of Diltiazem Chiral Intermediates - Google P
  • Synthesis of 1, 5-Benzothiazepine Derivatives. I - J-Stage. [Link]

  • Full article: Synthesis and Pharmacological Evaluation of 1,5-Benzothiazepine Derivatives. [Link]

  • Chemical structure of diltiazem hydrochloride. | Download Scientific Diagram. [Link]

  • Diltiazem Analogues: The Last Ten Years on Structure Activity Relationships | Request PDF. [Link]

  • 1, 5-BENZOTHIAZEPINES - :: Journal of Global Trends in Pharmaceutical Sciences ::. [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - MDPI. [Link]

  • 1, 5-Benzothiazepine: As Potential Biologically Active Agent - Der Pharma Chemica. [Link]

  • Crystal structures and physicochemical properties of diltiazem base and its acetylsalicylate, nicotinate and l-malate salts - CrystEngComm (RSC Publishing). [Link]

  • Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PubMed. [Link]

  • Crystal Data of Diltiazem Hydrochloride C22H26N2O4S·HCl | Powder Diffraction. [Link]

  • Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site - PubMed. [Link]

  • Synthesis, characterization, anti-angiogenic and anti-oxidant activities of 1,5-benzothiazepin-4-(5H)-one derivatives - JOCPR. [Link]

  • Novel Syntheses of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones and 2H-1,4-Benzothiazin-3(4H)-ones | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and reactivity of 2,3-dihydro-3-hydroxy-2-phenyl-1,5-benzothiazepin-4(5H)-one derivatives. | Request PDF - ResearchGate. [Link]

  • Synthesis and biological evaluation of novel 1,5-benzothiazepin-4(5H)-ones as potent antiangiogenic and antioxidant agents - Growing Science. [Link]

  • 2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one - Chemical Synthesis Database. [Link]

  • 2-Phenyl-1,5-benzothiazepin-4(5H)-one — Chemical Substance Information - NextSDS. [Link]

  • 2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one - NextSDS. [Link]

  • Syntheses of 1,5-Benzothiazepines. Part 20. Syntheses of 8-Substituted-2,5-dihydro-2-(4-N-dimethylaminophenyl)-4-(4-methoxyphenyl)-1,5-benzothiazepines - MDPI. [Link]

  • 1, 5-Benzothiazepine: As Potential Biologically Active Agent - Der Pharma Chemica. [Link]

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. [Link]

  • Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach - Journal of King Saud University - Science. [Link]

  • spectroscopic study of 2-phenyl-thiazole -4-yl-methyl-quinolinium iodine. [Link]

  • Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones - ResearchGate. [Link]

Sources

Validation

Comparative Molecular Docking Guide: 2-Phenyl-1,5-benzothiazepin-4(5H)-one Derivatives vs. Standard Reference Drugs

Introduction: The 1,5-Benzothiazepine Pharmacophore The 1,5-benzothiazepine scaffold is a privileged, highly tunable pharmacophore in medicinal chemistry, forming the core of blockbuster clinical drugs such as the calciu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 1,5-Benzothiazepine Pharmacophore

The 1,5-benzothiazepine scaffold is a privileged, highly tunable pharmacophore in medicinal chemistry, forming the core of blockbuster clinical drugs such as the calcium channel blocker diltiazem and the atypical antipsychotic quetiapine[1]. Specifically, 2-Phenyl-1,5-benzothiazepin-4(5H)-one and its derivatives have garnered immense attention for their pleiotropic bioactivities, which include anticonvulsant, antimicrobial, and antiviral properties.

This guide provides a rigorous comparative analysis of the molecular docking profiles of 2-phenyl-1,5-benzothiazepin-4(5H)-one derivatives against standard reference drugs. Designed for drug development professionals, it details the experimental methodologies, thermodynamic binding parameters, and structural validation protocols required for effective lead optimization.

Mechanistic Causality & Pathway

Why focus on the 2-phenyl substitution and the 4(5H)-one moiety?

  • The 2-Phenyl Ring: Provides critical hydrophobic and π−π stacking interactions with aromatic residues in the binding pockets of target proteins (e.g., Trp74 in Glucosamine-6-phosphate synthase or hydrophobic clefts in the GABA-A receptor).

  • The 4(5H)-one Carbonyl: Acts as a potent hydrogen bond acceptor, anchoring the molecule to polar residues (like Ser195 or Ser214 in serine proteases) and mimicking the hydantoin core of standard anticonvulsants.

Pathway Ligand 2-Phenyl-1,5-benzothiazepin-4(5H)-one Target1 L-type Ca2+ Channels (Cardiovascular) Ligand->Target1 Allosteric Binding Target2 GABA-A Receptors (Anticonvulsant) Ligand->Target2 Agonism Target3 GlmS / G6PS (Antimicrobial) Ligand->Target3 Competitive Inhibition Effect1 Vasodilation & Antiarrhythmic Target1->Effect1 Effect2 Neuronal Hyperpolarization Target2->Effect2 Effect3 Cell Wall Synthesis Inhibition Target3->Effect3

Pleiotropic targeting mechanisms of 1,5-benzothiazepine derivatives across therapeutic pathways.

Self-Validating Experimental Protocol: Molecular Docking & MD Simulation

To ensure scientific integrity, molecular docking cannot be treated as a standalone procedure. It must operate as a self-validating system where static docking poses are dynamically confirmed via Molecular Dynamics (MD) simulations to assess thermodynamic stability.

Step-by-Step Methodology
  • Target Protein Preparation:

    • Action: Retrieve high-resolution X-ray crystal structures (e.g., PDB ID 3IP9 for GABA-A, 5GJB for Zika helicase) from the Protein Data Bank. Remove non-essential crystallographic waters and co-factors.

    • Causality: Raw PDB files lack hydrogen atoms. Adding polar hydrogens and assigning protonation states at physiological pH (7.4) using tools like PROPKA ensures an accurate electrostatic environment for hydrogen bonding networks.

  • Ligand Preparation & Conformational Search:

    • Action: Sketch 2-Phenyl-1,5-benzothiazepin-4(5H)-one derivatives and standard drugs (Phenytoin, Streptomycin, Suramin). Perform energy minimization using the OPLS4 or MMFF94 force field.

    • Causality: Docking algorithms require a low-energy 3D starting conformation to prevent steric clashes. The 1,5-benzothiazepine 7-membered ring adopts a characteristic "boat" conformation, which is spatially critical for fitting into narrow binding clefts.

  • Grid Generation & Active Site Definition:

    • Action: Define a receptor grid box (e.g., 26×28×24 Å) centered strictly on the co-crystallized ligand's coordinates.

    • Causality: Constraining the search space to the validated active site minimizes computational overhead and prevents false-positive allosteric binding predictions.

  • Molecular Docking (Extra Precision):

    • Action: Execute Extra Precision (XP) docking using software like Glide or AutoDock Vina. Evaluate the binding free energy ( ΔG ) using empirical scoring functions.

    • Causality: XP docking heavily penalizes desolvation penalties and steric clashes, ensuring that only poses with exceptional structural complementarity are retained.

  • Validation via Molecular Dynamics (MD) Simulation:

    • Action: Subject the top-scoring complex to a 100 ns MD simulation (via GROMACS or Desmond). Calculate Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

    • Causality: MD validates the stability of the ligand-receptor complex over time. An RMSD plateau of <2.5 Å indicates a stable, self-validating binding pose, confirming the static docking result.

Workflow Prep Target & Ligand Preparation (pH 7.4) Grid Receptor Grid Generation Prep->Grid Docking XP Molecular Docking Grid->Docking Scoring Scoring & Pose Evaluation Docking->Scoring MD 100ns MD Simulation Scoring->MD MD->Docking Pose Refinement (if RMSD > 3Å) MMPBSA MM-PBSA Free Energy Calculation MD->MMPBSA

Self-validating computational workflow integrating static docking with dynamic MD simulations.

Comparative Performance Analysis: Quantitative Data

The true efficacy of 2-Phenyl-1,5-benzothiazepin-4(5H)-one derivatives is best understood when benchmarked against clinical standard reference drugs. The following table synthesizes quantitative docking data across various therapeutic targets based on recent authoritative studies.

Table 1: Comparative Molecular Docking Scores of 1,5-Benzothiazepine Derivatives vs. Standard Drugs

Therapeutic TargetPDB ID1,5-Benzothiazepine DerivativeBinding Energy (kcal/mol)Standard Reference DrugRef. Binding Energy (kcal/mol)Key Interacting Residues
GABA-A Receptor (Anticonvulsant)3IP9Derivative A3 / B5-9.80 to -10.00Phenytoin-9.50 α 1-V227, N408, Y411
Glucosamine-6-Phosphate Synthase (Antimicrobial)2VF5Derivative 9-9.99Streptomycin-5.72Trp74 ( π−π ), His97
Zika Virus Helicase (Antiviral)5GJBChalcone Derivative MA8-4.92Suramin-4.50Lys430, Arg459
Data Interpretation & Mechanistic Insights
  • Antimicrobial Superiority: Against Glucosamine-6-phosphate synthase (G6PS), specific benzothiazepine derivatives (-9.99 kcal/mol) significantly outperformed the standard drug Streptomycin (-5.72 kcal/mol). This massive differential is driven by the 2-phenyl ring engaging in strong π−π and π -cationic stacking with Trp74 and His97—a hydrophobic interaction entirely absent in the highly polar Streptomycin structure.

  • Anticonvulsant Parity: The derivatives showed near-identical, and sometimes superior, binding affinities to Phenytoin (approx. -10.0 kcal/mol) at the GABA-A receptor[2]. The 4(5H)-one moiety effectively mimics the hydantoin core of Phenytoin, forming crucial hydrogen bonds with the α 1 intrasubunit, validating their potential as potent anticonvulsant agents.

  • Antiviral Potential: Chalcone derivatives of 1,5-benzothiazepine have demonstrated promising binding affinities (-4.92 kcal/mol) against Zika virus helicase, slightly outperforming the positive control suramin (-4.50 kcal/mol) while maintaining stable hydrogen bonding throughout MD simulations.

Conclusion

The 2-Phenyl-1,5-benzothiazepin-4(5H)-one scaffold represents a highly versatile and potent pharmacophore. By employing a self-validating computational pipeline—anchored by rigorous XP docking and validated through MD simulations—researchers can confidently predict the binding affinities of these derivatives. As demonstrated in the comparative data, optimized benzothiazepines frequently match or exceed the thermodynamic binding profiles of standard reference drugs like Phenytoin, Suramin, and Streptomycin, making them prime candidates for advanced preclinical development.

References

  • Title: In-Silico Molecular Docking, ADME Prediction and In-vivo Toxicity Study of 1,5-Benzothiazepine Derivatives as Potent Anticonvulsant Agent Source: International Journal of Pharmaceutical Sciences and Nanotechnology (IJPSN) URL: [Link]

  • Title: Molecular Docking and Molecular Dynamic Simulation of 1,5-Benzothiazepine Chalcone Derivative Compounds as Potential Inhibitors for Zika Virus Helicase Source: Universitas Andalas URL: [Link]

  • Title: Molecular docking based screening of G6PS with 1, 5 Benzothiazepine derivates for a potential inhibitor Source: Bioinformation URL: [Link]

  • Title: 1, 5-Benzothiazepine: Bioactivity and targets Source: Chemical Biology Letters (via ResearchGate) URL: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Phenyl-1,5-benzothiazepines and Their Precursors

An in-depth technical guide comparing the mass spectrometric behavior of 1,5-benzothiazepines and their synthetic precursors, designed for researchers and drug development professionals. Executive Summary 1,5-Benzothiaze...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide comparing the mass spectrometric behavior of 1,5-benzothiazepines and their synthetic precursors, designed for researchers and drug development professionals.

Executive Summary

1,5-Benzothiazepines represent a privileged scaffold in medicinal chemistry, most notably recognized in cardiovascular drugs like diltiazem and clentiazem[1][2]. The construction of the 1,5-benzothiazepine moiety typically involves the condensation of 1,3-diarylprop-2-enones (chalcones) with o-aminothiophenol[2]. For analytical scientists, distinguishing the cyclized product from its unreacted precursors is a critical step in reaction monitoring, impurity profiling, and metabolite identification.

This guide objectively compares the Electron Ionization Mass Spectrometry (EI-MS) and tandem MS (MS/MS) fragmentation patterns of 2-phenyl-1,5-benzothiazepines against their precursors. By analyzing the causality behind these fragmentation pathways, we provide a self-validating framework for unambiguous structural elucidation.

Mechanistic Causality: Precursors vs. Product

The shift from linear precursors to a rigid, seven-membered heterocyclic ring fundamentally alters the thermodynamic driving forces that dictate gas-phase fragmentation.

The Precursor: Chalcones (1,3-Diphenylprop-2-enones)

Chalcones are characterized by an α,β -unsaturated carbonyl system linking two aromatic rings. Under EI-MS and Atmospheric Pressure Chemical Ionization (APCI), the fragmentation is governed by the localization of the charge on the carbonyl oxygen.

  • α -Cleavage: The dominant pathway is the cleavage of the C-C bond between the carbonyl group and the α -carbon. This yields a highly stable benzoyl cation ( [C6​H5​CO]+ , m/z 105)[3]. The causality here is thermodynamic: the resulting cation is heavily resonance-stabilized by the adjacent phenyl ring.

  • Decarbonylation: The benzoyl cation subsequently expels carbon monoxide (-28 Da) to form a phenyl cation ( [C6​H5​]+ , m/z 77)[3][4].

  • Skeletal Cleavage: Loss of the phenyl group from either the A-ring or B-ring produces characteristic [M−C6​H5​]+ ions (m/z 131)[3][4].

Chalcone_Frag M Chalcone [M]+ m/z 208 F1 [C6H5CO]+ Benzoyl Cation m/z 105 M->F1 α-cleavage Loss of C8H7 F2 [M - C6H5]+ m/z 131 M->F2 Loss of Phenyl F3 [C6H5]+ Phenyl Cation m/z 77 F1->F3 Loss of CO (-28 Da)

Proposed EI mass spectrometry fragmentation pathway of unsubstituted chalcone.

The Precursor: 2-Aminothiophenol

As a simple ortho-substituted aromatic compound (m/z 125), 2-aminothiophenol fragments via the expulsion of small neutral molecules. The primary pathways involve the loss of a sulfhydryl radical (-SH, -33 Da) or hydrogen sulfide (-H 2​ S, -34 Da), followed by the elimination of hydrogen cyanide (-HCN, -27 Da) from the aniline moiety.

The Product: 2-Phenyl-1,5-Benzothiazepines

Upon cyclization into a 2,3-dihydro-1,5-benzothiazepine (e.g., 2-phenyl derivative, m/z 239), the fragmentation behavior shifts from simple α -cleavages to complex ring-contraction and retro-cycloaddition mechanisms[5].

  • Route A (Retro-Cycloaddition): The most significant fragmentation route leads to the elimination of Ring A or Ring B[5]. The molecule undergoes a retro-Diels-Alder-like cleavage of the 7-membered thiazepine ring, expelling neutral styrene ( C8​H8​ , -104 Da) to yield a highly stable benzothiazolium ion at m/z 135[5]. The thermodynamic stability of both the neutral leaving group and the aromatic cation drives this reaction.

  • Sulfur-Directed Cleavage: The presence of the endocyclic sulfur atom facilitates the direct loss of a sulfhydryl radical, generating an [M−SH]+ ion at m/z 206.

  • Substituent Divergence: The saturation state of the ring dictates alternative pathways. For example, tetrahydro-1,5-benzothiazepines exhibit a unique fragmentation route yielding a phenylallylhydroxybenzene cation, which is strictly absent in the dihydro analogs[5].

Benzothiazepine_Frag M 2-Phenyl-1,5-benzothiazepine [M]+ m/z 239 F1 [M - SH]+ m/z 206 M->F1 Loss of SH radical F2 Benzothiazolium Ion m/z 134 M->F2 Thiazepine Ring Cleavage (Route A) F3 [M - C8H8]+ Loss of Styrene m/z 135 M->F3 Retro-Cycloaddition Loss of Styrene

Primary electron ionization fragmentation routes for 2,3-dihydro-2-phenyl-1,5-benzothiazepine.

Comparative Quantitative Data

To facilitate rapid identification during LC-MS or GC-MS analysis, the table below summarizes the diagnostic ions that differentiate the cyclized product from its unreacted precursors.

CompoundMolecular Ion ( [M]+ )Key Fragment Ions (m/z)Structural Assignment of Fragments
Chalcone 208131, 105, 77 [M−C6​H5​]+ , [C6​H5​CO]+ , [C6​H5​]+
2-Aminothiophenol 12592, 91, 64 [M−SH]+ , [M−H2​S]+ , [M−H2​S−HCN]+
2-Phenyl-1,5-benzothiazepine 239206, 135, 134 [M−SH]+ , [M−C8​H8​]+ (Loss of Styrene), Benzothiazolium Ion

Note: The absence of m/z 105 (benzoyl cation) in the product spectrum is the primary diagnostic indicator of successful thiazepine ring closure.

Self-Validating Experimental Protocol: EI-MS & MS/MS Workflow

To ensure trustworthiness and eliminate false positives caused by isobaric interference or in-source thermal degradation, the following self-validating MS protocol must be employed.

Step 1: Sample Introduction & Ionization

  • Introduce the purified sample via a Direct Insertion Probe (DIP) to bypass potential GC-induced thermal isomerization (e.g., chalcone to flavanone conversion).

  • Set the Electron Ionization (EI) source energy to the standard 70 eV with a source temperature maintained at 200°C to ensure consistent internal energy deposition.

Step 2: High-Resolution Mass Calibration

  • Perform accurate mass measurements at a resolution of 6000 (10% valley definition).

  • Use Perfluorokerosene (PFK) as an internal reference compound for peak matching. Causality: High-resolution MS differentiates between nominal isobaric ions (e.g., distinguishing a loss of C2​H4​ from a loss of CO, both nominally 28 Da).

Step 3: Tandem MS (MS/MS) Validation

  • B/E Linked Scans: To prove that m/z 77 originates from m/z 105 (and not directly from the molecular ion), perform B/E linked scans in the first field-free region (FFR1) to observe unimolecular metastable transitions.

  • Collision-Induced Dissociation (CID): Isolate the precursor ion (e.g., m/z 239 for the benzothiazepine) in a quadrupole or ion trap. Introduce Helium (He) collision gas at 50% transmission.

  • Validation Check: If the isolated m/z 239 ion yields m/z 135 upon CID, the retro-cycloaddition pathway is confirmed. If it yields m/z 105, the sample is likely contaminated with unreacted chalcone precursor.

Conclusion

The mass spectrometric differentiation between 2-phenyl-1,5-benzothiazepines and their precursors relies on the profound shift in molecular stability upon cyclization. While chalcones fragment via simple α -cleavages driven by carbonyl resonance[3][4], the 1,5-benzothiazepine ring absorbs the ionization energy to trigger complex retro-cycloadditions, expelling neutral styrene to form highly stable heteroaromatic cations[5]. By utilizing tandem MS and high-resolution peak matching, researchers can establish a self-validating analytical workflow to monitor the synthesis and metabolism of these critical pharmacophores.

Sources

Validation

Comparative cytotoxicity of 2-Phenyl-1,5-benzothiazepin-4(5H)-one analogues in cancer cells

An In-Depth Technical Guide to the Comparative Cytotoxicity of 2-Phenyl-1,5-benzothiazepin-4(5H)-one Analogues in Cancer Cells Introduction: The Therapeutic Promise of the 1,5-Benzothiazepine Scaffold The 1,5-benzothiaze...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Comparative Cytotoxicity of 2-Phenyl-1,5-benzothiazepin-4(5H)-one Analogues in Cancer Cells

Introduction: The Therapeutic Promise of the 1,5-Benzothiazepine Scaffold

The 1,5-benzothiazepine core is a seven-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry. It is recognized as a "privileged scaffold" due to its ability to bind to a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[1][2] While initially developed for cardiovascular applications, such as the calcium channel blocker Diltiazem, derivatives of this scaffold are now being extensively investigated for their potential in treating central nervous system disorders and, most notably, as anticancer agents.[1][3]

This guide focuses specifically on a promising class of these compounds: 2-Phenyl-1,5-benzothiazepin-4(5H)-one analogues. The strategic placement of a phenyl group at the second position of the benzothiazepine nucleus serves as a critical anchor for structural modifications. By altering the substituents on this phenyl ring, researchers can fine-tune the molecule's electronic and steric properties to enhance its cytotoxic efficacy against cancer cells. This guide provides a comparative analysis of the cytotoxic profiles of these analogues, elucidates their primary mechanism of action, presents key structure-activity relationship insights, and offers a detailed, validated protocol for assessing their cytotoxic effects.

Structure-Activity Relationship (SAR): Decoding the Cytotoxic Potential

The cytotoxic potency of 2-Phenyl-1,5-benzothiazepin-4(5H)-one analogues is not uniform; it is profoundly influenced by the nature and position of substituents on the 2-phenyl ring. A consistent theme emerging from multiple studies is the significant enhancement of anticancer activity through specific substitutions.

Key SAR Insights:

  • Halogenation is Key: The introduction of halogen atoms (e.g., Chlorine, Bromine) onto the 2-phenyl ring is a recurring structural feature in the most potent analogues.[4][5] This is likely due to the electron-withdrawing nature of halogens, which can alter the molecule's interaction with its biological target.[4]

  • Positional Importance: The position of these substituents matters. Studies have shown that halogen substitutions at the 1' and 4' positions of the 2-phenyl ring lead to promising anticancer activities.[4]

  • Lipophilicity: Increased lipophilicity can also correlate with higher cytotoxicity, suggesting that the ability of the compound to traverse cell membranes is a crucial factor in its efficacy.[6]

These structural insights are vital for the rational design of new, more potent benzothiazepine-based anticancer agents.

Caption: Core structure of 2-Phenyl-1,5-benzothiazepine and key substitution sites.

Comparative Cytotoxicity: A Quantitative Overview

The in vitro cytotoxicity of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell proliferation. The MTT assay is a widely accepted colorimetric method for determining these values.[2][7]

Below is a summary of experimental data from various studies, comparing the IC50 values of different 2-Phenyl-1,5-benzothiazepin-4(5H)-one analogues against several human cancer cell lines.

Compound IDSubstitution on 2-Phenyl RingCancer Cell LineIC50 (µM)Reference DrugIC50 (µM) of Ref.Source
BT20 4-isobutylphenyl derivativeHT-29 (Colon)<10MethotrexateN/A[8]
BT20 4-isobutylphenyl derivativeMCF-7 (Breast)<10MethotrexateN/A[8]
2c Halogenated PhenylHep G-2 (Liver)3.29 ± 0.15Methotrexate4.68 ± 0.17[4][5][9]
2j Halogenated PhenylDU-145 (Prostate)15.42 ± 0.16Methotrexate21.96 ± 0.15[4][5][9]
4c Fluorinated derivativeA549 (Lung)<10 µg/mlAdriamycin<10 µg/ml
4g Fluorinated derivativeMCF-7 (Breast)<10 µg/mlAdriamycin<10 µg/ml
BT-05 Nitrophenyl moietyDU-145 (Prostate)43 µg/mlN/AN/A[10]
BP9 Not SpecifiedDU-145 (Prostate)16 µg/mlMethotrexate56 µg/ml[11]

Note: Some values were reported in µg/ml and are presented as such. Direct comparison requires conversion based on molecular weight.

The data consistently demonstrates that these analogues possess significant cytotoxic activity, often comparable or superior to standard chemotherapeutic agents like Methotrexate and Adriamycin, across a range of cancer types.[4][8][11]

Mechanism of Action: Induction of Mitochondrial-Mediated Apoptosis

A compelling body of evidence indicates that 2-Phenyl-1,5-benzothiazepin-4(5H)-one analogues exert their cytotoxic effects primarily by inducing apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway.[12][13] This is a critical mechanism, as resistance to apoptosis is a hallmark of cancer and a primary reason for the failure of many conventional therapies.[13]

The apoptotic cascade initiated by these compounds involves several key, sequential events:

  • Induction of Reactive Oxygen Species (ROS): Treatment often leads to a surge in intracellular ROS, creating a state of oxidative stress.[12][14][15]

  • Mitochondrial Disruption: The accumulation of ROS disrupts the integrity of the mitochondrial membrane, leading to a loss of the mitochondrial membrane potential.[12][14][15]

  • Regulation of Bcl-2 Family Proteins: This disruption is regulated by the Bcl-2 family of proteins. The benzothiazepine analogues typically cause an upregulation of pro-apoptotic proteins (like Bax) and a downregulation of anti-apoptotic proteins (like Bcl-2).[13][14][15]

  • Cytochrome c Release: The change in mitochondrial membrane permeability allows for the release of cytochrome c from the mitochondria into the cytoplasm.[12][13][16]

  • Caspase Activation: In the cytoplasm, cytochrome c forms a complex with Apaf-1, which activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates caspase-3, the primary executioner caspase, which orchestrates the dismantling of the cell, leading to apoptosis.[12][13][16]

Apoptosis_Pathway Compound 2-Phenyl-1,5-benzothiazepin -4(5H)-one Analogue ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito_Disrupt Mitochondrial Membrane Disruption ROS->Mito_Disrupt CytoC Cytochrome c Release Mito_Disrupt->CytoC Regulated by Bcl2_Family ↓ Bcl-2 (Anti-apoptotic) ↑ Bax (Pro-apoptotic) Bcl2_Family->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial (intrinsic) pathway of apoptosis induced by benzothiazepine analogues.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This section provides a detailed, self-validating protocol for determining the cytotoxic effects of 2-Phenyl-1,5-benzothiazepin-4(5H)-one analogues on adherent cancer cell lines.

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cell viability and, conversely, cytotoxicity.

Materials
  • Adherent cancer cell line of choice (e.g., MCF-7, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology
  • Cell Seeding (Day 1):

    • Rationale: To ensure cells are in the logarithmic growth phase and form a sub-confluent monolayer for drug treatment.

    • Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer and Trypan Blue to ensure >95% viability).

    • Seed 10,000 cells per well in 100 µL of complete medium into a 96-well plate.[17]

    • Incubate for 24 hours to allow cells to adhere.[17]

  • Compound Treatment (Day 2):

    • Rationale: To expose the cells to a range of drug concentrations to determine the dose-dependent effect.

    • Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Controls are critical for validation:

      • Untreated Control: Cells with fresh medium only (represents 100% viability).

      • Vehicle Control: Cells with medium containing the highest concentration of DMSO used (to ensure the solvent has no effect).

      • Positive Control: A known cytotoxic drug (e.g., Methotrexate) to validate assay performance.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation (Day 4/5):

    • Rationale: To allow viable cells to metabolize the MTT reagent.

    • Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 2-4 hours.[18] Purple formazan crystals should be visible under a microscope in viable cells.

  • Formazan Solubilization:

    • Rationale: To dissolve the insoluble formazan crystals into a colored solution for spectrophotometric measurement.

    • Carefully remove the supernatant from each well without disturbing the crystals.

    • Add 100-200 µL of solubilization solution (e.g., DMSO) to each well and mix gently to dissolve the formazan.[17]

  • Data Acquisition and Analysis:

    • Rationale: To quantify the amount of formazan, which correlates to the number of viable cells.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 550-570 nm.[17]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve (Percentage Viability vs. Log Concentration) to determine the IC50 value.

MTT_Workflow Day1 Day 1: Cell Seeding (10,000 cells/well in 96-well plate) Incubate1 Incubate 24h (37°C, 5% CO2) Day1->Incubate1 Day2 Day 2: Compound Treatment (Serial dilutions + Controls) Incubate1->Day2 Incubate2 Incubate 48-72h Day2->Incubate2 Day4 Day 4/5: Assay 1. Add 10µL MTT Reagent Incubate2->Day4 Incubate3 Incubate 2-4h (Formazan formation) Day4->Incubate3 Solubilize 2. Solubilize Formazan (Add 100µL DMSO) Incubate3->Solubilize Read 3. Read Absorbance (570 nm) Solubilize->Read Analyze 4. Analyze Data (Calculate IC50) Read->Analyze

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The family of 2-Phenyl-1,5-benzothiazepin-4(5H)-one analogues represents a highly promising class of compounds for the development of novel anticancer therapeutics. Structure-activity relationship studies have provided a clear rationale for synthesis, demonstrating that strategic modifications, particularly halogenation of the 2-phenyl ring, can significantly enhance cytotoxic potency. The primary mechanism of action—induction of the mitochondrial apoptosis pathway—is highly relevant for cancer therapy, as it targets a fundamental process that is often dysregulated in tumor cells.

Future research should focus on synthesizing and screening novel analogues with improved potency and selectivity. In silico modeling can aid in predicting the activity of new designs and their potential off-target effects.[4][11] Furthermore, promising candidates identified through in vitro screening must be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles before they can be considered for clinical development. The exploration of their potential to inhibit other key cancer-related targets, such as EGFR tyrosine kinase, also presents an exciting avenue for further investigation.[8]

References

  • Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. PubMed. Available at: [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. MDPI. Available at: [Link]

  • A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PMC. Available at: [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PubMed. Available at: [Link]

  • Anticancer assay (MTT). Bio-protocol. Available at: [Link]

  • Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. Journal of the Serbian Chemical Society. Available at: [Link]

  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. PMC. Available at: [Link]

  • 1, 5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica. Available at: [Link]

  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. PMC. Available at: [Link]

  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. PubMed. Available at: [Link]

  • Applications Of Benzothiazepines As Potential Cytotoxic Agents. Journal of Positive School Psychology. Available at: [Link]

  • Novel series of 1, 5 Benzothiazepine skeleton based compounds as anti-cancer agents – In silico and MTT assay based study. Journal of PeerScientist. Available at: [Link]

  • Synthesis, Characterization and Cytotoxicity studies ofNovel 2, 4- substituted- 1,5 benzothiazepines using MTT Assay. Neuroquantology. Available at: [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Scilit. Available at: [Link]

  • Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives. PMC. Available at: [Link]

  • Insight on the In Silico Study and Biological Activity Assay of Chalcone-Based 1, 5-Benzothiazepines as Potential Inhibitor for Breast Cancer MCF7. Chiang Mai University Journal of Natural Sciences. Available at: [Link]

  • Synthesis, Characterization and Cytotoxicity studies ofNovel 2, 4- substituted- 1,5 benzothiazepines using MTT Assay. Neuroquantology. Available at: [Link]

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Comparative

Reproducibility Validation of 2-Phenyl-1,5-benzothiazepin-4(5H)-one Synthesis Pathways

Introduction: The 1,5-Benzothiazepine Scaffold The 1,5-benzothiazepine scaffold is a privileged pharmacophore, serving as the structural core for critical therapeutics like the calcium channel blocker diltiazem and the a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 1,5-Benzothiazepine Scaffold

The 1,5-benzothiazepine scaffold is a privileged pharmacophore, serving as the structural core for critical therapeutics like the calcium channel blocker diltiazem and the antidepressant thiazesim ()[1]. For drug development professionals, establishing a highly reproducible, scalable, and high-yield synthesis of the foundational 2-phenyl-1,5-benzothiazepin-4(5H)-one intermediate is paramount. Historically, the synthesis has been plagued by poor atom economy and competing side reactions. This guide objectively compares the traditional thermal condensation pathway against a modern, tetrabutylammonium fluoride (TBAF)-catalyzed protocol, providing validated methodologies and mechanistic rationale to ensure experimental reproducibility.

Mechanistic Causality: The Thia-Michael / Amidation Cascade

The construction of the 7-membered diazepine ring from 2-aminothiophenol and cinnamic acid derivatives inherently requires a two-step cascade. The sequence initiates with a thia-Michael addition, where the nucleophilic sulfhydryl (-SH) group attacks the β -carbon of the α,β -unsaturated carbonyl. This forms an acyclic thioether intermediate. Subsequently, an intramolecular amidation occurs between the amine (-NH 2​ ) and the carboxylate/ester group, releasing water or alcohol to close the ring ()[2].

The thermodynamic hurdle lies in the entropy of the 7-membered ring closure. Traditional methods force this via brute thermal energy, which inadvertently promotes the oxidative dimerization of 2-aminothiophenol into disulfides. Conversely, modern catalytic approaches lower the activation energy of the initial thia-Michael addition, allowing the subsequent cyclization to proceed under milder conditions before side-products can accumulate.

Mechanism Start Reagents Step1 Thia-Michael Addition Start->Step1 F- activation Inter Acyclic Thioether Step1->Inter Step2 Intramolecular Amidation Inter->Step2 -H2O Product 1,5-Benzothiazepine Step2->Product

Mechanistic sequence of thia-Michael addition followed by intramolecular amidation.

Comparative Pathway Analysis

Pathway A: Traditional Thermal Condensation

The classical route relies on refluxing 2-aminothiophenol and cinnamic acid in high-boiling solvents (toluene or xylene) with an acid catalyst like p-toluenesulfonic acid (p-TsOH). The causality behind the low yield (typically 40-60%) is two-fold: prolonged heating (12-24 hours) degrades the starting materials, and the acidic conditions can protonate the amine, reducing its nucleophilicity for the crucial ring-closing amidation step.

Pathway B: TBAF-Catalyzed Solvent-Free Synthesis

A highly reproducible alternative utilizes TBAF as a bifunctional promoter under solvent-free or highly concentrated conditions ()[3]. The fluoride ion is a potent hydrogen-bond acceptor. It interacts with the thiol proton, dramatically enhancing the nucleophilicity of the sulfur atom without requiring harsh basic conditions that would otherwise saponify ester substrates. Furthermore, operating solvent-free maximizes the effective molarity of the acyclic intermediate, kinetically favoring intramolecular cyclization over intermolecular oligomerization.

SynthesisPathways Reactants 2-Aminothiophenol + Cinnamic Acid PathA Pathway A: Thermal (Toluene reflux, 24h) Reactants->PathA High Energy PathB Pathway B: Catalytic (TBAF, 80°C, 2h) Reactants->PathB Green Chemistry ProductA 1,5-Benzothiazepin-4-one Yield: 40-60% PathA->ProductA Side Reactions ProductB 1,5-Benzothiazepin-4-one Yield: 85-95% PathB->ProductB High Purity

Comparative workflow of traditional thermal versus TBAF-catalyzed synthesis pathways.

Reproducibility & Performance Data

The following table synthesizes validation data comparing the two methodologies. The catalytic pathway demonstrates clear superiority in both atom economy and throughput.

Performance MetricPathway A: Traditional ThermalPathway B: TBAF-Catalyzed
Average Yield 45 - 60%85 - 95%
Reaction Time 16 - 24 hours1 - 2 hours
Operating Temperature 110°C (Toluene Reflux)80°C
Crude Purity (HPLC) < 70% (Significant disulfide)> 92% (Trace impurities)
E-Factor (Waste/Prod) High (> 50 due to solvent/silica)Low (< 5, solvent-free)
Scalability Poor (Exacerbated side reactions)Excellent (Up to 100g scale validated)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate self-validating checkpoints. Do not proceed to subsequent steps if the in-process controls (IPCs) fail.

Protocol A: Traditional Thermal Synthesis (Baseline)
  • Preparation : In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-aminothiophenol (10 mmol) and cinnamic acid (10 mmol) in 50 mL of anhydrous toluene.

  • Catalysis : Add p-TsOH monohydrate (1 mmol, 10 mol%).

  • Reaction : Reflux the mixture at 110°C. Causality Note: The Dean-Stark trap is critical to remove the water byproduct, shifting the equilibrium toward the amide.

  • IPC (In-Process Control) : At 12 hours, check TLC (Hexane:EtOAc 7:3). A highly UV-active spot (disulfide byproduct) will likely appear above the product.

  • Workup : Cool to room temperature. Wash the organic layer with saturated NaHCO 3​ (2 x 25 mL) to remove unreacted acid, followed by brine (25 mL). Dry over anhydrous MgSO 4​ .

  • Purification : Concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: TBAF-Catalyzed Solvent-Free Synthesis (Optimized)
  • Preparation : To a 25 mL sealed reaction tube, add 2-aminothiophenol (10 mmol) and ethyl cinnamate (10 mmol). Causality Note: Using the ester prevents the acid-base neutralization of the TBAF catalyst that would occur with free cinnamic acid.

  • Catalysis : Add TBAF (1 M in THF, 1.0 mL, 10 mol%).

  • Reaction : Stir the neat mixture at 80°C for 2 hours.

  • IPC (Self-Validation) : Monitor via TLC. The reaction is complete when the thiol spot (visualized with Ellman's reagent or iodine) completely disappears.

  • Workup/Purification : Cool the mixture to room temperature (it will likely solidify). Add 10 mL of cold ethanol and triturate. Filter the resulting precipitate. Causality Note: The product is highly crystalline; avoiding column chromatography drastically reduces the E-factor.

  • Analytical Validation : Confirm the structure via 1 H-NMR (CDCl 3​ ). Look for the diagnostic ABX spin system of the thiazepine ring: two doublets of doublets (diastereotopic CH 2​ protons at C3) around δ 2.8-3.2 ppm, and a distinct doublet of doublets (CH proton at C2) around δ 4.8-5.1 ppm.

References

  • Title : Synthesis of 1, 5-Benzothiazepine Derivatives. I. Stereoselective addition of 2-aminothiophenol to α -alkoxycinnamic acid derivatives—alternative synthesis of (±)-diltiazem | Source : Tetrahedron | URL :[Link][2]

  • Title : Synthesis of optically active 1,5-benzothiazepines | Source : ARKIVOC | URL :[Link][1]

  • Title : An efficient one-pot procedure for the synthesis of 1,5-benzothiazepinones catalyzed by tetrabutylammonium fluoride (TBAF) | Source : Tetrahedron Letters | URL :[Link][3]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Phenyl-1,5-benzothiazepin-4(5H)-one

Disclaimer: This document provides a detailed guide for the proper disposal of 2-Phenyl-1,5-benzothiazepin-4(5H)-one based on established best practices for novel heterocyclic research chemicals. As a scientist, you are...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document provides a detailed guide for the proper disposal of 2-Phenyl-1,5-benzothiazepin-4(5H)-one based on established best practices for novel heterocyclic research chemicals. As a scientist, you are responsible for consulting your institution's specific Chemical Hygiene Plan (CHP) and Environmental Health & Safety (EHS) office guidelines, as well as complying with all local, state, and federal regulations. This guide supplements, but does not replace, institutional protocols.

Foundational Principle: Proactive Hazard Assessment

The rationale for this approach is grounded in the potential hazards associated with its structural class. Analogous compounds, such as benzothiazoles, are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[3] Without specific data, we must assume 2-Phenyl-1,5-benzothiazepin-4(5H)-one presents, at a minimum, a toxic hazard as defined by the Environmental Protection Agency (EPA).[4]

The Regulatory Imperative: Compliance with EPA and OSHA

The disposal of laboratory chemical waste is strictly regulated. The Resource Conservation and Recovery Act (RCRA) establishes the framework for managing hazardous waste from its point of generation to its final disposal.[4] A core tenet of RCRA is that hazardous chemical waste must not be disposed of via standard trash or sanitary sewer systems.[4][5]

Your laboratory's compliance requirements will depend on its hazardous waste generator status (e.g., Very Small, Small, or Large Quantity Generator), which dictates the volume of waste that can be accumulated and the maximum on-site storage time.[6] Academic laboratories may operate under the EPA's Subpart K regulations, which offer a more flexible framework but require a formal Laboratory Management Plan.[7]

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the essential steps for safely managing 2-Phenyl-1,5-benzothiazepin-4(5H)-one waste from the point of generation to its collection by trained EHS personnel or a licensed waste contractor.

Step 1: Waste Identification and Segregation

Proper segregation is the first line of defense against dangerous chemical reactions.[8]

  • Identify: All materials contaminated with 2-Phenyl-1,5-benzothiazepin-4(5H)-one are considered hazardous waste. This includes:

    • Neat (pure) compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., vials, pipette tips, chromatography columns).

    • Contaminated Personal Protective Equipment (PPE).

  • Segregate: Keep waste containing this compound separate from incompatible materials. Based on general principles for heterocyclic compounds, avoid mixing with:

    • Strong Oxidizing Agents

    • Strong Acids

    • Strong Bases

    • Reactive Metals

Step 2: Select the Correct Waste Container

Container selection is critical for safe storage.[4] OSHA mandates that waste containers must be chemically compatible with their contents, free from damage, and equipped with a secure, leak-proof lid.[4]

Waste StreamRecommended Container
Solid Waste (e.g., contaminated gloves, weigh paper, absorbent pads)A plastic bag or drum with a secure closure, clearly designated for solid hazardous waste. Must be free of sharps.
Liquid Waste (e.g., solutions in organic solvents, aqueous solutions)A chemically compatible (e.g., HDPE or glass) container with a screw-top cap. Do not use metal cans for halogenated solvents.[9]
Sharps Waste (e.g., contaminated needles, scalpels, glass pipettes)An OSHA-approved, puncture-resistant sharps container.[8]
Unused/Surplus Compound Keep in the original manufacturer's container whenever possible.[9]
Step 3: Proper Labeling

Accurate labeling is a regulatory requirement and essential for safety. Each waste container must be labeled at the moment the first drop of waste is added. The EPA requires that each label clearly displays:[6]

  • The words "Hazardous Waste" .

  • The full chemical name of all contents (e.g., "2-Phenyl-1,5-benzothiazepin-4(5H)-one," "Methanol"). Do not use abbreviations or chemical formulas.[4]

  • A clear indication of the associated hazards (e.g., "Toxic," "Flammable").

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA).[6]

  • The SAA must be under the direct control of laboratory personnel.[4]

  • Keep waste containers securely closed except when adding waste.

  • Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray) to contain potential spills.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[6]

Step 5: Arranging for Disposal

Once a waste container is full or a project is complete, arrange for its removal according to your institution's procedures. This typically involves submitting a request to your EHS department or a designated waste coordinator.

  • Do not attempt to treat or neutralize this waste in the laboratory. While some simple wastes like mineral acids can be neutralized in-house, treating a novel heterocyclic compound without a validated protocol is unsafe and may violate regulations.[9][10]

  • The final disposal method will be determined by the licensed waste vendor but will almost certainly be high-temperature incineration , which is the preferred method for destroying complex organic and pharmaceutical compounds.[6][11]

Disposal Decision Workflow

The following diagram illustrates the logical process for managing waste streams containing 2-Phenyl-1,5-benzothiazepin-4(5H)-one.

G Disposal Workflow for 2-Phenyl-1,5-benzothiazepin-4(5H)-one start Waste Generated (Contaminated with Compound) waste_type Determine Waste Type start->waste_type solid Solid Waste (PPE, Labware) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Sharps Waste (Needles, Glass) waste_type->sharps Sharps container_solid Place in Labeled Solid Waste Container solid->container_solid container_liquid Place in Labeled Liquid Waste Container liquid->container_liquid container_sharps Place in Labeled Puncture-Proof Sharps Container sharps->container_sharps saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment container_solid->saa container_liquid->saa container_sharps->saa full Container Full? saa->full full->saa No request Request Pickup by EHS or Licensed Vendor full->request Yes

Caption: Decision workflow for proper segregation and disposal.

Safety Protocols and Emergency Procedures

Safe handling is integral to safe disposal. Always adhere to the following:

  • Engineering Controls: Handle the neat compound and prepare solutions inside a certified chemical fume hood to prevent inhalation.

  • Personal Protective Equipment (PPE): At a minimum, wear:

    • ANSI-approved safety glasses or goggles.

    • A flame-resistant lab coat.

    • Chemical-resistant gloves (e.g., nitrile). Check glove manufacturer data for compatibility and breakthrough times.

  • Spill Response: Maintain a well-stocked chemical spill kit. In the event of a spill, follow your laboratory's established emergency plan. Cordon off the area, alert personnel, and if the spill is large or you are not trained to handle it, contact your institution's EHS emergency line immediately.

By adhering to these scientifically grounded and regulation-compliant procedures, you ensure the safety of yourself, your colleagues, and the environment, upholding the highest standards of laboratory practice.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health website.[4]

  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories. Retrieved from US Bio-Clean website.[8]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from Lab Manager website.[6]

  • United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA.gov.[7]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from ACS.org.[10]

  • MCF Environmental Services. (2020, January 30). The Importance of Chemical Lab Waste Disposal For Colleges and Universities. Retrieved from MCF Environmental Services website.[5]

  • NextSDS. (n.d.). 2-Phenyl-1,5-benzothiazepin-4(5H)-one — Chemical Substance Information. Retrieved from NextSDS.com.[12]

  • BenchChem. (2025). Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds. Retrieved from BenchChem website.[13]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from OSHA.gov.[1]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet - Benzothiazole. Retrieved from DC Fine Chemicals website.[3]

  • National Center for Biotechnology Information. (n.d.). The OSHA Laboratory Standard - Prudent Practices in the Laboratory. Retrieved from NCBI Bookshelf.[2]

  • University of Oklahoma Health Sciences. (2025, December 22). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from OUHSC website.[9]

  • Medicines Control Agency. (2017, December 13). Guideline for Safe Disposal of Medicines and Related Products. Retrieved from MCA website.[11]

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